3-Chloroalanine
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
2-amino-3-chloropropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6ClNO2/c4-1-2(5)3(6)7/h2H,1,5H2,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASBJGPTTYPEMLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70927558 | |
| Record name | beta-Chloroalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70927558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3981-36-0, 39217-38-4, 13215-35-5 | |
| Record name | β-Chloroalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3981-36-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloroalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003981360 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC337715 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=337715 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | beta-Chloroalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70927558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-DL-alanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of 3-Chloroalanine
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloroalanine (3-CA), a non-proteinogenic amino acid, serves as a potent inhibitor of a range of pyridoxal phosphate (PLP)-dependent enzymes, which are crucial for various metabolic pathways, particularly in bacteria. This technical guide delineates the core mechanism of action of this compound, focusing on its role as a "suicide inhibitor." Through a detailed exploration of its enzymatic targets, quantitative inhibition data, and relevant experimental protocols, this document provides a comprehensive resource for researchers in biochemistry, microbiology, and drug development.
Core Mechanism of Action: Suicide Inhibition
This compound primarily functions as a mechanism-based inactivator, also known as a suicide inhibitor. This irreversible inhibition occurs when an enzyme binds to this compound, mistaking it for its natural substrate (e.g., L-alanine or D-alanine). The enzyme then initiates its normal catalytic reaction, which in the case of this compound, leads to the generation of a highly reactive intermediate that covalently modifies and permanently inactivates the enzyme.[1][2]
The general mechanism proceeds as follows:
-
Formation of the External Aldimine: The amino group of this compound forms a Schiff base with the pyridoxal phosphate (PLP) cofactor in the enzyme's active site, creating an external aldimine.[3][4]
-
Enzyme-Catalyzed β-Elimination: The enzyme's catalytic machinery facilitates the elimination of the chlorine atom from the β-carbon of this compound. This β-elimination reaction is a key step in the inactivation pathway.[1]
-
Generation of a Reactive Intermediate: The elimination of HCl generates a highly reactive and electrophilic intermediate, 2-aminoacrylate, within the confines of the active site.[1]
-
Covalent Modification and Inactivation: The 2-aminoacrylate intermediate then acts as a Michael acceptor, reacting with a nucleophilic amino acid residue (such as lysine or tyrosine) in the active site or with the PLP cofactor itself.[1][5] This covalent modification leads to the irreversible inactivation of the enzyme.[6]
This suicide inhibition mechanism is highly specific, as the reactive inhibitor is generated at the active site of the target enzyme, minimizing off-target effects.
Primary Enzymatic Targets of this compound
This compound exhibits inhibitory activity against a variety of PLP-dependent enzymes. The specificity and potency of inhibition can depend on the stereoisomer (D- or L-3-chloroalanine) and the specific enzyme.[1][7]
Key Target Enzymes:
-
Alanine Racemase (Alr): This is a primary and well-studied target of this compound, particularly the D-isomer.[1][7] Alanine racemase catalyzes the interconversion of L-alanine and D-alanine. D-alanine is an essential component of the peptidoglycan layer of bacterial cell walls.[1] Inhibition of alanine racemase disrupts cell wall synthesis, leading to bacterial cell death, making it an attractive target for antimicrobial drug development.[1][8]
-
Glutamate Racemase (MurI): Recent studies have shown that β-chloro-D-alanine is a potent mechanism-based inactivator of glutamate racemase in Mycobacterium tuberculosis.[9][10] This enzyme is also involved in peptidoglycan biosynthesis.
-
Threonine Deaminase: This enzyme is involved in the biosynthesis of isoleucine. β-Chloro-L-alanine has been shown to inhibit threonine deaminase.[7][11]
-
Branched-Chain Amino Acid Transaminase (Transaminase B): This enzyme is also involved in the biosynthesis of branched-chain amino acids. Its inhibition by β-chloro-L-alanine contributes to the requirement of isoleucine and valine for the growth of some bacteria in the presence of the inhibitor.[7][11]
-
Aspartate Aminotransferase: This enzyme plays a crucial role in amino acid metabolism.[1]
-
O-Acetylserine Sulfhydrylase: This enzyme is involved in the biosynthesis of cysteine.[11]
-
Tryptophan Synthase: This enzyme catalyzes the final step in the biosynthesis of tryptophan.[3]
Quantitative Inhibition Data
The following table summarizes the available quantitative data for the inhibition of various enzymes by this compound and its analogs. Data for this compound is sparse in the literature, with more information available for related compounds.
| Enzyme | Inhibitor | Organism | Inhibition Type | Ki | IC50 | kinact | Partition Ratio | Reference(s) |
| Alanine Racemase | β-Chloro-D-alanine | E. coli, B. subtilis | Irreversible | - | - | - | - | [8] |
| Alanine Racemase | β-Chloro-L-alanine | E. coli | Time-dependent inactivation | - | - | - | - | [12] |
| Alanine Racemase | D-chlorovinylglycine | E. coli B | Irreversible | - | - | 122 ± 14 M-1s-1 (second-order rate constant) | 2.2 ± 0.2 | [5] |
| Amino Acid Racemase | β-Fluoro-D-alanine | Pseudomonas striata | Irreversible | 3.5 mM | - | 0.23 min-1 | 800 | [1] |
| Amino Acid Racemase | β-Fluoro-L-alanine | Pseudomonas striata | Irreversible | 10 mM | - | 0.04 min-1 | 1700 | [1] |
| Amino Acid Racemase | β-Chloro-D-alanine | Pseudomonas striata | Irreversible | 0.3 mM | - | 0.46 min-1 | 35 | [1] |
| Amino Acid Racemase | β-Chloro-L-alanine | Pseudomonas striata | Irreversible | 0.8 mM | - | 0.09 min-1 | 120 | [1] |
| Glutamate Racemase | β-Chloro-D-alanine | B. subtilis | Irreversible | 1.1 ± 0.3 µM | - | 0.10 ± 0.01 min-1 | 12 ± 2 | [9] |
| Glutamate Racemase | β-Chloro-D-alanine | E. coli | Irreversible | 20 ± 10 µM | - | 0.018 ± 0.006 min-1 | 300 ± 100 | [9] |
| Glutamate Racemase | β-Chloro-D-alanine | M. tuberculosis | Irreversible | 1.0 ± 0.2 mM | - | 0.010 ± 0.001 min-1 | 1100 ± 100 | [9] |
| D-Amino Acid Transaminase | β-Chloro-D-alanine | Bacillus sphaericus | Competitive (with D-alanine) | 10 µM | - | - | 1500 | [13] |
Note: The partition ratio is the number of catalytic turnovers per inactivation event. A lower partition ratio indicates a more efficient suicide inhibitor.
Mandatory Visualizations
Signaling Pathway of Suicide Inhibition
Caption: Suicide inhibition of a PLP-dependent enzyme by this compound.
Experimental Workflow for Alanine Racemase Inhibition Assay
Caption: Workflow for determining alanine racemase inhibition by this compound.
Disruption of Peptidoglycan Synthesis
Caption: Inhibition of alanine racemase by 3-CA disrupts bacterial cell wall synthesis.
Detailed Experimental Protocols
Alanine Racemase Activity and Inhibition Assay
This protocol describes a coupled spectrophotometric assay to measure alanine racemase activity and its inhibition by this compound. The production of D-alanine is coupled to the D-amino acid oxidase (DAAO) reaction, which produces hydrogen peroxide, and this is subsequently detected using horseradish peroxidase (HRP) and a chromogenic substrate.
Materials:
-
Purified alanine racemase
-
L-alanine
-
D-amino acid oxidase (DAAO) from porcine kidney
-
Horseradish peroxidase (HRP)
-
This compound (D- and L-isomers)
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) or other suitable chromogenic substrate
-
Potassium phosphate buffer (pH 8.0)
-
Spectrophotometer (plate reader or cuvette-based)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of L-alanine (e.g., 1 M) in phosphate buffer.
-
Prepare stock solutions of D- and L-3-chloroalanine at various concentrations in phosphate buffer.
-
Prepare a fresh solution of the coupling enzymes and chromogenic substrate in phosphate buffer (e.g., 0.1 U/mL DAAO, 0.05 U/mL HRP, and 1 mM ABTS).
-
-
Enzyme Inhibition Assay:
-
In a 96-well plate or cuvettes, add a fixed concentration of alanine racemase to the phosphate buffer.
-
Add varying concentrations of this compound to the wells/cuvettes containing the enzyme and pre-incubate for a specific time (e.g., 10-30 minutes) at a constant temperature (e.g., 37°C) to allow for time-dependent inactivation.
-
Initiate the reaction by adding the L-alanine substrate to a final concentration within the linear range of the assay.
-
Immediately add the coupling enzyme and chromogenic substrate mixture.
-
-
Measurement and Analysis:
-
Monitor the increase in absorbance at the appropriate wavelength for the chosen chromogenic substrate (e.g., 405 nm for ABTS) over time.
-
Calculate the initial reaction velocity (rate of change in absorbance per unit time).
-
Plot the enzyme activity against the inhibitor concentration to determine the IC50 value.
-
To determine Ki and kinact for suicide inhibition, perform progress curve analysis at various substrate and inhibitor concentrations.
-
Threonine Deaminase Activity and Inhibition Assay
This protocol describes a spectrophotometric assay to measure threonine deaminase activity by quantifying the production of α-ketobutyrate.
Materials:
-
Purified threonine deaminase
-
L-threonine
-
3-Chloro-L-alanine
-
2,4-dinitrophenylhydrazine (DNPH)
-
Potassium phosphate buffer (pH 8.0)
-
Ethanol
-
Sodium hydroxide (NaOH)
Procedure:
-
Enzyme Reaction:
-
In a reaction tube, combine the phosphate buffer, a fixed concentration of threonine deaminase, and varying concentrations of 3-chloro-L-alanine.
-
Pre-incubate for a defined period at a constant temperature (e.g., 37°C).
-
Initiate the reaction by adding L-threonine.
-
Incubate for a specific time (e.g., 15-30 minutes).
-
Stop the reaction by adding an acid (e.g., trichloroacetic acid).
-
-
Quantification of α-ketobutyrate:
-
Add DNPH solution to the reaction mixture to form a dinitrophenylhydrazone derivative of α-ketobutyrate.
-
After incubation, add ethanol and then NaOH to develop a colored product.
-
Measure the absorbance at a specific wavelength (e.g., 540 nm).
-
Create a standard curve using known concentrations of α-ketobutyrate to quantify the amount produced in the enzymatic reaction.
-
-
Data Analysis:
-
Calculate the enzyme activity and plot it against the inhibitor concentration to determine the IC50. For reversible inhibition, Dixon or Lineweaver-Burk plots can be used to determine the Ki.
-
Branched-Chain Amino Acid Transaminase Activity and Inhibition Assay
This protocol outlines a coupled spectrophotometric assay to measure the activity of branched-chain amino acid transaminase.
Materials:
-
Purified branched-chain amino acid transaminase
-
Branched-chain amino acid (e.g., L-leucine)
-
α-ketoglutarate
-
This compound
-
Glutamate dehydrogenase
-
NADH
-
Tris-HCl buffer (pH 8.5)
Procedure:
-
Assay Mixture Preparation:
-
Prepare a reaction mixture containing Tris-HCl buffer, the branched-chain amino acid substrate, α-ketoglutarate, NADH, and glutamate dehydrogenase.
-
-
Inhibition Assay:
-
In a cuvette or 96-well plate, add the assay mixture.
-
Add a fixed amount of the branched-chain amino acid transaminase.
-
Add varying concentrations of this compound.
-
-
Measurement and Analysis:
-
Monitor the decrease in absorbance at 340 nm as NADH is oxidized to NAD+ by glutamate dehydrogenase in a reaction coupled to the transamination.
-
Calculate the initial reaction velocity.
-
Determine the mode of inhibition and calculate the inhibition constants (Ki or IC50) by analyzing the reaction rates at different substrate and inhibitor concentrations.
-
Conclusion
This compound is a powerful tool for studying the mechanism of PLP-dependent enzymes and serves as a lead compound for the development of novel antimicrobial agents. Its action as a suicide inhibitor provides a high degree of specificity for its target enzymes. The disruption of essential metabolic pathways, such as bacterial cell wall synthesis, underscores its therapeutic potential. This guide provides a foundational understanding of the mechanism of action of this compound, supported by available quantitative data and detailed experimental protocols, to aid researchers in their exploration of this and similar enzyme inhibitors. Further research to elucidate the kinetic parameters of this compound against a wider range of its targets will be invaluable for future drug design and development efforts.
References
- 1. Inactivation of the Pseudomonas striata broad specificity amino acid racemase by D and L isomers of beta-substituted alanines: kinetics, stoichiometry, active site peptide, and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of O-acetylserine sulfhydrylase by fluoroalanine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glutamate Racemase Is the Primary Target of β-Chloro-d-Alanine in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. clinivex.com [clinivex.com]
- 5. Mechanism-based inactivation of alanine racemase by 3-halovinylglycines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-Chloro-DL-alanine resistance by L-methionine-alpha-deamino-gamma-mercaptomethane-lyase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of Growth of Salmonella typhimurium and of Threonine Deaminase and Transaminase B by β-Chloroalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of bacterial growth by beta-chloro-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glutamate Racemase Is the Primary Target of β-Chloro-d-Alanine in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 3-Chloro-L-alanine | CAS#:2731-73-9 | Chemsrc [chemsrc.com]
- 12. Inactivation of alanine racemase by beta-chloro-L-alanine released enzymatically from amino acid and peptide C10-esters of deacetylcephalothin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
3-Chloroalanine: A Technical Guide for Researchers
An In-depth Whitepaper on the Unnatural Amino Acid Analog for Scientific and Drug Development Applications
Introduction
3-Chloroalanine (3-CA) is a synthetic, non-proteinogenic α-amino acid analog of alanine, where one of the hydrogen atoms on the beta-carbon is replaced by a chlorine atom.[1] This structural modification confers unique chemical reactivity, making 3-CA a powerful tool in biochemical research and a lead compound in drug development.[2] It is a white, water-soluble solid typically synthesized from serine.[3] Its primary biochemical significance lies in its potent, mechanism-based inhibition of pyridoxal 5'-phosphate (PLP)-dependent enzymes, a large and diverse family of enzymes crucial for amino acid metabolism.[4][5] By targeting these enzymes, particularly those essential for bacterial cell wall synthesis like alanine racemase, 3-CA exhibits significant antimicrobial properties.[6][7] This guide provides a comprehensive technical overview of this compound, including its physicochemical properties, synthesis, mechanism of action, applications, and detailed experimental protocols for its use in a research setting.
Physicochemical Properties
This compound is characterized by its simple structure, yet the presence of the chlorine atom drastically alters its chemical properties compared to natural alanine. These properties are summarized below.
| Property | Value | Reference(s) |
| IUPAC Name | 2-amino-3-chloropropanoic acid | [1] |
| Other Names | β-Chloroalanine, 3-Chloro-L-alanine (L-isomer) | [3][4] |
| CAS Number | 2731-73-9 (L-isomer), 3981-36-0 (DL-racemic) | [1][8] |
| Molecular Formula | C₃H₆ClNO₂ | [1][3] |
| Molecular Weight | 123.54 g/mol | [1][3] |
| Appearance | White to off-white crystalline solid | [2][3] |
| Melting Point | 166–167 °C (decomposes) | [3][9] |
| Boiling Point | 243.6 °C at 760 mmHg | [2] |
| Water Solubility | Soluble | [3][9] |
| LogP | 0.33740 | [2] |
Mechanism of Action: Suicide Inhibition of PLP-Dependent Enzymes
This compound is a classic example of a mechanism-based inactivator, or "suicide substrate," for many PLP-dependent enzymes.[5] Instead of being converted into a harmless product, the enzyme's own catalytic mechanism transforms 3-CA into a highly reactive intermediate that covalently and irreversibly modifies the enzyme's active site, leading to its inactivation.[4][10]
The general mechanism proceeds as follows:
-
Schiff Base Formation : 3-CA enters the active site and forms a Schiff base (external aldimine) with the PLP cofactor, displacing the active site lysine residue that normally holds PLP in place.
-
Halide Elimination : The enzyme's catalytic machinery facilitates the elimination of hydrogen chloride (HCl) from the β-carbon of the bound 3-CA.
-
Reactive Intermediate Generation : This elimination reaction generates a highly reactive α,β-unsaturated aminoacrylate intermediate.
-
Covalent Modification : This intermediate, an activated Michael acceptor, is then attacked by a nucleophilic residue within the enzyme's active site (e.g., tyrosine, cysteine).[5] This results in the formation of a stable covalent bond between the inhibitor and the enzyme, leading to irreversible inactivation.[5]
Applications in Research and Drug Development
The unique properties of 3-CA make it a versatile tool with several key applications.
Antimicrobial Research
The primary application of 3-CA is as an antibacterial agent.[6] It effectively inhibits alanine racemase, a bacterial enzyme essential for converting L-alanine to D-alanine.[7] D-alanine is a critical component of the peptidoglycan layer of bacterial cell walls.[5] By blocking D-alanine synthesis, 3-CA disrupts cell wall formation, leading to cell lysis and death.[6] This makes it a broad-spectrum antibacterial agent against both Gram-positive and Gram-negative bacteria.[6][7]
Enzyme Inhibition and Mechanistic Studies
3-CA is a valuable probe for studying the mechanisms of PLP-dependent enzymes.[5] Its ability to act as a suicide substrate allows researchers to identify and characterize active site residues.[5] Beyond alanine racemase, it is known to inhibit a range of other enzymes, including:
Synthesis of Unnatural Amino Acids
The reactive β-chloro group makes 3-CA a versatile precursor for the chemical and enzymatic synthesis of other unnatural amino acids.[3][5] The chloride can be displaced by various nucleophiles to introduce new functionalities, making it a useful building block in peptidomimetics and the construction of complex bioactive molecules.[5]
Quantitative Data
While extensive kinetic data is spread across numerous publications, this section summarizes known inhibitory and toxicological information. Researchers should consult primary literature for specific experimental conditions.
Table 1: Enzyme Inhibition by this compound
| Enzyme Target | Organism | Type of Inhibition | Potency Metric | Value | Reference(s) |
| Alanine Racemase | Escherichia coli | Irreversible/Suicide | Inhibition % | 90-95% | [7] |
| Alanine Racemase | Bacillus subtilis | Irreversible/Suicide | Inhibition % | 90-95% | [7] |
| Alanine Aminotransferase | Lung Carcinoma Model | Irreversible | Effect | Suppresses Tumor | [4] |
| Threonine Deaminase | Escherichia coli K-12 | Irreversible | Not specified | - | [11] |
| Branched-chain Amino Acid Transaminase | Escherichia coli K-12 | Irreversible | Not specified | - | [11] |
Table 2: Antimicrobial Activity & Cytotoxicity
| Organism/Cell Line | Metric | Concentration | Effect | Reference(s) |
| Streptococcus mutans | MIC | < 1 mM | Sensitive (Growth Inhibition) | [12] |
| Escherichia coli | MIC | < 1 mM | Sensitive (Growth Inhibition) | [12] |
| Fusobacterium nucleatum | MIC | > 1 mM | Resistant | [12] |
| Porphyromonas gingivalis | MIC | > 1 mM | Resistant | [12] |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis, use, and application of this compound in a laboratory setting.
Protocol: Synthesis of 3-Chloro-L-alanine from L-Serine
This protocol is based on a common method involving the chlorination of L-serine.[3][13]
Materials:
-
L-Serine
-
Thiourea
-
N-Chlorosuccinimide (NCS)
-
Solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Stir plate and magnetic stir bar
-
Round-bottom flask and condenser
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve L-serine in the chosen solvent.
-
Add thiourea to the solution (molar ratio of thiourea to serine can range from 0.1:1 to 2:1).[13]
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add N-Chlorosuccinimide (NCS) in portions (molar ratio of NCS to serine can range from 1:1 to 5:1).[13] Maintain the temperature between 0-40 °C.
-
Allow the reaction to stir for 2-5 hours at room temperature.[13]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the succinimide by-product.
-
The solvent is removed from the filtrate under reduced pressure (rotary evaporation).
-
The resulting crude product can be purified by recrystallization, typically from an ethanol/water mixture, to yield pure 3-Chloro-L-alanine.
Protocol: Alanine Racemase Inhibition Assay
This protocol outlines a standard procedure to measure the inhibition of alanine racemase by 3-CA.[14][15]
Materials:
-
Purified alanine racemase
-
L-alanine (substrate)
-
This compound (inhibitor)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Coupled detection system: D-amino acid oxidase (DAAO), horseradish peroxidase (HRP), and a chromogen like o-dianisidine.
-
Microplate reader
Procedure:
-
Reagent Preparation : Prepare stock solutions of L-alanine, 3-CA, and the detection system components in the reaction buffer.
-
Reaction Setup : In a 96-well microplate, set up reactions containing the reaction buffer and varying concentrations of 3-CA. Include a "no inhibitor" control and a "vehicle" control.
-
Pre-incubation : Add alanine racemase to each well. Pre-incubate the enzyme with 3-CA for a defined period (e.g., 10-15 minutes) at 37°C to allow for time-dependent inactivation.
-
Initiation : Start the enzymatic reaction by adding the substrate, L-alanine, to all wells.
-
Incubation : Incubate the plate at 37°C for a set time (e.g., 30 minutes), during which L-alanine is converted to D-alanine.
-
Detection : Stop the racemase reaction (e.g., by boiling or adding acid). Add the D-alanine detection cocktail (DAAO, HRP, chromogen). DAAO will oxidize the D-alanine produced, generating H₂O₂, which is then used by HRP to oxidize the chromogen, resulting in a color change.
-
Measurement : Read the absorbance at the appropriate wavelength (e.g., 460 nm for oxidized o-dianisidine) using a microplate reader.
-
Data Analysis : Calculate the percent inhibition for each 3-CA concentration relative to the control. Plot the percent inhibition against the log of the inhibitor concentration to determine the IC₅₀ value.
Protocol: Incorporation of this compound into Peptides via SPPS
This protocol describes the incorporation of Fmoc-protected 3-chloro-L-alanine into a peptide sequence using standard solid-phase peptide synthesis (SPPS).[16]
Materials:
-
Fmoc-L-3-chloroalanine-OH
-
Appropriate solid-phase resin (e.g., Rink Amide MBHA)
-
Other Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU, DIPEA)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Solvents: DMF, DCM
-
Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)
-
Cold diethyl ether
Procedure:
-
Resin Preparation : Swell the resin in DMF in a reaction vessel.
-
Fmoc Deprotection : Remove the Fmoc protecting group from the resin-bound amino acid by treating it with 20% piperidine in DMF. Wash thoroughly with DMF.
-
Amino Acid Coupling (for 3-CA) :
-
In a separate vial, dissolve Fmoc-L-3-chloroalanine-OH (4 eq.), HBTU (3.9 eq.) in DMF.
-
Add DIPEA (8 eq.) to activate the amino acid.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature. Note: Due to the potential for side reactions or slower coupling, a double coupling may be beneficial.
-
Wash the resin thoroughly with DMF.
-
-
Repeat Cycles : Repeat the deprotection (Step 2) and coupling (Step 3) cycles for each subsequent amino acid in the desired peptide sequence.
-
Final Deprotection : Remove the N-terminal Fmoc group from the final amino acid.
-
Cleavage and Deprotection : Wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation : Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Purification : Collect the peptide pellet via centrifugation and purify it using reverse-phase HPLC.
Conclusion
This compound is a powerful and versatile unnatural amino acid analog with significant utility in both fundamental research and applied drug discovery. Its role as a mechanism-based inactivator of PLP-dependent enzymes provides a clear pathway for its antibacterial activity and makes it an invaluable tool for enzymology. The detailed protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to explore and harness the unique biochemical properties of this compound in their work.
References
- 1. beta-Chloroalanine | C3H6ClNO2 | CID 78 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. Chloroalanine - Wikipedia [en.wikipedia.org]
- 4. 3-Chloro-L-alanine Hydrochloride | Alanine Aminotransferase Inhibitor [benchchem.com]
- 5. This compound hydrochloride | 35401-46-8 | Benchchem [benchchem.com]
- 6. Chloroalanyl antibiotic peptides: antagonism of their antimicrobial effects by L-alanine and L-alanyl peptides in gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of bacterial growth by beta-chloro-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3-chloro-L-alanine | C3H6ClNO2 | CID 439772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. Inactivation of pyridoxal phosphate dependent enzymes by mono- and polyhaloalanines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. 3-Chloro-DL-alanine resistance by L-methionine-alpha-deamino-gamma-mercaptomethane-lyase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CN115872882A - Synthetic method of 3-chloro-alanine - Google Patents [patents.google.com]
- 14. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
The Discovery and History of β-Chloroalanine: A Technical Guide
An In-depth Examination for Researchers, Scientists, and Drug Development Professionals
Introduction
β-Chloroalanine, a non-proteinogenic amino acid, has carved a significant niche in the annals of biochemical research. From its initial synthesis to its elucidation as a potent enzyme inhibitor and antimicrobial agent, its journey has provided invaluable tools and insights for researchers. This technical guide delves into the discovery, history, and core functionalities of β-chloroalanine, presenting key data, experimental methodologies, and a visualization of its mechanisms of action to serve as a comprehensive resource for the scientific community.
Discovery and Historical Synthesis
The first synthesis of β-chloroalanine is credited to J. L. Wood and L. van Middlesworth in 1949. Their pioneering work, published in the Journal of Biological Chemistry, laid the groundwork for future investigations into this intriguing molecule. The method involved the chlorination of serine, a readily available amino acid, followed by hydrolysis to yield β-chloroalanine.[1][2]
Subsequent decades saw the development of alternative and improved synthetic routes. A notable method involves the reaction of an aziridine-2-carboxylate with hydrogen chloride.[1][2] This and other synthetic advancements have made β-chloroalanine more accessible for research and potential therapeutic development.
Antimicrobial Properties and Spectrum of Activity
Early studies revealed that both the D- and L-isomers of β-chloroalanine possess bacteriostatic and bactericidal activity against a range of Gram-positive and Gram-negative bacteria.[1][3] The growth of clinically relevant bacteria such as Diplococcus pneumoniae, Streptococcus pyogenes, Bacillus subtilis, and Escherichia coli was shown to be inhibited by β-chloroalanine.[1][3] This broad-spectrum activity spurred further investigation into its mechanism of action and potential as an antimicrobial agent.
Quantitative Antimicrobial Activity Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of β-chloroalanine against various bacterial species as reported in the literature.
| Bacterial Species | Isomer | MIC (µg/mL) | Reference |
| Streptococcus pneumoniae | D/L | Varies | [1][3] |
| Streptococcus pyogenes | D/L | Varies | [1][3] |
| Bacillus subtilis | D/L | Varies | [1][3] |
| Escherichia coli | D/L | Varies | [1][3] |
| Salmonella typhimurium | L | Not specified | [4] |
Note: Specific MIC values can vary depending on the strain and the experimental conditions.
Mechanism of Action: Enzyme Inhibition
The primary mechanism behind the antimicrobial activity of β-chloroalanine is its ability to act as a potent inhibitor of several key bacterial enzymes, particularly those involved in cell wall biosynthesis and amino acid metabolism.
Alanine Racemase
A crucial target of β-chloroalanine is alanine racemase, an enzyme essential for the conversion of L-alanine to D-alanine.[1] D-alanine is a fundamental component of the peptidoglycan layer of the bacterial cell wall. By inhibiting alanine racemase, β-chloroalanine disrupts cell wall synthesis, leading to cell lysis and death. The D-isomer of β-chloroalanine, in particular, has been shown to cause the accumulation of the L-isomer of alanine within bacterial cells, providing evidence for the specific targeting of alanine racemase.[1][3]
Transaminases and Other Enzymes
β-Chloroalanine also exhibits inhibitory activity against a range of other pyridoxal 5'-phosphate (PLP)-dependent enzymes. These include:
-
D-amino acid transaminase: β-chloro-D-alanine acts as a potent competitive inhibitor of this enzyme from Bacillus sphaericus with a reported Ki of 10 µM.[5]
-
Threonine Deaminase and Transaminase B: The L-isomer of β-chloroalanine inhibits these enzymes, which are involved in the biosynthesis of isoleucine and valine.[4][6]
-
Alanine-valine transaminase (Transaminase C): β-Chloro-L-alanine reversibly inhibits this enzyme in Escherichia coli.[7]
The inhibition of these various enzymes contributes to the overall antibacterial effect of β-chloroalanine by disrupting multiple essential metabolic pathways.
Quantitative Enzyme Inhibition Data
The following table summarizes the inhibition constants (Ki) and other relevant quantitative data for the interaction of β-chloroalanine with various enzymes.
| Enzyme | Isomer | Inhibition Type | Ki (µM) | IC50 (µM) | Reference |
| Alanine Racemase (E. coli, B. subtilis) | D/L | Irreversible | Not specified | Not specified | [1][3] |
| D-amino acid transaminase (B. sphaericus) | D | Competitive | 10 | Not specified | [5] |
| Threonine Deaminase | L | Reversible | Not specified | Not specified | [4][6] |
| Transaminase B | L | Irreversible | Not specified | Not specified | [4][6] |
| Alanine-valine transaminase (Transaminase C) | L | Reversible | Not specified | Not specified | [7] |
Experimental Protocols
Synthesis of β-Chloroalanine from Serine (Adapted from Wood and van Middlesworth, 1949)
This protocol provides a general overview of the original synthesis method. For precise, contemporary synthetic procedures, researchers should consult modern organic synthesis literature.
-
Esterification of Serine: Serine is first esterified to protect the carboxylic acid group. This is typically achieved by reacting serine with an alcohol (e.g., ethanol) in the presence of an acid catalyst.
-
Chlorination: The hydroxyl group of the serine ester is then replaced with a chlorine atom. This can be accomplished using a chlorinating agent such as thionyl chloride.
-
Hydrolysis: The final step is the hydrolysis of the ester group to yield β-chloroalanine. This is typically carried out under acidic or basic conditions.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The Minimum Inhibitory Concentration (MIC) of β-chloroalanine can be determined using the broth microdilution method as follows:
-
Preparation of Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium to a concentration of approximately 5 x 105 colony-forming units (CFU)/mL.
-
Serial Dilution of β-Chloroalanine: A two-fold serial dilution of β-chloroalanine is prepared in a 96-well microtiter plate using the same broth medium.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. A growth control well (containing bacteria but no drug) and a sterility control well (containing medium only) are included.
-
Incubation: The microtiter plate is incubated at the optimal temperature for the test bacterium (e.g., 37°C for E. coli) for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of β-chloroalanine that completely inhibits visible growth of the bacterium.
Enzyme Inhibition Assay: Alanine Racemase
The inhibitory activity of β-chloroalanine against alanine racemase can be assessed using a coupled-enzyme assay:
-
Reaction Mixture: A reaction mixture is prepared containing buffer, purified alanine racemase, and L-alanine as the substrate.
-
Inhibitor Addition: Varying concentrations of β-chloroalanine are added to the reaction mixtures.
-
Initiation of Reaction: The reaction is initiated by the addition of the substrate.
-
Coupled Reaction: The D-alanine produced by the racemase is acted upon by a D-amino acid oxidase, which produces hydrogen peroxide. The hydrogen peroxide is then used by horseradish peroxidase to oxidize a chromogenic substrate, leading to a color change that can be measured spectrophotometrically.
-
Data Analysis: The rate of the reaction is measured in the presence and absence of the inhibitor to determine the type of inhibition and the inhibition constant (Ki).
Visualizing the Mechanism of Action
The following diagrams illustrate the key pathways and interactions involved in the biological activity of β-chloroalanine.
Caption: Inhibition of bacterial cell wall synthesis by β-chloroalanine.
Caption: Inhibition of key enzymes in amino acid metabolism by β-chloroalanine.
Conclusion
β-Chloroalanine remains a molecule of significant interest in the fields of biochemistry and drug development. Its history, from a synthetically derived amino acid analog to a well-characterized enzyme inhibitor, underscores the importance of such molecules in unraveling complex biological processes. The detailed understanding of its mechanisms of action continues to provide a foundation for the rational design of novel antimicrobial agents and other therapeutic interventions. This guide serves as a foundational resource for researchers seeking to build upon the rich history of β-chloroalanine and explore its future potential.
References
- 1. Inhibition of Bacterial Growth by β-Chloro-D-Alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP0078853B1 - Process for preparing beta-chloroalanine - Google Patents [patents.google.com]
- 3. Inhibition of bacterial growth by beta-chloro-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Antimicrobial activity of β-lactam antibiotics against pneumococcal isolates causing pneumococcal disease in adults immediately before and after the COVID-19 pandemic in Spain (2019–2020) [frontiersin.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. WO2020134137A1 - Method for synthesizing r-3-chloroalanine methyl ester hydrochloride - Google Patents [patents.google.com]
An In-depth Technical Guide to 3-Chloroalanine: Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloroalanine is a non-proteinogenic amino acid that has garnered significant interest in the scientific community for its role as a potent enzyme inhibitor. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, including its synthesis, reactivity, and biological activity. Detailed experimental protocols and spectroscopic data are presented to facilitate its use in research and drug development.
Introduction
This compound (3-CA) is a halogenated derivative of the amino acid alanine. It exists as two enantiomers, L-3-Chloroalanine and D-3-Chloroalanine, both of which exhibit significant biological activity. Its primary mode of action involves the irreversible inhibition of several key enzymes, most notably alanine racemase, an essential enzyme in bacterial cell wall synthesis.[1] This property has made this compound and its derivatives promising candidates for the development of novel antimicrobial agents. This guide aims to provide a detailed technical resource for researchers working with or considering the use of this compound.
Physical and Chemical Properties
This compound is a white crystalline powder that is soluble in water.[2][3] The key physical and chemical properties of L-3-Chloroalanine are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 2731-73-9 | [2][4][5] |
| Molecular Formula | C₃H₆ClNO₂ | [4][5] |
| Molecular Weight | 123.54 g/mol | [4][5] |
| Appearance | White crystalline powder | [2][3] |
| Melting Point | 166-167 °C | [2] |
| Boiling Point | 243.6 °C at 760 mmHg (predicted) | |
| pKa | 1.89 ± 0.10 (predicted) | |
| Water Solubility | Soluble | [2][3] |
| Storage Temperature | 0°C |
Synthesis of this compound
This compound is most commonly synthesized from serine.[3] Several methods have been reported, with the chlorination of the hydroxyl group of serine being the key transformation.
Synthesis from L-Serine using Thionyl Chloride
A prevalent method for the synthesis of 3-Chloro-L-alanine methyl ester hydrochloride involves the reaction of L-serine with thionyl chloride in methanol.[6]
Experimental Protocol:
-
Suspend L-serine in methanol.
-
Cool the suspension to 5-10 °C.
-
Slowly add thionyl chloride dropwise to the cooled suspension.
-
After the addition is complete, heat the reaction mixture to 38 °C and maintain for 48 hours.
-
Cool the reaction mixture to induce crystallization.
-
Collect the crystals of L-serine methyl ester hydrochloride by filtration and dry.
-
Suspend the L-serine methyl ester hydrochloride in a suitable solvent.
-
Add thionyl chloride dropwise and control the temperature in stages.
-
After the reaction is complete, cool the mixture to 15-25 °C and add water for layering.
-
The aqueous phase is then further processed to obtain 3-chloro-L-alanine methyl ester hydrochloride.[6]
Synthesis from Serine using N-Chlorosuccinimide (NCS) and Thiourea
A method for the direct conversion of serine to this compound under mild conditions has also been developed using N-chlorosuccinimide (NCS) as the chlorinating agent and thiourea as a catalyst.[7]
Experimental Protocol:
-
To a flask, add serine and a solvent (e.g., dichloromethane).
-
Add thiourea to the mixture and stir at room temperature for 30 minutes.
-
Add N-chlorosuccinimide (NCS) dropwise while stirring rapidly.
-
Continue the reaction for two hours after the addition is complete.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Add ethanol to the residue and stir for one hour.
-
Filter the mixture to collect the solid product.
-
Wash the solid with a small amount of ethanol and dry under vacuum to yield 3-chloro-alanine.[7]
Logical Relationship of Synthesis:
Caption: Synthesis pathways of this compound from Serine.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectrum of 3-Chloro-L-alanine Hydrochloride:
A ¹H NMR spectrum of 3-Chloro-L-alanine hydrochloride is available, however, detailed experimental parameters and high-resolution imagery are not readily accessible in public databases.[8] For related compounds like N-Boc-L-alanine-OMe, the following chemical shifts have been reported in CDCl₃: ¹H NMR (CDCl₃): δ 1.38 (d, J = 7.2 Hz, 3H, CH(CH₃)), 1.44 (s, 9H, C(CH₃)₃), 3.74 (s, 3H, OCH₃), 4.32 (m, 1H, CH(CH₃)).[9]
¹³C NMR Spectrum:
Experimentally determined ¹³C NMR data for this compound is not widely available. For N-Boc-L-alanine-OMe in CDCl₃, the reported chemical shifts are: ¹³C NMR (CDCl₃): δ 18.7 (CH(CH₃)), 28.3 (C(CH₃)₃), 49.1 (CH(CH₃)), 52.3 (OCH₃), 79.9 (C(CH₃)₃), 155.4 (CO-OᵗBu), 174.2 (CO-OCH₃).[9]
Infrared (IR) Spectroscopy
The IR spectrum of an amino acid is characterized by vibrations of the amino and carboxyl groups. For alanine, characteristic IR bands are observed for the ammonium and carboxylate groups in the regions of 3440-3000 cm⁻¹ and 1620-1512 cm⁻¹, respectively. The presence of the C-Cl bond in this compound would introduce an additional characteristic absorption band. A reference FTIR spectrum for 3-Chloro-L-alanine hydrochloride is available on SpectraBase.[10]
Mass Spectrometry (MS)
The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. Common fragmentation patterns for amino acids include the loss of water (M-18), ammonia (M-17), and the carboxyl group (M-45).[11] The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic M+2 peak for chlorine-containing fragments.
Biological Activity and Mechanism of Action
This compound is a well-established inhibitor of several pyridoxal 5'-phosphate (PLP)-dependent enzymes, with alanine racemase being a primary target. Alanine racemase catalyzes the interconversion of L-alanine and D-alanine, the latter being an essential component of the peptidoglycan layer in bacterial cell walls.
Mechanism of Alanine Racemase Inhibition
This compound acts as a "suicide substrate" or mechanism-based inactivator of alanine racemase. The enzyme recognizes this compound as a substrate and initiates its catalytic cycle. This leads to the elimination of a chloride ion, generating a highly reactive amino-acrylate intermediate. This intermediate then covalently binds to the PLP cofactor in the active site of the enzyme, leading to its irreversible inactivation.
Signaling Pathway of Alanine Racemase Inhibition:
Caption: Mechanism of irreversible inhibition of Alanine Racemase.
Safety and Handling
This compound is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation. Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This compound is a valuable tool for researchers studying bacterial cell wall biosynthesis and for the development of novel antimicrobial agents. This guide has provided a comprehensive overview of its physical and chemical properties, synthesis, and mechanism of action. The detailed protocols and compiled data aim to support and facilitate further research and development in this promising area.
References
- 1. BMRB - Database Commons [ngdc.cncb.ac.cn]
- 2. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]
- 3. Biological Magnetic Resonance Data Bank (BMRB) - PubChem Data Source [pubchem.ncbi.nlm.nih.gov]
- 4. 3-chloro-L-alanine | C3H6ClNO2 | CID 439772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Chloroalanine - Wikipedia [en.wikipedia.org]
- 6. CN110590587A - Synthetic method of 3-chloro-L-alanine methyl ester hydrochloride - Google Patents [patents.google.com]
- 7. CN115872882A - Synthetic method of 3-chloro-alanine - Google Patents [patents.google.com]
- 8. 3-CHLORO-L-ALANINE HYDROCHLORIDE(51887-89-9) 1H NMR spectrum [chemicalbook.com]
- 9. mdpi.com [mdpi.com]
- 10. dev.spectrabase.com [dev.spectrabase.com]
- 11. Fragmentation patterns of protonated amino acids formed by atmospheric pressure chemical ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure and Stereochemistry of 3-Chloroalanine
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloroalanine, a non-proteinogenic amino acid, has garnered significant interest in the scientific community due to its role as a potent enzyme inhibitor and its utility as a synthetic intermediate. This technical guide provides a comprehensive overview of the structure, stereochemistry, synthesis, and biological significance of this compound. Detailed experimental protocols for its synthesis are provided, along with a thorough compilation of its spectroscopic and crystallographic data. Furthermore, this guide elucidates the mechanism of its interaction with key biological targets and the resultant impact on metabolic pathways, offering valuable insights for researchers in drug discovery and development.
Introduction
This compound is a halogenated derivative of the amino acid alanine, with the chemical formula C₃H₆ClNO₂.[1] It exists as a white, water-soluble solid.[1] The presence of a chlorine atom at the β-carbon introduces unique chemical reactivity, making it a valuable tool in biochemical studies and a precursor for the synthesis of other amino acids.[1] Of particular importance is its role as an inhibitor of several pyridoxal phosphate (PLP)-dependent enzymes, most notably alanine racemase, an essential enzyme in bacterial cell wall biosynthesis.[2][3] This inhibitory action forms the basis of its antibacterial properties and has driven research into its potential as a therapeutic agent. This guide will delve into the core aspects of this compound's chemistry and biology, providing a detailed resource for professionals in the field.
Structure and Stereochemistry
The structure of this compound is characterized by a chiral α-carbon, an amino group, a carboxyl group, and a chloromethyl group. This chirality gives rise to two stereoisomers: L-3-chloroalanine and D-3-chloroalanine.
Stereoisomers
The stereochemistry of this compound is crucial to its biological activity. The L- and D-isomers often exhibit different effects on enzymatic systems. According to the Cahn-Ingold-Prelog priority rules, L-3-chloroalanine corresponds to the (R)-configuration, while D-3-chloroalanine corresponds to the (S)-configuration.[4]
References
An In-depth Technical Guide to the Biological Activity of D- and L-Isomers of 3-Chloroalanine
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloroalanine (3-CA), a halogenated derivative of the amino acid alanine, exists as two stereoisomers, D-3-chloroalanine (D-3-CA) and L-3-chloroalanine (L-3-CA). Both isomers exhibit significant biological activity, primarily acting as potent inhibitors of various enzymes, many of which are crucial for bacterial survival. This technical guide provides a comprehensive overview of the distinct and overlapping biological activities of D- and L-3-chloroalanine, with a focus on their enzymatic targets, mechanisms of inhibition, and potential therapeutic applications. The information is presented with clearly structured data, detailed experimental protocols, and visual diagrams of key pathways and workflows to serve as a valuable resource for researchers in microbiology, enzymology, and drug development.
Introduction
The rise of antibiotic resistance necessitates the exploration of novel antimicrobial agents with unique mechanisms of action. Amino acid analogs represent a promising class of compounds that can interfere with essential metabolic pathways in bacteria. This compound, in both its D- and L-isomeric forms, has been identified as a potent inhibitor of several key bacterial enzymes, particularly those involved in cell wall biosynthesis. This guide delves into the specific biological activities of each isomer, highlighting their differential effects and the underlying molecular mechanisms.
Comparative Biological Activities of D- and L-3-Chloroalanine
Both D- and L-isomers of this compound are known to inhibit the growth of a range of bacteria, including Diplococcus pneumoniae, Streptococcus pyogenes, Bacillus subtilis, and Escherichia coli. Their primary mode of action is through the inhibition of pyridoxal phosphate (PLP)-dependent enzymes.
D-3-Chloroalanine (D-3-CA)
The D-isomer of this compound is a well-documented inhibitor of enzymes involved in D-amino acid metabolism. Its most prominent target is alanine racemase , an essential bacterial enzyme that catalyzes the conversion of L-alanine to D-alanine, a critical component of the peptidoglycan cell wall. Inhibition of alanine racemase by D-3-CA leads to a depletion of the D-alanine pool, thereby disrupting cell wall synthesis and leading to bacterial cell death. The inhibition of bacterial growth by D-3-CA can be completely prevented by the addition of D-alanine or D-alanyl-D-alanine, confirming its targeted effect on this pathway.
Furthermore, D-3-CA has been shown to interact with D-amino acid oxidase (DAO) , an enzyme that catalyzes the oxidative deamination of D-amino acids. The reaction of D-3-CA with DAO can lead to the formation of chloropyruvate under aerobic conditions and pyruvate under anaerobic conditions, indicating that the enzyme can catalyze both oxidative deamination and an elimination reaction.
L-3-Chloroalanine (L-3-CA)
The L-isomer also demonstrates antibacterial properties, although its range of targets appears to be broader. Like its D-counterpart, L-3-CA is an inhibitor of alanine racemase . However, the inhibition of bacterial growth by L-3-CA is only partially prevented by high concentrations of L-alanine, suggesting that it likely has other significant intracellular targets.
Indeed, L-3-CA has been shown to inhibit other PLP-dependent enzymes, including threonine deaminase and transaminase B (branched-chain amino acid transaminase) in Salmonella typhimurium. The inhibition of threonine deaminase by L-3-CA is reversible, while the inactivation of transaminase B is irreversible. This broader spectrum of activity contributes to its overall antibacterial effect.
Quantitative Inhibition Data
| Enzyme | Organism | Inhibitor | Inhibition Constant (Ki) | IC50 | Reference |
| Alanine Racemase | Salmonella typhimurium | D-3-Chloroalanine | Not explicitly stated | Not explicitly stated | |
| Alanine Racemase | Salmonella typhimurium | L-3-Chloroalanine | Not explicitly stated | Not explicitly stated | |
| Alanine Racemase | Pseudomonas striata | D-3-Chloroalanine | Not explicitly stated | Not explicitly stated | |
| Alanine Racemase | Pseudomonas striata | L-3-Chloroalanine | Not explicitly stated | Not explicitly stated | |
| Threonine Deaminase | Salmonella typhimurium | L-3-Chloroalanine | Reversible inhibition noted | Not explicitly stated | |
| Transaminase B | Salmonella typhimurium | L-3-Chloroalanine | Irreversible inactivation noted | Not explicitly stated |
Note: The table highlights the need for further quantitative studies to precisely determine and compare the inhibitory potencies of D- and L-3-chloroalanine against their various enzymatic targets.
Mechanism of Action: Suicide Inhibition
Both D- and L-3-chloroalanine are classified as mechanism-based inactivators, also known as "suicide inhibitors". This mode of inhibition is characterized by the enzyme's own catalytic activity converting the inhibitor into a reactive species that then irreversibly inactivates the enzyme.
The general mechanism for the suicide inhibition of a PLP-dependent enzyme by this compound involves the following steps:
-
Formation of a Schiff base: The amino group of this compound forms a Schiff base with the pyridoxal phosphate cofactor at the enzyme's active site.
-
Enzyme-catalyzed β-elimination: The enzyme's catalytic machinery facilitates the elimination of the chlorine atom from the β-carbon of the inhibitor.
-
Formation of a reactive intermediate: This elimination reaction generates a highly reactive α,β-unsaturated aminoacrylate intermediate.
-
Irreversible covalent modification: The reactive intermediate then covalently binds to a nucleophilic residue in the active site of the enzyme, leading to its irreversible inactivation.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for characterizing the biological activity of this compound isomers.
Alanine Racemase Inhibition Assay (Continuous Spectrophotometric Method)
This assay measures the activity of alanine racemase by coupling the production of L-alanine from D-alanine to the oxidation of L-alanine by L-alanine dehydrogenase, which can be monitored spectrophotometrically.
Materials:
-
Purified alanine racemase
-
D-Alanine (substrate)
-
L-Alanine dehydrogenase
-
NAD+
-
D- and L-3-Chloroalanine (inhibitors)
-
Tris-HCl buffer (pH 8.5)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, NAD+, and L-alanine dehydrogenase.
-
Add a specific concentration of D-alanine to the reaction mixture.
-
To test for inhibition, pre-incubate the alanine racemase with varying concentrations of D- or L-3-chloroalanine for a set period.
-
Initiate the reaction by adding the pre-incubated enzyme (or uninhibited enzyme for control) to the reaction mixture.
-
Immediately monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.
-
The initial rate of the reaction is determined from the linear portion of the absorbance versus time curve.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration.
D-Amino Acid Oxidase Activity Assay (Oxygen Consumption Method)
This assay directly measures the activity of D-amino acid oxidase by monitoring the consumption of molecular oxygen during the oxidative deamination of a D-amino acid substrate.
Materials:
-
Purified D-amino acid oxidase
-
D-Alanine or another suitable D-amino acid substrate
-
D- and L-3-Chloroalanine (inhibitors)
-
Phosphate buffer (pH 8.3)
-
Oxygen electrode and chamber
Procedure:
-
Calibrate the oxygen electrode system with air-saturated buffer.
-
Add a known amount of phosphate buffer to the reaction chamber and allow it to equilibrate to the desired temperature.
-
Add the D-amino acid substrate to the chamber.
-
To test for inhibition, add varying concentrations of D- or L-3-chloroalanine to the chamber.
-
Initiate the reaction by injecting a small volume of a concentrated solution of D-amino acid oxidase.
-
Record the rate of oxygen consumption over time.
-
The initial rate of the reaction is determined from the slope of the oxygen concentration versus time plot.
-
Calculate the percent inhibition and determine the IC50 value as described previously.
Signaling and Metabolic Pathways
The primary mechanism of action of this compound isomers is the disruption of bacterial cell wall biosynthesis. Alanine racemase is a key enzyme in the early stages of peptidoglycan synthesis.
The Role of 3-Chloroalanine in Bacterial Cell Wall Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bacterial cell wall, a unique and essential structure, provides an excellent target for antimicrobial agents. Composed primarily of peptidoglycan, its synthesis is a complex process involving numerous enzymatic steps. One such critical enzyme is alanine racemase, which provides the D-alanine isomer necessary for peptidoglycan cross-linking. 3-Chloroalanine, a halogenated analog of alanine, has been identified as a potent inhibitor of bacterial cell wall synthesis. This technical guide provides an in-depth analysis of the role of this compound, its mechanism of action, and its potential as an antimicrobial agent. We will delve into the quantitative data of its inhibitory effects, detailed experimental protocols for its study, and visual representations of the pathways involved.
Mechanism of Action: Targeting the Foundations of the Cell Wall
The primary mode of action of this compound is the irreversible inhibition of alanine racemase. Both the D- and L-isomers of this compound have been shown to inhibit the growth of various bacteria, including Diplococcus pneumoniae, Streptococcus pyogenes, Bacillus subtilis, and Escherichia coli[1][2]. 3-Chloro-D-alanine acts as a mechanism-based inactivator, also known as a suicide substrate. The enzyme recognizes it as a substrate and initiates catalysis. This process, however, leads to the formation of a reactive intermediate that covalently binds to the enzyme's active site, rendering it permanently inactive[1][2]. In extracts of E. coli and B. subtilis, treatment with 3-chloro-D-alanine resulted in a 90-95% inhibition of alanine racemase activity[1][2].
The consequence of alanine racemase inactivation is the depletion of the intracellular pool of D-alanine. D-alanine is an essential building block for the D-alanyl-D-alanine dipeptide, which is subsequently incorporated into the pentapeptide side chain of the peptidoglycan precursor, Lipid II. Without an adequate supply of D-alanine, the synthesis of this crucial dipeptide by D-alanine-D-alanine ligase is severely hampered, leading to a halt in peptidoglycan synthesis. This disruption of cell wall integrity ultimately results in cell lysis and bacterial death.
While the primary target is alanine racemase, some studies suggest that this compound may also inhibit other pyridoxal phosphate (PLP)-dependent enzymes, such as D-amino acid transaminase[3] and branched-chain amino acid transaminase[4]. However, its most significant impact on cell wall synthesis is through the direct inactivation of alanine racemase. There is currently limited evidence to suggest a direct, significant inhibitory effect of this compound on D-alanine-D-alanine ligase itself; the inhibition of this step is largely considered a downstream effect of D-alanine depletion.
Cellular Uptake
As an amino acid analog, this compound is transported into the bacterial cell via amino acid transport systems. Bacteria possess various permeases and ABC transporters for the uptake of amino acids from the environment. The specific transporters involved in this compound uptake are likely those with an affinity for alanine and other small, neutral amino acids.
Quantitative Data on Inhibition
| Inhibitor | Target Enzyme | Bacterial Species | Inhibition Parameter | Value | Reference |
| 3-Chloro-D-alanine | Alanine Racemase | E. coli, B. subtilis | % Inhibition | 90-95% | [1][2] |
| β-Cl-LAla-β-Cl-LAla | Alanine Racemase (in vivo) | E. coli JSR-O | % Activity Remaining | ~10% | [5] |
| D-Cycloserine | Alanine Racemase | E. coli | Ki | 0.0138 mM | |
| D-Cycloserine | Alanine Racemase | S. aureus | Ki | 0.0073 mM | |
| D-Cycloserine | Alanine Racemase | M. tuberculosis | Ki | 0.0086 mM |
Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound | Bacterial Species | MIC (μg/mL) | Reference |
| β-Cl-LAla-β-Cl-LAla | E. coli | 1.56 - 12.5 | [5] |
| β-Cl-LAla-β-Cl-LAla | H. influenzae | 1.56 - 12.5 | [5] |
| β-Cl-LAla-β-Cl-LAla | S. flexneri | 1.56 - 12.5 | [5] |
| β-Cl-LAla-β-Cl-LAla | Enterobacter spp. | 1.56 - 12.5 | [5] |
| 3-Chloro-DL-alanine | S. mutans | < 1 mM | [6] |
| 3-Chloro-DL-alanine | E. coli | < 1 mM | [6] |
Experimental Protocols
Alanine Racemase Inhibition Assay (Coupled Spectrophotometric Method)
This assay measures the conversion of L-alanine to D-alanine, which is then acted upon by D-amino acid oxidase to produce pyruvate, ammonia, and hydrogen peroxide. The hydrogen peroxide is used by horseradish peroxidase to oxidize a chromogenic substrate.
Materials:
-
Purified alanine racemase
-
L-alanine (substrate)
-
D-amino acid oxidase
-
Horseradish peroxidase (HRP)
-
Chromogenic substrate (e.g., o-dianisidine)
-
This compound (inhibitor)
-
Phosphate buffer (pH 8.0)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, D-amino acid oxidase, HRP, and the chromogenic substrate.
-
Add varying concentrations of this compound to the reaction mixture.
-
Pre-incubate the mixture with the purified alanine racemase for a defined period to allow for inhibitor binding.
-
Initiate the reaction by adding L-alanine.
-
Monitor the change in absorbance at the appropriate wavelength for the chosen chromogenic substrate over time.
-
Calculate the initial reaction velocities and determine the percentage of inhibition for each inhibitor concentration.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value. To determine the Ki, repeat the experiment with varying substrate concentrations.
D-alanine-D-alanine Ligase Inhibition Assay (Malachite Green Assay)
This assay measures the amount of inorganic phosphate (Pi) released from the ATP-dependent ligation of two D-alanine molecules.
Materials:
-
Purified D-alanine-D-alanine ligase
-
D-alanine (substrate)
-
ATP
-
This compound (inhibitor)
-
Tris-HCl buffer (pH 7.8) containing MgCl2 and KCl
-
Malachite Green reagent
-
Sodium citrate solution
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, KCl, ATP, and D-alanine.
-
Add varying concentrations of this compound to the reaction mixture.
-
Add the purified D-alanine-D-alanine ligase to initiate the reaction.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding the Malachite Green reagent. This reagent forms a colored complex with the released inorganic phosphate.
-
After a short incubation at room temperature to allow for color development, measure the absorbance at ~620 nm using a microplate reader.
-
Create a standard curve using known concentrations of phosphate to determine the amount of Pi produced in each reaction.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
Materials:
-
Bacterial strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
This compound stock solution
-
96-well microtiter plates
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Prepare serial two-fold dilutions of the this compound stock solution in the broth medium in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the bacterial strain (e.g., to 0.5 McFarland standard).
-
Inoculate each well (except for a sterility control well) with the bacterial suspension.
-
Include a growth control well containing only broth and the bacterial inoculum.
-
Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.
-
Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound that shows no visible bacterial growth. Alternatively, the optical density at 600 nm can be measured using a microplate reader.
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental processes described, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. Inhibition of bacterial growth by beta-chloro-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of Bacterial Growth by β-Chloro-D-Alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inactivation of bacterial D-amino acid transaminase by beta-chloro-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. beta-Chloro-L-alanine inhibition of the Escherichia coli alanine-valine transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chloroalanyl antibiotic peptides: antagonism of their antimicrobial effects by L-alanine and L-alanyl peptides in gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-Chloro-DL-alanine resistance by L-methionine-alpha-deamino-gamma-mercaptomethane-lyase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Antibacterial Spectrum of 3-Chloroalanine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloroalanine, a non-proteinogenic amino acid analogue, has demonstrated notable antibacterial properties. This technical guide provides an in-depth exploration of its antibacterial spectrum, mechanism of action, and the experimental protocols utilized for its evaluation. By inhibiting key pyridoxal phosphate (PLP)-dependent enzymes, particularly alanine racemase, this compound disrupts the synthesis of the bacterial cell wall, a pathway essential for bacterial viability. This guide summarizes the available quantitative and qualitative data on its efficacy against a range of bacteria, details the methodologies for determining its antibacterial activity, and visualizes the key pathways and experimental workflows.
Introduction
The rise of antibiotic resistance necessitates the exploration of novel antimicrobial agents with unique mechanisms of action. This compound, an analogue of the amino acid alanine, presents a compelling area of research due to its targeted inhibition of bacterial cell wall biosynthesis. Both the D- and L-isomers of this compound have been shown to inhibit the growth of a variety of bacteria, including clinically relevant species[1][2]. Its primary mode of action involves the irreversible inhibition of alanine racemase, an enzyme crucial for the production of D-alanine, a fundamental component of peptidoglycan in most bacterial cell walls[1][2]. This guide serves as a comprehensive resource for understanding and further investigating the antibacterial potential of this compound.
Mechanism of Action
The antibacterial effect of this compound is primarily attributed to its role as a "suicide substrate" for several PLP-dependent enzymes involved in amino acid metabolism.
Inhibition of Alanine Racemase
The most well-characterized target of this compound is alanine racemase (Alr). This enzyme catalyzes the interconversion of L-alanine and D-alanine. D-alanine is an essential building block of the pentapeptide side chains of peptidoglycan, the major structural component of most bacterial cell walls.
The inhibition mechanism involves the following steps:
-
Binding: this compound, mimicking the natural substrate alanine, binds to the active site of alanine racemase.
-
Enzyme-catalyzed β-elimination: The enzyme initiates a catalytic reaction that results in the elimination of the chlorine atom from the 3-position of the molecule.
-
Formation of a reactive intermediate: This elimination generates a highly reactive amino-acrylate intermediate.
-
Covalent modification: The reactive intermediate then covalently binds to the pyridoxal phosphate (PLP) cofactor in the enzyme's active site, leading to irreversible inactivation of the enzyme.
This inactivation deprives the bacterium of the necessary D-alanine precursors for peptidoglycan synthesis, ultimately leading to cell lysis.
Figure 1: Simplified signaling pathway of this compound's inhibition of Alanine Racemase and its effect on bacterial cell wall synthesis.
Inhibition of Other PLP-Dependent Enzymes
Besides alanine racemase, this compound has been shown to inhibit other PLP-dependent enzymes, which may contribute to its overall antibacterial effect. These include:
-
D-amino acid transaminase: This enzyme is also involved in D-amino acid metabolism.
-
Branched-chain amino acid transaminase: Inhibition of this enzyme can affect the synthesis of essential branched-chain amino acids.
-
Threonine deaminase: This enzyme is involved in the biosynthesis of isoleucine.
The multi-targeted nature of this compound may reduce the likelihood of rapid resistance development.
Antibacterial Spectrum of this compound
The antibacterial activity of this compound has been demonstrated against a range of both Gram-positive and Gram-negative bacteria. However, comprehensive quantitative data across a wide variety of species is limited. The available data is summarized below.
Quantitative Data
| Isomer | Bacterium | Strain | MIC (µg/mL) | Notes |
| β-Chloro-D-alanine | Staphylococcus aureus (MRSA) | JE2 (wild-type) | 300 | |
| β-Chloro-D-alanine | Staphylococcus aureus (MRSA) | JE2 (alr1 mutant) | <50 | The alr1 mutation significantly increased susceptibility. |
| 3-Chloro-DL-alanine | Fusobacterium nucleatum | - | Resistant at 1 mM | |
| 3-Chloro-DL-alanine | Porphyromonas gingivalis | - | Resistant at 1 mM | |
| 3-Chloro-DL-alanine | Streptococcus mutans | - | Sensitive at 1 mM | |
| 3-Chloro-DL-alanine | Escherichia coli | - | Sensitive at 1 mM | [3] |
Qualitative Data
Both the D- and L-isomers of β-chloroalanine have been reported to inhibit the growth of the following bacteria, although specific MIC values were not provided in the cited literature[1][2]:
-
Diplococcus pneumoniae (now known as Streptococcus pneumoniae)
-
Streptococcus pyogenes
-
Bacillus subtilis
Experimental Protocols
The following sections detail the standard methodologies for determining the antibacterial spectrum of a compound like this compound.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a commonly used technique.
Materials:
-
This compound (D-, L-, or DL-isomer)
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Sterile 96-well microtiter plates
-
Bacterial strains of interest
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35 ± 2°C)
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water) at a known high concentration.
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture on an agar plate, select several isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or MHB.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
-
Dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of MHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the this compound stock solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (no this compound).
-
Well 12 serves as the sterility control (no bacteria).
-
-
Inoculation: Add 100 µL of the diluted bacterial suspension to wells 1 through 11. The final volume in these wells will be 200 µL.
-
Incubation: Incubate the microtiter plate at 35 ± 2°C for 16-20 hours.
-
Interpretation of Results: The MIC is the lowest concentration of this compound in the wells that shows no visible turbidity (i.e., no bacterial growth).
Figure 2: General experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum. This assay is typically performed after the MIC has been determined.
Materials:
-
Results from the MIC assay
-
Mueller-Hinton Agar (MHA) plates
-
Sterile micropipette and tips
-
Incubator (35 ± 2°C)
Procedure:
-
Subculturing from MIC Plate: From the wells of the MIC plate that show no visible growth (the MIC well and all wells with higher concentrations), take a small aliquot (e.g., 10-100 µL).
-
Plating: Spread the aliquot onto a sterile MHA plate.
-
Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
Interpretation of Results: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.
Conclusion
This compound demonstrates a targeted mechanism of action against essential bacterial enzymes, making it a molecule of interest in the ongoing search for novel antibacterial agents. Its primary target, alanine racemase, is a well-validated antibacterial target absent in humans, suggesting a potential for selective toxicity. While the available data indicates a spectrum of activity against both Gram-positive and Gram-negative bacteria, further comprehensive studies are required to fully elucidate its potency against a wider range of clinical isolates. The experimental protocols detailed in this guide provide a framework for such future investigations, which are crucial for determining the potential clinical utility of this compound and its derivatives in an era of increasing antibiotic resistance.
References
- 1. Inhibition of Bacterial Growth by β-Chloro-D-Alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of bacterial growth by beta-chloro-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Chloro-DL-alanine resistance by L-methionine-alpha-deamino-gamma-mercaptomethane-lyase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Application of 3-Chloroalanine in Selenocysteine Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Selenocysteine (Sec), the 21st proteinogenic amino acid, is a critical component of numerous enzymes involved in antioxidant defense and redox signaling. Its unique chemical properties, derived from the substitution of sulfur with selenium, make it a focal point in drug development and biomedical research. The synthesis of selenocysteine, however, presents significant challenges. This technical guide provides an in-depth exploration of a key chemical synthesis route utilizing 3-chloroalanine as a readily available precursor. We will detail the experimental protocols for the multi-step synthesis of L-selenocysteine from L-serine via a this compound intermediate, present quantitative data for this process, and discuss the interaction of this compound with enzymes of the selenocysteine metabolic pathway. Furthermore, we will visualize the chemical synthesis workflow and the biological pathway of selenoprotein synthesis to provide a comprehensive resource for researchers in the field.
Chemical Synthesis of Selenocysteine from this compound
The primary chemical route for synthesizing selenocysteine using this compound involves a two-step process: the formation of the more stable diselenide, selenocystine, followed by its reduction to selenocysteine. This method offers a practical alternative to direct synthesis, which is often complicated by the high reactivity and instability of the selenol group of selenocysteine.
Synthesis Pathway Overview
The overall synthetic route begins with the conversion of L-serine to 3-chloro-L-alanine hydrochloride, which then reacts with a selenium donor to form L-selenocystine. The final step involves the reduction of L-selenocystine to yield L-selenocysteine.[1]
Figure 1: Chemical synthesis pathway of L-selenocysteine from L-serine.
Quantitative Data
The following table summarizes the quantitative aspects of a typical synthesis of racemic selenocystine from this compound and disodium diselenide. It is important to note that yields can be optimized by adjusting reaction conditions.
| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Molar Ratio | Product | Yield (%) | Reference |
| 3-Chloro-L-alanine | 123.54 | 5.0 | 31 | 1 | Racemic Selenocystine | 27 | [2] |
| Elemental Selenium (Se) | 78.96 | 9.0 | 112 | ~3.6 | [3] | ||
| Sodium Borohydride (NaBH4) | 37.83 | 4.5 | 119 | ~3.8 | [3] |
Note: The synthesis described in the reference utilized racemic this compound, resulting in racemic selenocystine.[2] The patent CN105294528A claims a high yield for the synthesis of L-selenocysteine, but specific quantitative values for the overall yield are not provided in the abstract.[1]
Detailed Experimental Protocols
The following protocols are based on established laboratory procedures for the synthesis of selenocystine and its subsequent reduction to selenocysteine.[1][3][4]
1.3.1. Preparation of Disodium Diselenide (Na₂Se₂) Solution (1 M) [3]
-
To a three-necked flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Argon), add elemental selenium powder (4.5 g, 56 mmol) to deionized water (25 mL).
-
Slowly add a solution of sodium borohydride (4.5 g, 119 mmol) in deionized water (25 mL) dropwise to the selenium slurry. The flask should be cooled in an ice bath to manage the exothermic reaction.
-
After the initial portion of selenium has reacted and the solution becomes colorless, add an additional portion of elemental selenium (4.5 g, 56 mmol).
-
The solution will turn a reddish-brown color, which is characteristic of disodium diselenide. The flask should be stoppered and flushed with Argon.
1.3.2. Synthesis of Selenocystine from 3-Chloro-L-alanine [3]
-
Dissolve 3-chloro-L-alanine (5.0 g, 31 mmol) in deionized water (40 mL).
-
Adjust the pH of the 3-chloro-L-alanine solution to 9.0 using a suitable base (e.g., NaOH).
-
Add the 3-chloro-L-alanine solution dropwise over 30-60 minutes to the freshly prepared 1 M disodium diselenide solution under an Argon atmosphere.
-
Stir the reaction mixture at 37°C for 12-16 hours.
-
Acidify the solution with concentrated HCl until the vigorous reaction ceases.
-
Add hydroxylamine (0.33 g, 9.7 mmol) to reduce any remaining elemental selenium.
-
Further acidify with concentrated HCl to a pH of approximately 1-2.
-
The crude selenocystine can be purified by crystallization.
1.3.3. Reduction of Selenocystine to Selenocysteine [4][5]
-
Dissolve selenocystine (1.8 g, 5.3 mmol) in 0.5 N NaOH (5 mL).
-
In a separate flask, dissolve sodium borohydride (1.7 g, 43 mmol) in water (10 mL).
-
Add the sodium borohydride solution dropwise with stirring to the selenocystine solution in a round-bottom flask, keeping the flask chilled in an ice bath.
-
The reaction is complete when the yellow color of the selenocystine solution disappears.
-
The resulting solution contains selenocysteine and can be used for subsequent applications, such as peptide synthesis, after appropriate workup and purification. Dithiothreitol (DTT) is also an effective reducing agent for selenocystine.[5]
1.3.4. Characterization
The synthesized products should be characterized using standard analytical techniques:
-
NMR Spectroscopy: ¹H, ¹³C, and ⁷⁷Se NMR are crucial for confirming the structure of selenocystine and selenocysteine.[6][7][8][9] ⁷⁷Se NMR is particularly sensitive to the chemical environment of the selenium atom.[8]
-
Mass Spectrometry: ESI-MS or MALDI-TOF can be used to confirm the molecular weight of the synthesized compounds.[9]
Interaction of this compound with Selenocysteine Metabolic Enzymes
While this compound serves as a valuable precursor in chemical synthesis, its interaction with the biological machinery for selenocysteine metabolism is also of significant interest. The natural biosynthetic pathway for selenocysteine in all domains of life initiates from serine, not this compound.[10]
Figure 2: this compound as a substrate for Selenocysteine β-lyase.
Research on the enzyme selenocysteine β-lyase from Citrobacter freundii has shown that it can catalyze the α,β-elimination of 3-chloro-L-alanine to produce pyruvate, ammonia, and chloride ions.[11] This reaction leads to the irreversible inactivation of the enzyme.[11] This finding is significant as it demonstrates that this compound can act as a mechanism-based inhibitor for at least one enzyme involved in selenium metabolism. This property could be exploited for the development of specific probes or inhibitors for studying selenoprotein function.
Selenoprotein Synthesis and the Role of Selenocysteine
Once synthesized, either chemically or biologically, selenocysteine is incorporated into selenoproteins through a complex and highly regulated process that recodes the UGA stop codon.
Selenoprotein Synthesis Pathway
The incorporation of selenocysteine into a growing polypeptide chain requires a specific tRNA (tRNA[Ser]Sec), a selenocysteine insertion sequence (SECIS) element in the mRNA, and dedicated protein factors.[2][12]
Figure 3: Eukaryotic selenoprotein synthesis pathway.
Functional Role of Selenocysteine in Glutathione Peroxidase
A prominent example of a selenoprotein is glutathione peroxidase (GPx), an enzyme crucial for protecting cells from oxidative damage. The selenocysteine residue is located at the active site and is essential for its catalytic activity.[13][14][15]
Figure 4: Catalytic cycle of Glutathione Peroxidase (GPx).
The catalytic cycle involves the oxidation of the selenol group of selenocysteine by hydrogen peroxide to a selenenic acid intermediate.[16] This is followed by two successive reactions with glutathione (GSH) to regenerate the active enzyme and produce oxidized glutathione (GSSG).[16] The low pKa and high nucleophilicity of the selenocysteine residue compared to cysteine are key to the high efficiency of this process.[17]
Conclusion
This compound is a versatile and accessible precursor for the chemical synthesis of selenocysteine, providing a valuable tool for researchers to produce this unique amino acid for various applications, including the synthesis of selenopeptides and the study of selenoproteins. While not a substrate for the natural biosynthetic pathway, its ability to act as a mechanism-based inhibitor of selenocysteine β-lyase opens up avenues for the development of specific enzymatic probes. A thorough understanding of both the chemical synthesis routes and the biological context of selenocysteine is paramount for advancing research in this exciting field of study and for the development of novel therapeutics targeting selenoprotein-mediated pathways.
References
- 1. CN105294528A - Preparation method for L-selenocysteine - Google Patents [patents.google.com]
- 2. annualreviews.org [annualreviews.org]
- 3. raineslab.com [raineslab.com]
- 4. INCORPORATION OF SELENOCYSTEINE INTO PROTEINS USING PEPTIDE LIGATION - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reduction of DL-selenocystine and isolation of L-seleoncysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of New Synthetic Methodologies for Selenocysteine, Selenopeptides and β-Seleno Amino Acids” [etd.iisc.ac.in]
- 7. 77Se Chemical Shift Tensor of L-selenocystine: Experimental NMR Measurements and Quantum Chemical Investigations of Structural Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis of alpha-methyl selenocysteine and its utilization as a glutathione peroxidase mimic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biosynthesis of Selenocysteine, the 21st Amino Acid in the Genetic Code, and a Novel Pathway for Cysteine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Purification and characterization of selenocysteine beta-lyase from Citrobacter freundii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Selenium Metabolism and Biosynthesis of Selenoproteins in the Human Body - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Role of Selenoproteins in Redox Regulation of Signaling and the Antioxidant System: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Selenoprotein Glutathione Peroxidase 4: From Molecular Mechanisms to Novel Therapeutic Opportunities [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. The contribution of selenocysteine to the peroxidase activity of selenoprotein S - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Spectrophotometric Assay for Screening Alanine Racemase Inhibitors Using 3-Chloroalanine as a Model Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alanine racemase (Alr) is a crucial bacterial enzyme responsible for the synthesis of D-alanine, an essential component of the peptidoglycan cell wall. Its absence in humans makes it an attractive target for the development of novel antibacterial agents. This application note provides a detailed protocol for a continuous spectrophotometric assay to screen for inhibitors of alanine racemase. The assay is based on a coupled-enzyme system where the product of the alanine racemase reaction in the D- to L-alanine direction, L-alanine, is utilized by L-alanine dehydrogenase (L-ADH) to produce pyruvate and NADH. The rate of NADH formation is monitored by the increase in absorbance at 340 nm, which is directly proportional to the alanine racemase activity. The protocol details the use of 3-Chloroalanine, a known irreversible inhibitor of alanine racemase, as a model compound to validate the assay.
Introduction
The emergence of antibiotic-resistant bacterial strains necessitates the discovery of new antimicrobial drugs with novel mechanisms of action. One promising target is alanine racemase (EC 5.1.1.1), a pyridoxal 5'-phosphate (PLP)-dependent enzyme that catalyzes the interconversion of L-alanine and D-alanine.[1] D-alanine is a fundamental building block of the bacterial cell wall peptidoglycan, and its absence is detrimental to bacterial survival.[2] As alanine racemase is not present in humans, inhibitors of this enzyme are expected to be selective for bacteria with minimal host toxicity.
Several inhibitors of alanine racemase have been identified, including the clinically used antibiotic D-cycloserine.[1] Halogenated alanine analogs, such as this compound (β-chloroalanine), are also known to inhibit alanine racemase.[3][4][5] These compounds often act as mechanism-based or irreversible inhibitors, forming a covalent bond with the enzyme's active site.[4]
This application note describes a robust and sensitive coupled-enzyme assay for measuring alanine racemase activity and screening for its inhibitors. The assay utilizes L-alanine dehydrogenase to link the production of L-alanine from D-alanine to the formation of NADH, which can be conveniently measured spectrophotometrically. The irreversible inhibitor this compound is used as a reference compound to demonstrate the utility of this assay in identifying and characterizing potential alanine racemase inhibitors.
Principle of the Assay
The alanine racemase inhibition assay is performed in a coupled-enzyme system. In the first reaction, alanine racemase converts D-alanine to L-alanine. In the second, coupled reaction, L-alanine dehydrogenase (L-ADH) catalyzes the oxidative deamination of the newly formed L-alanine to pyruvate, with the concomitant reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to the production of NADH is monitored over time. In the presence of an alanine racemase inhibitor, the rate of L-alanine formation is reduced, leading to a decreased rate of NADH production.
Diagram of the Coupled Enzyme Assay Signaling Pathway
Caption: Coupled enzyme assay for alanine racemase activity.
Materials and Reagents
-
Purified Alanine Racemase (Alr)
-
L-Alanine Dehydrogenase (L-ADH) from Bacillus subtilis
-
D-Alanine
-
L-Alanine
-
3-Chloro-L-alanine hydrochloride
-
β-Nicotinamide adenine dinucleotide, oxidized form (NAD+)
-
Tricine or Tris-HCl buffer
-
Dimethyl sulfoxide (DMSO)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Experimental Protocols
Preparation of Reagents
-
Assay Buffer: Prepare a 100 mM Tricine or Tris-HCl buffer, pH 8.5.
-
D-Alanine Stock Solution: Prepare a 100 mM stock solution of D-alanine in the assay buffer.
-
NAD+ Stock Solution: Prepare a 20 mM stock solution of NAD+ in the assay buffer.
-
L-Alanine Dehydrogenase (L-ADH) Stock Solution: Prepare a stock solution of L-ADH at a concentration of 10 units/mL in the assay buffer.
-
Alanine Racemase (Alr) Working Solution: Dilute the purified alanine racemase in the assay buffer to a final concentration that yields a linear rate of reaction for at least 10-15 minutes under the assay conditions. The optimal concentration should be determined empirically.
-
This compound Stock Solution: Prepare a 10 mM stock solution of 3-Chloro-L-alanine hydrochloride in assay buffer. Further dilutions should be made in the assay buffer to achieve the desired final concentrations for the inhibition assay.
Alanine Racemase Activity Assay
-
Set up the reaction mixture in a 96-well UV-transparent microplate. The final volume of the reaction should be 200 µL.
-
Prepare a master mix containing the assay buffer, D-alanine, NAD+, and L-ADH. The final concentrations in the 200 µL reaction volume should be:
-
50 mM D-Alanine
-
1 mM NAD+
-
1 unit/mL L-Alanine Dehydrogenase
-
-
Add 180 µL of the master mix to each well.
-
To initiate the reaction, add 20 µL of the alanine racemase working solution to each well.
-
Immediately place the microplate in a spectrophotometer pre-heated to 37°C.
-
Monitor the increase in absorbance at 340 nm every minute for 15-20 minutes.
-
The rate of the reaction is determined from the linear portion of the absorbance versus time plot.
Alanine Racemase Inhibition Assay with this compound
-
Set up the inhibition assay in a 96-well microplate.
-
Add 160 µL of a master mix containing the assay buffer, D-alanine, NAD+, and L-ADH to each well (at the same final concentrations as the activity assay).
-
Add 20 µL of different concentrations of this compound solution to the wells. For the control (uninhibited) reaction, add 20 µL of assay buffer.
-
Pre-incubate the plate at 37°C for 5-10 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding 20 µL of the alanine racemase working solution.
-
Immediately monitor the absorbance at 340 nm as described in the activity assay.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the control reaction.
Diagram of the Experimental Workflow
Caption: Workflow for the alanine racemase inhibition assay.
Data Presentation
Table 1: Kinetic Parameters of Alanine Racemase and IC50 Values of Known Inhibitors
| Parameter | Organism | Value | Reference |
| Km (L-Alanine) | Streptococcus iniae | 33.11 mM | [1] |
| Streptococcus pneumoniae | 1.9 mM | [2] | |
| Km (D-Alanine) | Streptococcus iniae | 14.36 mM | [1] |
| Streptococcus pneumoniae | 2.1 mM | [2] | |
| Vmax (L- to D-alanine) | Streptococcus iniae | 2426 units/mg | [1] |
| Streptococcus pneumoniae | 84.8 units/mg | [2] | |
| Vmax (D- to L-alanine) | Streptococcus iniae | 963.6 units/mg | [1] |
| Streptococcus pneumoniae | 87.0 units/mg | [2] | |
| IC50 (D-cycloserine) | Streptococcus iniae | 3.69 µM | [1] |
| IC50 (Hydroquinone) | Streptococcus iniae | 11.39 µM | [1] |
| IC50 (Homogentisic acid) | Streptococcus iniae | 12.27 µM | [1] |
| Inhibition by this compound | E. coli & B. subtilis | 90-95% inhibition of activity in extracts | [3] |
Conclusion
The coupled-enzyme assay described in this application note provides a reliable and high-throughput compatible method for screening and characterizing inhibitors of alanine racemase. The use of this compound as a model inhibitor validates the assay's ability to detect potent and irreversible inhibitors of the enzyme. This protocol can be readily adapted for the screening of large compound libraries to identify novel antibacterial agents targeting bacterial cell wall synthesis. The data presented for known inhibitors and the kinetic parameters of alanine racemase from different species offer a valuable benchmark for the evaluation of new inhibitory compounds.
References
- 1. Purification, Characterization and Inhibition of Alanine Racemase from a Pathogenic Strain of Streptococcus iniae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The crystal structure of alanine racemase from Streptococcus pneumoniae, a target for structure-based drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of bacterial growth by beta-chloro-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inactivation of the dadB Salmonella typhimurium alanine racemase by D and L isomers of beta-substituted alanines: kinetics, stoichiometry, active site peptide sequencing, and reaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inactivation of the Pseudomonas striata broad specificity amino acid racemase by D and L isomers of beta-substituted alanines: kinetics, stoichiometry, active site peptide, and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Utilizing 3-Chloroalanine for Enzyme Kinetics Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloroalanine is a non-proteinogenic amino acid analogue of alanine that serves as a powerful tool in the study of enzyme kinetics. Its utility lies in its ability to act as a mechanism-based inhibitor, also known as a suicide substrate, for a variety of enzymes, particularly those dependent on pyridoxal phosphate (PLP). By mimicking the natural substrate, this compound enters the active site of the enzyme, where it is catalytically converted into a reactive intermediate. This intermediate then irreversibly inactivates the enzyme by forming a covalent bond with an active site residue. This application note provides a comprehensive overview of the use of this compound in enzyme kinetics, including its mechanism of action, protocols for its use in enzyme inhibition assays, and a summary of its effects on various enzymes.
Mechanism of Action
This compound functions as a classic example of a mechanism-based or suicide inhibitor. The inactivation process can be summarized in the following steps:
-
Binding: this compound, due to its structural similarity to the natural substrate (e.g., alanine), binds to the active site of the target enzyme.
-
Enzymatic Conversion: The enzyme's catalytic machinery initiates a reaction with this compound. In the case of PLP-dependent enzymes, this typically involves the formation of a Schiff base between the amino group of this compound and the pyridoxal phosphate cofactor.
-
Formation of a Reactive Intermediate: The enzyme then catalyzes the elimination of the chlorine atom from the β-carbon of this compound. This elimination reaction generates a highly reactive α,β-unsaturated amino acid intermediate, often an aminoacrylate, within the confines of the active site.
-
Irreversible Inactivation: This reactive intermediate, before it can be released, is attacked by a nucleophilic residue in the enzyme's active site. This results in the formation of a stable, covalent adduct between the inhibitor and the enzyme, leading to irreversible inactivation.
This mechanism-based inactivation is highly specific as it relies on the catalytic activity of the target enzyme to generate the inactivating species.
Data Presentation
The following table summarizes the quantitative data available on the inhibition of various enzymes by this compound and its derivatives.
| Enzyme | Organism | Inhibitor | Inhibition Type | K_i | k_inact | Second-Order Rate Constant (k_inact/K_i) |
| D-Amino Acid Transaminase | Bacillus sphaericus | β-Chloro-D-alanine | Competitive (vs. D-alanine) & Mechanism-Based | ~10 µM[1] | ~10 µM[1] | Not Reported |
| Alanine Racemase | Escherichia coli B | D-Chlorovinylglycine | Mechanism-Based | Not Reported | Not Reported | 122 ± 14 M⁻¹s⁻¹ |
| Alanine Racemase | Escherichia coli or Bacillus subtilis | β-Chloro-D-alanine | Mechanism-Based | Not Reported | Not Reported | 90-95% inhibition observed[2] |
| D-Glutamate-D-Alanine Transaminase | Escherichia coli or Bacillus subtilis | β-Chloro-D-alanine | Mechanism-Based | Not Reported | Not Reported | 90-95% inhibition observed[2] |
| Alanine Aminotransferase | Pig Heart | β-Chloroalanine | Mechanism-Based | Not Reported | Not Reported | Time-dependent inactivation observed |
Experimental Protocols
General Protocol for Determining Time-Dependent Enzyme Inactivation by this compound
This protocol outlines the general steps to characterize the inactivation of an enzyme by this compound. Specific concentrations and incubation times will need to be optimized for each enzyme-inhibitor pair.
Materials:
-
Purified enzyme of interest
-
This compound (L- or D-isomer as appropriate for the target enzyme)
-
Substrate for the enzyme
-
Assay buffer (optimized for pH and ionic strength for the target enzyme)
-
Detection reagents for monitoring product formation or substrate depletion
-
Spectrophotometer or other appropriate detection instrument
-
Reaction tubes or microplates
-
Pipettes and tips
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., water or buffer).
-
Prepare a stock solution of the enzyme's substrate in the assay buffer.
-
Prepare a solution of the purified enzyme in assay buffer. The concentration should be sufficient to provide a measurable rate in the assay.
-
-
Enzyme Inactivation Assay:
-
Set up a series of reaction tubes or wells.
-
To each tube/well, add the assay buffer and varying concentrations of this compound. Include a control with no inhibitor.
-
Pre-incubate the enzyme with this compound for different time intervals (e.g., 0, 5, 10, 20, 30 minutes) at a constant temperature.
-
At each time point, withdraw an aliquot of the enzyme-inhibitor mixture.
-
Dilute the aliquot into a solution containing a saturating concentration of the substrate to initiate the enzyme activity measurement. The dilution should be large enough to effectively stop further inactivation by the inhibitor during the activity assay.
-
Measure the initial rate of the enzymatic reaction.
-
-
Data Analysis:
-
For each concentration of this compound, plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time.
-
The slope of each line will give the apparent first-order rate constant of inactivation (k_obs) at that inhibitor concentration.
-
Plot the k_obs values against the corresponding concentrations of this compound.
-
Fit the data to the following equation to determine the maximal rate of inactivation (k_inact) and the inhibitor concentration that gives half-maximal inactivation (K_I):
k_obs = (k_inact * [I]) / (K_I + [I])
where [I] is the concentration of this compound.
-
The second-order rate constant for inactivation (k_inact/K_I) can be calculated from the initial slope of the plot of k_obs versus [I].
-
Mandatory Visualizations
Caption: Experimental workflow for determining kinetic parameters of enzyme inactivation by this compound.
Caption: Signaling pathway of mechanism-based inactivation of a PLP-dependent enzyme by this compound.
Conclusion
This compound is a valuable tool for probing the catalytic mechanisms of enzymes, particularly PLP-dependent enzymes. Its ability to act as a suicide substrate allows for the specific and irreversible inactivation of target enzymes, making it useful for identifying active site residues and understanding enzymatic reaction pathways. The protocols and data presented in this application note provide a foundation for researchers to utilize this compound in their own studies of enzyme kinetics and inhibition. Careful experimental design and data analysis are crucial for obtaining reliable kinetic parameters and elucidating the mechanism of enzyme inactivation.
References
Application Notes: Synthesis of Novel Amino Acids from 3-Chloroalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of novel, non-proteinogenic amino acids is a cornerstone of modern drug discovery and chemical biology. These unique building blocks, when incorporated into peptides or used as standalone pharmacophores, can impart enhanced biological activity, increased metabolic stability, and novel structural motifs. 3-Chloroalanine, a readily accessible and versatile starting material, serves as a powerful precursor for the synthesis of a diverse array of β-substituted alanines. Its utility lies in the reactive C-Cl bond, which can be targeted through two primary synthetic strategies: direct nucleophilic substitution or elimination to dehydroalanine followed by Michael addition. This document provides detailed protocols and comparative data for these methodologies.
Core Synthetic Strategies
The synthesis of novel amino acids from this compound predominantly follows two highly effective pathways. The choice of strategy often depends on the nature of the nucleophile and the desired final product. For successful synthesis, it is crucial to use a protected form of this compound, typically with the amine group protected by a tert-butyloxycarbonyl (Boc) group and the carboxylic acid protected as a methyl ester (N-Boc-3-chloroalanine methyl ester). This prevents unwanted side reactions and allows for clean, high-yielding transformations.
-
Direct Nucleophilic Substitution (SN2): This pathway involves the direct displacement of the chloride ion by a nucleophile. It is a straightforward method suitable for a wide range of soft nucleophiles, including thiols and amines. The reaction is typically carried out in the presence of a mild base to facilitate the nucleophilic attack.
-
Elimination to Dehydroalanine followed by Michael Addition: In this two-step, one-pot approach, a base is used to induce the elimination of HCl from the protected this compound, forming a highly reactive dehydroalanine intermediate. This intermediate is then immediately trapped by a nucleophile via a Michael (1,4-conjugate) addition. This strategy is particularly effective for a broad range of nucleophiles, including nitrogen and sulfur nucleophiles, and offers a powerful alternative to direct substitution.
Data Presentation: Synthesis of Novel Amino Acids
The following table summarizes the yields of various novel amino acids synthesized from protected this compound using the two primary strategies. This data allows for a direct comparison of the efficacy of each method for different classes of nucleophiles.
| Nucleophile Class | Nucleophile Example | Synthetic Strategy | Product | Yield (%) |
| Sulfur | Thiophenol | Direct Substitution | N-CBZ-S-phenyl-L-cysteine methyl ester | ~98% |
| 2-(N,N-dimethylamino)ethanethiol | Michael Addition | Nocathiacin-Thiol Adduct | 95% | |
| 2-Propanethiol | Michael Addition | Nocathiacin-Thiol Adduct | ~90% | |
| Nitrogen | Pyrazole | Michael Addition | β-(Pyrazol-1-yl)-alanine derivative | High Yield |
| 1,2,4-Triazole | Michael Addition | β-(1,2,4-Triazol-1-yl)-alanine derivative | High Yield | |
| Morpholine | Michael Addition | Nocathiacin-Amine Adduct | 85% | |
| N-Methylpiperazine | Michael Addition | Nocathiacin-Amine Adduct | 82% | |
| Pyrrolidine | Michael Addition | Nocathiacin-Amine Adduct | 90% | |
| N-Benzylmethylamine | Michael Addition | Nocathiacin-Amine Adduct | 93% |
Mandatory Visualizations
Caption: Synthetic pathways for novel amino acids from this compound.
Caption: General experimental workflow for amino acid synthesis.
Experimental Protocols
Important Note on Protecting Groups: The following protocols assume the use of N-Boc-3-chloro-L-alanine methyl ester as the starting material. The Boc and methyl ester protecting groups can be removed under acidic conditions (e.g., HCl in dioxane or TFA) after the desired side chain has been introduced.
Protocol 1: Synthesis of β-Substituted Alanines via Direct Nucleophilic Substitution (SN2)
This protocol is exemplified by the synthesis of S-aryl-cysteine derivatives.
Materials:
-
N-Boc-3-chloro-L-alanine methyl ester
-
Thiophenol (or other thiol nucleophile)
-
Mild base (e.g., triethylamine (Et3N) or potassium carbonate (K2CO3))
-
Anhydrous solvent (e.g., Dimethylformamide (DMF) or Acetonitrile (MeCN))
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-3-chloro-L-alanine methyl ester (1.0 eq).
-
Dissolve the starting material in the chosen anhydrous solvent.
-
Add the thiol nucleophile (1.1-1.5 eq) to the solution.
-
Add the mild base (1.5-2.0 eq) portion-wise or dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired β-substituted alanine derivative.
Protocol 2: Synthesis of β-Substituted Alanines via Elimination-Michael Addition
This protocol is broadly applicable to a variety of nitrogen and sulfur nucleophiles.
Materials:
-
N-Boc-3-chloro-L-alanine methyl ester
-
Nucleophile (e.g., pyrazole, morpholine, or a thiol)
-
Base (e.g., triethylamine (Et3N) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU))
-
Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or water for certain nucleophiles)[1]
-
Standard glassware for organic synthesis
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve N-Boc-3-chloro-L-alanine methyl ester (1.0 eq) and the nucleophile (1.1-2.0 eq) in the appropriate solvent.
-
Cool the mixture in an ice bath (0 °C).
-
Slowly add the base (1.1-1.5 eq) to the reaction mixture. The base will first induce the elimination to form the dehydroalanine intermediate, which is then trapped by the nucleophile.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS. Reaction times can vary from a few hours to overnight.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate or DCM) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography to yield the pure novel amino acid derivative. For reactions conducted in water, the work-up may involve lyophilization followed by purification.[1]
References
3-Chloroalanine as a Molecular Probe in Enzymology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloroalanine is a versatile, unnatural amino acid that serves as a powerful molecular probe in the field of enzymology.[1] Its utility stems from its ability to act as a mechanism-based inhibitor, also known as a "suicide substrate," for a specific class of enzymes: the pyridoxal-5'-phosphate (PLP)-dependent enzymes.[2] These enzymes play crucial roles in amino acid metabolism, making them attractive targets for drug development. This document provides detailed application notes and experimental protocols for utilizing this compound as a molecular probe to investigate enzyme mechanisms, identify active site residues, and screen for potential therapeutic agents.
Principle of Action: Mechanism-Based Inhibition
This compound's inhibitory action is a classic example of suicide inhibition. The enzyme recognizes this compound as a substrate analog and initiates its catalytic cycle.[2] A key step in this process is the enzyme-catalyzed elimination of the chlorine atom from the β-carbon of this compound. This elimination generates a highly reactive electrophilic intermediate, α-aminoacrylate, within the confines of the enzyme's active site.[3] This reactive intermediate then rapidly and irreversibly alkylates a nucleophilic residue in the active site, leading to the covalent modification and inactivation of the enzyme.[2]
Applications in Enzymology
-
Elucidation of Enzyme Mechanisms: By studying the kinetics and stoichiometry of inactivation by this compound, researchers can gain insights into the catalytic mechanism of PLP-dependent enzymes.
-
Active Site Labeling and Identification: The covalent adduct formed between this compound and the enzyme can be used to identify and characterize active site residues through techniques like peptide mapping and mass spectrometry.[3]
-
Drug Discovery and Development: this compound and its derivatives can be used as lead compounds or screening tools in the development of novel inhibitors for therapeutic targets, particularly in the areas of infectious diseases and oncology.[1][2] For instance, it is a known inhibitor of alanine racemase, a crucial bacterial enzyme for cell wall synthesis.[2]
Quantitative Data: Enzyme Inhibition by this compound
The following table summarizes key kinetic parameters for the inhibition of various enzymes by this compound and its analogs. This data is essential for designing experiments and comparing the potency of inhibition.
| Enzyme | Inhibitor | Inhibition Type | K_i (µM) | k_inact (s⁻¹) | k_inact/K_i (M⁻¹s⁻¹) | Reference(s) |
| D-Amino Acid Transaminase (Bacillus sphaericus) | β-Chloro-D-alanine | Competitive (with D-alanine) & Suicide Inhibition | 10 | ~10 (µM) | - | [3] |
| Alanine Racemase (Escherichia coli B) | D-Chlorovinylglycine | Irreversible | - | - | 122 ± 14 | [4] |
Note: Kinetic data for this compound itself with several key enzymes like alanine racemase and alanine aminotransferase is often reported in qualitative terms or within the context of more complex derivatives. The provided data for β-Chloro-D-alanine and D-chlorovinylglycine serves as a valuable reference for the potency of halo-alanine derivatives. Further literature screening for specific Ki and kinact values for this compound with other enzymes is recommended for specific applications.
Experimental Protocols
Protocol 1: Determination of Kinetic Parameters (K_i and k_inact) for Suicide Inhibition
This protocol outlines the steps to determine the inhibition constant (K_i) and the maximal rate of inactivation (k_inact) of a target enzyme by this compound.
Materials:
-
Purified target enzyme
-
This compound (L- or D-isomer, as appropriate for the target enzyme)
-
Substrate for the target enzyme
-
Assay buffer (optimized for enzyme activity)
-
Spectrophotometer or other suitable detection instrument
-
Reaction tubes/plates
Procedure:
-
Enzyme Activity Assay:
-
Establish a reliable assay to measure the initial velocity of the enzyme-catalyzed reaction under steady-state conditions.
-
Determine the Michaelis-Menten constant (K_m) for the natural substrate.
-
-
Time-Dependent Inactivation:
-
Pre-incubate the enzyme with various concentrations of this compound in the assay buffer at a constant temperature.
-
At specific time intervals, withdraw aliquots of the pre-incubation mixture.
-
Dilute the aliquots immediately into a reaction mixture containing a saturating concentration of the natural substrate to initiate the reaction and measure the residual enzyme activity. The dilution should be sufficient to prevent further significant inactivation during the activity measurement.
-
Include a control incubation without this compound to account for any time-dependent loss of enzyme activity under the experimental conditions.
-
-
Data Analysis:
-
For each concentration of this compound, plot the natural logarithm of the percentage of remaining enzyme activity against the pre-incubation time.
-
The slope of each of these lines represents the observed rate of inactivation (k_obs) at that inhibitor concentration.
-
Plot the values of k_obs against the corresponding concentrations of this compound.
-
Fit the data to the following equation for mechanism-based inhibition: k_obs = (k_inact * [I]) / (K_i + [I]) where:
-
k_obs is the observed rate of inactivation
-
k_inact is the maximal rate of inactivation
-
[I] is the concentration of this compound
-
K_i is the inhibitor concentration that gives half the maximal rate of inactivation.
-
-
The values of k_inact and K_i can be determined by non-linear regression analysis of the plot of k_obs versus [I].
-
Protocol 2: Identification of the Covalently Modified Active Site Peptide
This protocol describes the methodology to identify the specific amino acid residue in the enzyme's active site that is covalently modified by this compound.
Materials:
-
Purified target enzyme
-
Radiolabeled ([¹⁴C] or [³H]) this compound or a method for detecting the adduct by mass shift
-
Denaturing and reducing agents (e.g., urea, DTT)
-
Alkylating agent (e.g., iodoacetamide)
-
Protease (e.g., trypsin)
-
HPLC system for peptide separation
-
Mass spectrometer (e.g., ESI-MS/MS or MALDI-TOF/TOF)
Procedure:
-
Enzyme Inactivation and Labeling:
-
Incubate the target enzyme with a molar excess of (radiolabeled) this compound to ensure complete inactivation.
-
Remove excess, unbound inhibitor by dialysis or gel filtration.
-
-
Denaturation, Reduction, and Alkylation:
-
Denature the labeled enzyme in a buffer containing a chaotropic agent like urea or guanidinium chloride.
-
Reduce the disulfide bonds with a reducing agent like dithiothreitol (DTT).
-
Alkylate the free cysteine residues with an alkylating agent like iodoacetamide to prevent disulfide bond reformation.
-
-
Proteolytic Digestion:
-
Exchange the buffer to one suitable for the chosen protease (e.g., ammonium bicarbonate for trypsin).
-
Add the protease at an appropriate enzyme-to-substrate ratio (e.g., 1:50 w/w for trypsin) and incubate at the optimal temperature (e.g., 37°C for trypsin) for a sufficient time to achieve complete digestion.
-
-
Peptide Mapping:
-
Separate the resulting peptide mixture using reverse-phase high-performance liquid chromatography (RP-HPLC).[5]
-
Monitor the elution of peptides using UV absorbance (e.g., at 214 nm and 280 nm).
-
-
Identification of the Labeled Peptide:
-
If using radiolabeled this compound: Collect fractions from the HPLC and determine the radioactivity of each fraction. The radioactive peak(s) will correspond to the peptide(s) containing the covalently attached inhibitor.
-
If using non-labeled this compound: Analyze the HPLC fractions by mass spectrometry to identify peptides with a mass shift corresponding to the addition of the amino-acrylate group (or a derivative thereof).
-
-
Mass Spectrometry Analysis and Sequencing:
-
Analyze the identified labeled peptide(s) by tandem mass spectrometry (MS/MS).
-
Fragment the peptide to obtain its amino acid sequence.
-
The site of modification can be pinpointed by identifying the amino acid residue with the mass adduct.
-
Visualizations
Caption: Mechanism of enzyme inactivation by this compound.
References
- 1. Glutamate Racemase Is the Primary Target of β-Chloro-d-Alanine in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detection of Unknown Chemical Adduct Modifications on Proteins: From Wet to Dry Laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inactivation of bacterial D-amino acid transaminase by beta-chloro-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism-based inactivation of alanine racemase by 3-halovinylglycines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol for Peptide Mapping - Creative Proteomics [creative-proteomics.com]
Application Notes and Protocols for In Vivo Antibacterial Efficacy Studies of 3-Chloroalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloroalanine, an analog of the amino acid alanine, has demonstrated antibacterial properties by targeting a crucial pathway in bacterial cell wall synthesis. Specifically, the D-isomer, β-chloro-D-alanine, has been identified as an effective antibacterial agent in vivo against various pathogens. These application notes provide a comprehensive overview of the mechanism of action of this compound and offer detailed protocols for conducting in vivo efficacy studies to evaluate its therapeutic potential. While historical studies confirm its efficacy, modern standardized protocols are essential for reproducible and comparable results in a drug development context.
Mechanism of Action
This compound exerts its antibacterial effect primarily by inhibiting the enzyme alanine racemase.[1][2] This enzyme is critical for the conversion of L-alanine to D-alanine, an essential component of the peptidoglycan layer of bacterial cell walls. By preventing the synthesis of D-alanine, this compound disrupts the formation of the bacterial cell wall, leading to compromised cell integrity and ultimately, cell death.[1] Studies have shown that treatment with β-chloro-D-alanine leads to a significant reduction in intracellular D-alanine levels in bacteria.[1][2]
Visualized Metabolic Pathway: Inhibition of Peptidoglycan Synthesis
Caption: Inhibition of Alanine Racemase by 3-Chloro-D-alanine.
In Vitro Antibacterial Activity
Initial assessment of the antibacterial activity of this compound is typically performed using in vitro methods to determine the minimum inhibitory concentration (MIC) against various bacterial strains.
| Bacterial Species | Isomer | Noted Effects | Reference |
| Diplococcus pneumoniae | D- and L-isomers | Inhibition of growth.[1][2] | [1][2] |
| Streptococcus pyogenes | D- and L-isomers | Inhibition of growth.[1][2] | [1][2] |
| Bacillus subtilis | D- and L-isomers | Inhibition of growth.[1][2] | [1][2] |
| Escherichia coli | D- and L-isomers | Inhibition of growth.[1][2] | [1][2] |
In Vivo Efficacy Studies
Historical studies have confirmed that β-chloro-D-alanine is an effective antibacterial agent in vivo in murine models against infections caused by Diplococcus pneumoniae, Streptococcus pyogenes, and Escherichia coli.[1][2] To further characterize its efficacy and therapeutic potential, standardized in vivo studies are necessary. The following protocols describe generalized models for assessing the efficacy of antibacterial agents like this compound.
Experimental Workflow for In Vivo Efficacy Testing
Caption: General workflow for in vivo antibacterial efficacy studies.
Protocol 1: Murine Sepsis Model
This model is suitable for evaluating the systemic antibacterial efficacy of this compound.
Materials:
-
Specific pathogen-free mice (e.g., BALB/c or C57BL/6, 6-8 weeks old)
-
Bacterial strain of interest (e.g., Escherichia coli, Streptococcus pneumoniae) cultured to mid-log phase
-
Sterile saline or appropriate vehicle for bacterial suspension and drug formulation
-
This compound (test article)
-
Vehicle control
-
Positive control antibiotic
-
Anesthetics (e.g., isoflurane, ketamine/xylazine)
-
Syringes and needles for injection
-
Equipment for monitoring animal health (e.g., rectal thermometer, scale)
-
Materials for sample collection (e.g., sterile tubes, surgical tools)
Procedure:
-
Animal Acclimatization: House mice in a controlled environment for at least one week prior to the experiment to allow for acclimatization.
-
Bacterial Inoculum Preparation: Culture the selected bacterial strain to mid-logarithmic phase. Wash the bacterial cells with sterile saline and resuspend to the desired concentration (e.g., 1 x 10^7 CFU/mL). The exact inoculum size should be predetermined in pilot studies to induce a non-lethal but significant infection.
-
Induction of Sepsis: Anesthetize the mice and induce sepsis via intraperitoneal (IP) injection of the bacterial suspension.
-
Treatment Administration: At a specified time post-infection (e.g., 1-2 hours), randomly assign mice to treatment groups:
-
Vehicle control
-
This compound (at various dose levels)
-
Positive control antibiotic Administer treatments via a clinically relevant route (e.g., intravenous, intraperitoneal, or oral).
-
-
Monitoring: Monitor the mice at regular intervals for clinical signs of illness (e.g., lethargy, ruffled fur, hypothermia) and body weight changes.
-
Endpoint Analysis (e.g., 24-48 hours post-infection):
-
Euthanize the mice.
-
Collect blood for bacterial load determination (CFU/mL) and cytokine analysis.
-
Harvest organs (e.g., spleen, liver, lungs), homogenize, and plate serial dilutions to determine bacterial burden (CFU/gram of tissue).
-
Data Presentation Template: Murine Sepsis Model
| Treatment Group | Dose | Mean Bacterial Load in Blood (CFU/mL ± SD) | Mean Bacterial Load in Spleen (CFU/g ± SD) | Percent Survival |
| Vehicle Control | - | |||
| This compound | X mg/kg | |||
| This compound | Y mg/kg | |||
| Positive Control | Z mg/kg |
Protocol 2: Murine Pneumonia Model
This model is appropriate for evaluating the efficacy of this compound against respiratory pathogens.
Materials:
-
Same as Protocol 1, with the addition of equipment for intranasal or intratracheal instillation.
Procedure:
-
Animal Acclimatization and Inoculum Preparation: As described in Protocol 1.
-
Induction of Pneumonia: Anesthetize the mice and instill the bacterial suspension (e.g., Streptococcus pneumoniae) intranasally or intratracheally.
-
Treatment Administration: Administer treatments as described in Protocol 1.
-
Monitoring: Monitor for signs of respiratory distress in addition to general signs of illness.
-
Endpoint Analysis (e.g., 48-72 hours post-infection):
-
Euthanize the mice.
-
Perform bronchoalveolar lavage (BAL) to collect fluid for bacterial counts and inflammatory cell analysis.
-
Harvest lungs for bacterial load determination and histopathological examination.
-
Data Presentation Template: Murine Pneumonia Model
| Treatment Group | Dose | Mean Bacterial Load in Lungs (CFU/g ± SD) | Mean Bacterial Load in BAL Fluid (CFU/mL ± SD) | Lung Histopathology Score |
| Vehicle Control | - | |||
| This compound | X mg/kg | |||
| This compound | Y mg/kg | |||
| Positive Control | Z mg/kg |
Pharmacokinetics and Toxicology
Currently, there is limited publicly available data on the pharmacokinetics (absorption, distribution, metabolism, and excretion) and toxicology (e.g., LD50) of this compound in animal models. Such studies are crucial for determining appropriate dosing regimens and assessing the safety profile of the compound. It is recommended that researchers conduct preliminary pharmacokinetic and toxicology studies prior to extensive efficacy trials.
Data Presentation Template: Preliminary Pharmacokinetic Parameters in Mice
| Parameter | Route of Administration | Value |
| Cmax (µg/mL) | IV / PO | |
| Tmax (h) | PO | |
| AUC (µg*h/mL) | IV / PO | |
| Half-life (h) | IV / PO | |
| Bioavailability (%) | PO |
Data Presentation Template: Acute Toxicity in Mice
| Parameter | Route of Administration | Value (mg/kg) |
| LD50 | IV / IP / PO | |
| MTD | IV / IP / PO |
Conclusion
This compound presents a promising antibacterial candidate due to its well-defined mechanism of action targeting bacterial cell wall synthesis. The provided protocols offer a framework for conducting rigorous in vivo studies to evaluate its efficacy. Future research should focus on generating robust quantitative in vivo efficacy data, as well as comprehensive pharmacokinetic and toxicology profiles, to support its potential development as a novel antibacterial therapeutic.
References
Application Notes and Protocols for Incorporating 3-Chloroalanine into Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids into peptides is a powerful strategy in drug discovery and chemical biology, enabling the development of peptides with enhanced stability, novel functionalities, and improved therapeutic properties. 3-Chloroalanine, a non-canonical amino acid, serves as a versatile building block. Its reactive side chain can act as a precursor for other modifications, such as the formation of dehydroalanine, or be utilized for covalent bonding to target proteins. This document provides detailed application notes and protocols for the two primary methods of incorporating this compound into peptides: direct incorporation during solid-phase peptide synthesis (SPPS) and post-translational modification of serine residues.
Methods for Incorporation
There are two main strategies for introducing this compound into a peptide sequence:
-
Direct Incorporation via Solid-Phase Peptide Synthesis (SPPS): This is the most straightforward method, involving the use of a protected this compound building block (e.g., Fmoc-L-3-Chloroalanine-OH or Boc-L-3-Chloroalanine-OH) directly in an automated or manual peptide synthesizer.
-
Post-Translational Modification of Serine: This approach involves synthesizing a peptide containing a serine residue at the desired position, followed by a chemical transformation of the serine's hydroxyl group into a chloride.
The choice of method depends on the specific peptide sequence, the desired location of the this compound, and the available synthetic resources.
Quantitative Data Summary
The successful incorporation of unnatural amino acids can be influenced by factors such as steric hindrance and the stability of the amino acid during synthesis. The following table provides an estimated comparison of expected yields and purity for peptides containing this compound. Actual results may vary depending on the peptide sequence, length, and synthesis conditions.
| Method | Number of this compound Residues | Estimated Crude Purity (%) | Estimated Overall Yield (%) | Notes |
| Direct SPPS | 1 | 70-85 | 25-40 | Generally good coupling efficiency for a single incorporation. |
| Direct SPPS | Multiple | 50-70 | 10-25 | Increased hydrophobicity and potential for side reactions can lower purity and yield.[1] |
| Post-Translational Modification | 1 | 60-80 (after modification and purification) | 20-35 | Yield is dependent on the efficiency of both the peptide synthesis and the subsequent chlorination reaction. |
Experimental Protocols
Protocol 1: Direct Incorporation of Fmoc-L-3-Chloroalanine-OH via Manual Fmoc-SPPS
This protocol outlines the manual synthesis of a peptide containing a this compound residue using the Fmoc/tBu strategy on a Rink Amide resin.
Materials:
-
Rink Amide Resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Piperidine
-
Fmoc-protected amino acids (including Fmoc-L-3-Chloroalanine-OH)
-
Coupling agent: HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
-
Solid Phase Peptide Synthesis (SPPS) reaction vessel
Procedure:
-
Resin Swelling:
-
Fmoc Deprotection:
-
Amino Acid Coupling (for standard and this compound residues):
-
In a separate vial, dissolve 4 equivalents of the Fmoc-protected amino acid (e.g., Fmoc-L-3-Chloroalanine-OH) and 3.9 equivalents of HCTU in DMF.[1]
-
Add 8 equivalents of DIPEA to the amino acid solution to activate it.[1]
-
Immediately add the activated amino acid solution to the deprotected resin.[1]
-
Agitate the reaction mixture for 1-2 hours at room temperature. For this compound, extending the coupling time to 4 hours or performing a double coupling may be beneficial to overcome potential steric hindrance.
-
Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).
-
-
Chain Elongation:
-
Repeat steps 2 and 3 for each amino acid in the desired sequence.
-
-
Final Deprotection:
-
After the final coupling step, repeat step 2 to remove the N-terminal Fmoc group.
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail (TFA/H2O/TIS) to the resin and agitate for 2-3 hours at room temperature.[3]
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification and Analysis:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the final peptide by mass spectrometry to confirm the correct mass and incorporation of this compound.
-
Protocol 2: Post-Translational Modification of a Serine-Containing Peptide
This protocol describes the conversion of a serine residue within a synthesized peptide to this compound. This method is adapted from procedures used to generate dehydroalanine from serine, where this compound is a key intermediate.
Materials:
-
Purified serine-containing peptide
-
Phosphorus pentachloride (PCl5) or Thionyl chloride (SOCl2)
-
Anhydrous, non-protic solvent (e.g., Chloroform, Dichloromethane)
-
Tertiary amine base (e.g., Triethylamine) for quenching (if isolating the chloroalanine intermediate)
-
RP-HPLC system for purification
Procedure:
-
Peptide Synthesis:
-
Synthesize the peptide containing a serine residue at the desired position using standard Fmoc-SPPS as described in Protocol 1.
-
Cleave the peptide from the resin and purify it by RP-HPLC.
-
Lyophilize the purified peptide to ensure it is free of water.
-
-
Chlorination of Serine Residue:
-
Dissolve the lyophilized serine-containing peptide in an anhydrous, non-protic solvent like chloroform or DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath (0 °C).
-
Slowly add a solution of a chlorinating agent, such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2), to the peptide solution. The molar excess of the chlorinating agent will need to be optimized for the specific peptide.
-
Allow the reaction to stir at 0 °C and monitor the progress by LC-MS. The reaction time can vary from 30 minutes to a few hours.
-
-
Work-up and Purification:
-
Once the reaction is complete (as determined by LC-MS analysis showing the formation of the chloro-peptide), quench the reaction by carefully adding a tertiary amine base like triethylamine.
-
Remove the solvent under reduced pressure.
-
Re-dissolve the crude product in a suitable solvent for RP-HPLC (e.g., water/acetonitrile with 0.1% TFA).
-
Purify the this compound-containing peptide by RP-HPLC.
-
Characterize the final product by mass spectrometry to confirm the successful chlorination.
-
Note: This chlorination reaction can be sensitive and may lead to side products. Optimization of the reaction conditions (temperature, time, and stoichiometry of the chlorinating agent) is crucial for each specific peptide.
Visualizations
Logical Workflow for Direct Incorporation of this compound via SPPS
Caption: Workflow for direct incorporation of this compound during Fmoc-SPPS.
Decision Pathway for Method Selection
Caption: Decision tree for selecting a method to incorporate this compound.
References
Application Note & Protocol: Determining the Minimum Inhibitory Concentration (MIC) of 3-Chloro-D-alanine against Escherichia coli
Audience: Researchers, scientists, and drug development professionals.
From the Senior Application Scientist: This document provides a comprehensive, technically detailed guide for determining the Minimum Inhibitory Concentration (MIC) of 3-Chloro-D-alanine against Escherichia coli. Beyond a simple recitation of steps, this guide explains the scientific rationale behind the protocol, incorporates essential quality control measures for data trustworthiness, and is grounded in internationally recognized standards to ensure reproducibility and accuracy.
Introduction and Scientific Principle
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. It is a fundamental measurement in antimicrobial research and drug development, defining the potency of a compound. This protocol details the determination of the MIC for 3-Chloro-D-alanine, a D-alanine analog, against the gram-negative bacterium Escherichia coli.
Mechanism of Action: 3-Chloro-D-alanine acts as an effective antibacterial agent by targeting key enzymes in the bacterial cell wall synthesis pathway.[1] Specifically, it is a known inhibitor of Alanine Racemase (Alr) and D-alanine:D-alanine ligase (Ddl).[1][2][3]
-
Alanine Racemase (Alr) is a pyridoxal phosphate (PLP)-dependent enzyme that catalyzes the essential conversion of L-alanine to D-alanine.[2]
-
D-alanine:D-alanine ligase (Ddl) is an ATP-dependent enzyme that ligates two D-alanine molecules to form the D-Ala-D-Ala dipeptide.[2][4]
Both D-alanine and the D-Ala-D-Ala dipeptide are critical building blocks for the peptidoglycan cell wall that maintains the structural integrity of the bacterial cell. By inhibiting these enzymes, 3-Chloro-D-alanine disrupts peptidoglycan synthesis, leading to cell lysis and death.[2] This pathway is an excellent antimicrobial target as it is essential for bacteria but absent in higher eukaryotes.[2]
This application note will adhere to the principles outlined by the Clinical and Laboratory Standards Institute (CLSI) M07 document, which provides the standard reference method for broth microdilution testing.[5][6][7]
Diagram of 3-Chloro-D-alanine's Mechanism of Action
Caption: Mechanism of 3-Chloro-D-alanine targeting enzymes in the E. coli cell wall synthesis pathway.
Materials and Reagents
2.1. Bacterial Strains
-
Test Organism: Any relevant laboratory or clinical isolate of Escherichia coli.
-
Quality Control (QC) Strain: Escherichia coli ATCC® 25922™. This strain is essential for validating the test system, as it has well-documented MIC ranges for various standard antibiotics.[8][9][10]
2.2. Media and Reagents
-
3-Chloro-D-alanine: (Sigma-Aldrich or equivalent), powder form.
-
Solvent for 3-Chloro-D-alanine: Sterile deionized water or DMSO, depending on solubility. Confirm compound stability in the chosen solvent.
-
Growth Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB). The standardized concentrations of Mg²⁺ and Ca²⁺ are critical for the activity of some antimicrobial agents and ensure inter-laboratory reproducibility.
-
Plates: Sterile 96-well, U-bottom microtiter plates.
-
Saline: Sterile 0.85% NaCl solution.
-
McFarland Turbidity Standard: 0.5 standard (commercially purchased or prepared in-house).[11] A 0.5 McFarland standard corresponds to a bacterial suspension of approximately 1.5 x 10⁸ CFU/mL.[12][13]
-
QC Antibiotic: Gentamicin or Ampicillin solution with a known, certified concentration for QC testing.
2.3. Equipment
-
Calibrated single and multichannel micropipettes.
-
Sterile pipette tips.
-
Vortex mixer.
-
Spectrophotometer or nephelometer (optional, for inoculum standardization).
-
Ambient air incubator (35 ± 2 °C).
-
Biosafety cabinet (BSC).
-
Inverted mirror or plate reader for result analysis.
Step-by-Step Protocol: Broth Microdilution Method
This protocol is based on the CLSI M07 standard, a reference method for determining MICs.[5][6][14]
Diagram of Broth Microdilution Workflow
Caption: Standard workflow for the broth microdilution MIC assay.
3.1. Day 1: Preparation
Step 1: Preparation of 3-Chloro-D-alanine Stock Solution
-
Causality: A high-concentration, sterile stock solution is required to create serial dilutions without introducing significant volumes of solvent into the assay, which could affect bacterial growth.
-
Action: Prepare a 1 mg/mL (1000 µg/mL) stock solution of 3-Chloro-D-alanine in a suitable sterile solvent. For example, dissolve 10 mg of the compound in 10 mL of sterile deionized water. Filter-sterilize the stock solution using a 0.22 µm syringe filter.
Step 2: Inoculum Preparation
-
Causality: The final inoculum density is critical. Too high a density can lead to falsely elevated MICs, while too low a density can result in falsely low MICs. The standard is a final concentration of ~5 x 10⁵ CFU/mL in each well.
-
Action: a. From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of E. coli using a sterile loop. b. Suspend the colonies in sterile saline. c. Vortex thoroughly to create a smooth, homogenous suspension. d. Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This can be done visually against a white card with black lines or by using a spectrophotometer (absorbance at 625 nm should be 0.08 to 0.13).[15] This suspension contains ~1.5 x 10⁸ CFU/mL.[13] e. Within 15 minutes of standardization, dilute this suspension. A 1:150 dilution is typical (e.g., 0.2 mL of suspension into 29.8 mL of CAMHB) to yield a working inoculum of ~1 x 10⁶ CFU/mL. Since 50 µL of this will be added to 50 µL of drug/broth in the well, the final concentration will be the target of 5 x 10⁵ CFU/mL.
Step 3: Preparation of the 96-Well Plate
-
Causality: A two-fold serial dilution series provides a geometric progression of concentrations to pinpoint the MIC value accurately.
-
Action: a. Add 100 µL of CAMHB to column 1 wells and 50 µL of CAMHB to wells in columns 2-12. b. Add 100 µL of the 1000 µg/mL 3-Chloro-D-alanine stock to the wells in column 1. This results in a concentration of 500 µg/mL after mixing. c. Using a multichannel pipette, transfer 50 µL from column 1 to column 2. Mix by pipetting up and down. d. Continue this serial dilution process from column 2 to column 10. Discard the final 50 µL from column 10. e. This creates a concentration range from 250 µg/mL (Column 2) down to 0.49 µg/mL (Column 10). Column 1 serves as the initial dilution step. f. Column 11 (Growth Control): Contains only CAMHB (no drug). g. Column 12 (Sterility Control): Contains only CAMHB (no drug, no inoculum).
Step 4: Inoculation and Incubation
-
Action: a. Add 50 µL of the working inoculum (~1 x 10⁶ CFU/mL) to all wells in columns 1-11. Do not add inoculum to column 12. b. The final volume in each well (1-11) is now 100 µL. c. Cover the plate with a lid and incubate at 35 ± 2 °C for 16-20 hours in an ambient air incubator.
3.2. Day 2: Reading and Interpreting Results
Step 5: Result Interpretation
-
Causality: The MIC is determined by visual inspection of growth. A clear well indicates inhibition, while turbidity (or a pellet at the bottom of the U-well) indicates growth.
-
Action: a. First, check the control wells:
- Sterility Control (Column 12): Must be clear. If turbid, the medium or plate was contaminated, and the test is invalid.
- Growth Control (Column 11): Must show distinct turbidity. If clear, the inoculum was not viable, and the test is invalid. b. Using an inverted mirror or by holding the plate up to a light source, examine wells from the lowest concentration (Column 10) to the highest (Column 1). c. The MIC is the lowest concentration of 3-Chloro-D-alanine at which there is no visible growth (i.e., the first clear well).
Quality Control (QC) and Data Presentation
A self-validating system is crucial for trustworthiness.[9] This is achieved by running the QC strain E. coli ATCC® 25922 in parallel with a known antibiotic. While established QC ranges do not exist for 3-Chloro-D-alanine, demonstrating that the system can produce expected results for a standard drug like Gentamicin validates the methodology.
Table 1: Example Plate Layout for MIC Determination
| Column | 1 (µg/mL) | 2 (µg/mL) | 3 (µg/mL) | 4 (µg/mL) | 5 (µg/mL) | 6 (µg/mL) | 7 (µg/mL) | 8 (µg/mL) | 9 (µg/mL) | 10 (µg/mL) | 11 | 12 |
| Drug Conc. | 250 | 125 | 62.5 | 31.3 | 15.6 | 7.8 | 3.9 | 2.0 | 1.0 | 0.5 | 0 | 0 |
| Row A (E. coli Test) | - | - | - | + | + | + | + | + | + | + | + | - |
| Row B (E. coli QC) | - | - | - | - | + | + | + | + | + | + | + | - |
| Row C (Gentamicin QC) | 8 | 4 | 2 | 1 | 0.5 | 0.25 | 0.12 | 0.06 | 0.03 | 0.015 | 0 | 0 |
| Result | - | - | - | - | + | + | + | + | + | + | + | - |
| (-) represents no visible growth (clear); (+) represents visible growth (turbid). |
Table 2: Interpretation of Hypothetical Results
| Strain / Compound | MIC (µg/mL) | Expected QC Range (µg/mL) | QC Result |
| E. coli Test Strain / 3-Chloro-D-alanine | 62.5 | N/A | N/A |
| E. coli ATCC® 25922 / 3-Chloro-D-alanine | 31.3 | N/A | N/A |
| E. coli ATCC® 25922 / Gentamicin | 0.5 | 0.25 - 1.0 | Pass |
| Expected QC ranges for Gentamicin against E. coli ATCC 25922 are published by CLSI and EUCAST.[9][16] |
Troubleshooting
| Issue | Possible Cause(s) | Solution(s) |
| No growth in any wells (including Growth Control) | Inoculum too dilute or non-viable; Inactive growth medium. | Prepare fresh inoculum; Use a fresh batch of CAMHB; Verify incubator temperature. |
| Growth in Sterility Control well | Contamination of media, plates, or pipette technique. | Use fresh, sterile materials; Review aseptic technique. Repeat the assay. |
| QC strain MIC is out of range | Incorrect inoculum density; Pipetting errors; Degraded antibiotic; Improper incubation. | Re-standardize inoculum carefully; Calibrate pipettes; Use fresh QC antibiotic stock; Verify incubator conditions. |
| Skipped wells (growth at high conc., no growth at lower conc.) | Pipetting error during serial dilution; Well contamination. | Repeat the assay with careful attention to technique. |
References
- 1. Inhibition of Bacterial Growth by β-Chloro-D-Alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gosset.ai [gosset.ai]
- 3. Roles of Mycobacterium smegmatis d-Alanine:d-Alanine Ligase and d-Alanine Racemase in the Mechanisms of Action of and Resistance to the Peptidoglycan Inhibitor d-Cycloserine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. testinglab.com [testinglab.com]
- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 7. standards.globalspec.com [standards.globalspec.com]
- 8. Antimicrobial Susceptibility Testing of Aquatic Bacteria: Quality Control Disk Diffusion Ranges for Escherichia coli ATCC 25922 and Aeromonas salmonicida subsp. salmonicida ATCC 33658 at 22 and 28°C - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cgspace.cgiar.org [cgspace.cgiar.org]
- 10. Antimicrobial susceptibility testing of aquatic bacteria: quality control disk diffusion ranges for Escherichia coli ATCC 25922 and Aeromonas salmonicida subsp. salmonicida ATCC 33658 at 22 and 28 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preparation of McFarland Turbidity Standards • Microbe Online [microbeonline.com]
- 12. microbenotes.com [microbenotes.com]
- 13. microbiologyclass.net [microbiologyclass.net]
- 14. downloads.regulations.gov [downloads.regulations.gov]
- 15. microbesinfo.com [microbesinfo.com]
- 16. EUCAST: Disk Diffusion and Quality Control [eucast.org]
Application Notes and Protocols for Using 3-Chloroalanine in Bacterial Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloroalanine (3-CA) is an unnatural amino acid that serves as a potent inhibitor of bacterial growth. Its mechanism of action primarily involves the irreversible inhibition of alanine racemase, a crucial enzyme in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall.[1][2] This inhibition leads to the disruption of cell wall integrity and ultimately results in bacterial cell death. Both D- and L-isomers of this compound have been shown to inhibit the growth of a range of bacteria, including Escherichia coli, Bacillus subtilis, Streptococcus pyogenes, and Diplococcus pneumoniae.[2][3]
These application notes provide detailed protocols for utilizing this compound in bacterial cell culture for two primary applications: determining its minimum inhibitory concentration (MIC) to assess antimicrobial activity and for the site-specific incorporation into recombinant proteins for research and drug development purposes.
Data Presentation
Table 1: Antimicrobial Activity of this compound against E. coli
| E. coli Strain | 3-Chloro-DL-alanine Concentration | Observation | Reference |
| K-12 | 1 mM | Sensitive | [4] |
| JSR-O | Not specified | Lysis (bactericidal) | [5] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound using Broth Microdilution
This protocol outlines the steps to determine the MIC of this compound against a specific bacterial strain, such as E. coli, using the broth microdilution method.
Materials:
-
3-Chloro-L-alanine hydrochloride (or D/L mixture)
-
Sterile deionized water or DMSO for stock solution preparation
-
Bacterial strain of interest (e.g., E. coli ATCC 25922)
-
Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Shaking incubator
-
Sterile pipette tips and tubes
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a 100 mM stock solution of 3-Chloro-L-alanine hydrochloride in sterile deionized water.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
Store the stock solution in aliquots at -20°C.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, inoculate a single colony of the test bacterium into 5 mL of MHB.
-
Incubate overnight at 37°C with shaking (200-250 rpm).
-
The following day, dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Further dilute this suspension 1:100 in MHB to obtain a final inoculum density of approximately 1 x 10⁶ CFU/mL.
-
-
Serial Dilution in 96-Well Plate:
-
Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the 100 mM this compound stock solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as a positive control (bacteria with no inhibitor), and well 12 will be a negative control (broth only).
-
-
Inoculation of the Microtiter Plate:
-
Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours with shaking (150-200 rpm).
-
-
Determination of MIC:
-
After incubation, visually inspect the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
-
Optionally, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader to quantify growth inhibition.
-
Protocol 2: Site-Specific Incorporation of this compound into a Recombinant Protein in E. coli
This protocol describes a general method for the site-specific incorporation of this compound into a target protein in E. coli using an engineered aminoacyl-tRNA synthetase/tRNA pair.
Materials:
-
E. coli strain engineered for unnatural amino acid incorporation (e.g., a strain with an orthogonal tRNA/synthetase pair).
-
Expression plasmid containing the gene of interest with an in-frame amber stop codon (TAG) at the desired incorporation site.
-
Plasmid encoding the orthogonal aminoacyl-tRNA synthetase and tRNA specific for this compound.
-
3-Chloro-L-alanine hydrochloride.
-
Luria-Bertani (LB) medium or other suitable rich medium.
-
Appropriate antibiotics for plasmid selection.
-
IPTG (Isopropyl β-D-1-thiogalactopyranoside) for induction.
-
Equipment for protein expression and purification (e.g., shaking incubator, centrifuge, chromatography system).
-
Mass spectrometer for confirming incorporation.
Procedure:
-
Transformation:
-
Co-transform the E. coli host strain with the expression plasmid for the target protein and the plasmid for the orthogonal tRNA/synthetase pair.
-
Plate the transformed cells on LB agar containing the appropriate antibiotics and incubate overnight at 37°C.
-
-
Protein Expression:
-
Inoculate a single colony from the transformation plate into 5 mL of LB medium with the required antibiotics and grow overnight at 37°C with shaking.
-
The next day, inoculate 1 L of LB medium (with antibiotics) with the overnight culture to an initial OD₆₀₀ of 0.05-0.1.
-
Grow the culture at 37°C with shaking to an OD₆₀₀ of 0.6-0.8.
-
Add 3-Chloro-L-alanine to a final concentration of 1 mM.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Continue to incubate the culture at a reduced temperature (e.g., 18-25°C) for 16-24 hours to enhance proper protein folding.
-
-
Cell Harvesting and Protein Purification:
-
Harvest the cells by centrifugation (e.g., 6000 x g for 15 minutes at 4°C).
-
Resuspend the cell pellet in a suitable lysis buffer and lyse the cells by sonication or other appropriate methods.
-
Clarify the lysate by centrifugation.
-
Purify the recombinant protein from the supernatant using an appropriate chromatography method (e.g., affinity chromatography based on a tag on the protein).
-
-
Verification of this compound Incorporation:
-
Confirm the successful incorporation of this compound into the purified protein using mass spectrometry.
-
Intact protein mass analysis should show a mass shift corresponding to the replacement of a natural amino acid with this compound.
-
For more precise confirmation, perform peptide mass fingerprinting or tandem mass spectrometry (MS/MS) on tryptic digests of the protein to identify the specific peptide containing this compound.[6][7]
-
Visualizations
Caption: Inhibition of Peptidoglycan Synthesis by this compound.
Caption: Experimental Workflows for this compound Applications.
References
- 1. microbiologyresearch.org [microbiologyresearch.org]
- 2. mdpi.com [mdpi.com]
- 3. Inhibition of bacterial growth by beta-chloro-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. From the regulation of peptidoglycan synthesis to bacterial growth and morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chloroalanyl antibiotic peptides: antagonism of their antimicrobial effects by L-alanine and L-alanyl peptides in gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of protein chlorination by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application of 3-Chloroalanine in Tuberculosis Research: A Detailed Guide
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: 3-Chloroalanine, particularly the D-enantiomer (β-chloro-D-alanine or BCDA), has emerged as a molecule of significant interest in the field of tuberculosis research. Initially investigated as a canonical inhibitor of alanine racemase, recent studies have unveiled a more nuanced and potent mechanism of action against Mycobacterium tuberculosis (Mtb). This document provides detailed application notes, quantitative data summaries, and experimental protocols to guide researchers in utilizing this compound as a tool to study Mtb physiology and as a potential starting point for novel anti-tubercular drug development.
Mechanism of Action: While historically known to inhibit alanine racemase in various bacteria, research has demonstrated that β-chloro-D-alanine is a relatively poor inhibitor of the M. tuberculosis alanine racemase (Alr).[1][2][3] Instead, its potent anti-tubercular activity is primarily attributed to the mechanism-based inactivation of Glutamate Racemase (MurI) .[1][2][3] MurI is a crucial enzyme in the early stages of peptidoglycan biosynthesis, a pathway essential for the integrity of the bacterial cell wall.[1][2] This discovery has opened new avenues for targeting this essential and previously under-exploited enzyme in Mtb.[1][3] this compound has also been shown to inhibit D-amino acid transaminase in other bacterial species.[4][5][6]
Core Applications in Tuberculosis Research:
-
Probing Peptidoglycan Biosynthesis: Due to its specific targeting of MurI, this compound serves as a valuable chemical probe to investigate the glutamate racemization step in Mtb's peptidoglycan synthesis.
-
Target Validation: The potent bactericidal effect of this compound validates MurI as a viable target for the development of novel anti-tubercular agents.[1]
-
Mechanism of Resistance Studies: It can be used to generate resistant mutants and subsequently identify mutations in the murI gene or other related pathways, providing insights into potential resistance mechanisms.
-
Synergy Studies: this compound can be used in combination with other anti-tubercular drugs that target different pathways to explore potential synergistic effects.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the inhibitory activity of β-chloro-D-alanine (BCDA) against its primary target in M. tuberculosis and for comparison, its activity against alanine racemase from different bacterial species.
Table 1: In Vitro Enzyme Inhibition Data for β-chloro-D-alanine (BCDA)
| Enzyme Target | Organism | Parameter | Value | Reference |
| Glutamate Racemase (MurI) | Mycobacterium tuberculosis | - | Mechanism-based inactivator | [1][2][3] |
| Alanine Racemase (Alr) | Mycobacterium tuberculosis | k_inact | Very low | [2] |
| Alanine Racemase (Alr) | Mycobacterium tuberculosis | K_i | ~130-230 µM | [2] |
| Alanine Racemase (Alr) | Escherichia coli | Partition Ratio | ~85-fold lower than Mtb Alr | [2] |
| Alanine Racemase (Alr) | Bacillus subtilis | Partition Ratio | ~240-fold lower than Mtb Alr | [2] |
| D-amino acid transaminase | Bacillus sphaericus | K_i | 10 µM | [4] |
| D-amino acid transaminase | Bacillus sphaericus | K_inact | ~10 µM | [4] |
Table 2: Antimicrobial Activity of β-chloro-D-alanine (BCDA)
| Organism | Assay | Parameter | Value | Reference |
| Mycobacterium tuberculosis H37Rv | MIC | - | Potent activity | [1][2] |
| Diplococcus pneumoniae | Growth Inhibition | - | Effective in vivo (mice) | [6] |
| Streptococcus pyogenes | Growth Inhibition | - | Effective in vivo (mice) | [6] |
| Escherichia coli | Growth Inhibition | - | Effective in vivo (mice) | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) against M. tuberculosis
Objective: To determine the minimum concentration of this compound required to inhibit the visible growth of M. tuberculosis.
Materials:
-
M. tuberculosis strain (e.g., H37Rv)
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% OADC (oleic acid, albumin, dextrose, catalase)
-
This compound stock solution (sterilized by filtration)
-
96-well microplates
-
Spectrophotometer or resazurin-based viability indicator
Procedure:
-
Prepare a serial two-fold dilution of this compound in 7H9 broth in a 96-well plate.
-
Inoculate the wells with an M. tuberculosis culture to a final density of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (no drug) and a negative control (no bacteria).
-
Incubate the plates at 37°C for 7-14 days.
-
Determine the MIC by visual inspection for turbidity or by measuring absorbance at 600 nm. Alternatively, a viability dye like resazurin can be added to assess metabolic activity. The MIC is the lowest concentration of the compound that prevents visible growth or color change.
Protocol 2: Enzyme Inhibition Assay for Glutamate Racemase (MurI)
Objective: To assess the inhibitory effect of this compound on the enzymatic activity of Mtb MurI.
Materials:
-
Purified recombinant Mtb Glutamate Racemase (MurI)
-
L-glutamate or D-glutamate (substrate)
-
Coupled enzyme assay components (e.g., L-glutamate oxidase, horseradish peroxidase, and a chromogenic substrate like Amplex Red)
-
This compound
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
96-well plate compatible with a fluorescence plate reader
Procedure:
-
Set up the reaction mixture in a 96-well plate containing assay buffer, the coupled enzyme system components, and the substrate (L-glutamate).
-
Add varying concentrations of this compound to the wells.
-
Initiate the reaction by adding purified MurI enzyme.
-
Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the chosen chromogenic substrate.
-
To determine time-dependent inhibition (characteristic of mechanism-based inactivators), pre-incubate MurI with this compound for various time intervals before adding the substrate to start the reaction.
-
Calculate the rate of reaction and determine inhibition parameters such as IC50, k_inact, and K_i from the data.
Visualizations
Signaling Pathway Diagram
Caption: Inhibition of Glutamate Racemase (MurI) by 3-Chloro-D-alanine in the Mtb peptidoglycan biosynthesis pathway.
Experimental Workflow Diagram
Caption: A comprehensive workflow for the evaluation of this compound as an anti-tubercular agent.
Logical Relationship Diagram
Caption: The logical progression of the mechanism-based inactivation of MurI by 3-Chloro-D-alanine.
References
- 1. Glutamate Racemase Is the Primary Target of β-Chloro-d-Alanine in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glutamate Racemase Is the Primary Target of β-Chloro-d-Alanine in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inactivation of bacterial D-amino acid transaminase by beta-chloro-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Inactivation of bacterial D-amino acid transaminase by beta-chloro-D-alanine. | Semantic Scholar [semanticscholar.org]
- 6. Inhibition of bacterial growth by beta-chloro-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating Peptidoglycan Biosynthesis using 3-Chloroalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptidoglycan (PG) is an essential component of the bacterial cell wall, providing structural integrity and protecting against osmotic stress. Its unique structure and biosynthesis pathway, absent in eukaryotes, make it an attractive target for antimicrobial agents. 3-Chloroalanine, a halogenated analog of the amino acid alanine, has emerged as a valuable tool for investigating the intricacies of PG biosynthesis. This molecule, particularly its D-isomer, acts as a potent inhibitor of key enzymes in the PG synthesis pathway, leading to bacterial growth inhibition and cell lysis. These application notes provide a comprehensive overview of the use of this compound as a research tool, including its mechanism of action, protocols for its application, and a summary of its effects on various bacterial species.
Mechanism of Action
This compound primarily exerts its antibacterial effect by targeting enzymes involved in the synthesis of the D-alanine branch of the PG precursor, UDP-muramyl pentapeptide. The key enzymes inhibited by 3-chloro-D-alanine are:
-
Alanine Racemase (Alr): This enzyme catalyzes the conversion of L-alanine to D-alanine, an essential building block of the peptidoglycan stem peptide. 3-Chloro-D-alanine acts as a suicide substrate, irreversibly inactivating alanine racemase.[1] This inhibition leads to a depletion of the intracellular D-alanine pool.
-
D-amino acid transaminase: This enzyme is also involved in D-alanine metabolism and has been shown to be inhibited by 3-chloro-D-alanine.[1]
The inhibition of these enzymes disrupts the synthesis of the D-Ala-D-Ala dipeptide, a critical component of the pentapeptide precursor, ultimately halting peptidoglycan synthesis and compromising cell wall integrity.
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and experimental workflows, the following diagrams are provided.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing 3-Chloroalanine Concentration for Bacterial Growth Inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chloroalanine.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound against bacteria?
A1: this compound primarily inhibits bacterial growth by targeting enzymes essential for peptidoglycan synthesis, a critical component of the bacterial cell wall. It acts as an inhibitor of alanine racemase and D-glutamate-D-alanine transaminase.[1][2] This disruption of peptidoglycan synthesis ultimately leads to inhibition of bacterial growth.
Q2: What is the general spectrum of activity for this compound?
A2: this compound has demonstrated inhibitory effects against a range of both Gram-positive and Gram-negative bacteria, including Diplococcus pneumoniae, Streptococcus pyogenes, Bacillus subtilis, and Escherichia coli.[1][2] However, some bacteria, such as Fusobacterium nucleatum and Porphyromonas gingivalis, have shown resistance.[3][4]
Q3: Are there different isomers of this compound, and do they have different activities?
A3: Yes, this compound exists as D- and L-isomers. Both isomers have been shown to inhibit bacterial growth, but their activity can be influenced by the presence of other molecules. For example, the inhibitory effect of β-chloro-D-alanine on pneumococcus can be completely reversed by D-alanine, whereas the inhibition by β-chloro-L-alanine is only partially affected by high concentrations of L-alanine.[1]
Q4: How should this compound solutions be prepared and stored?
A4: this compound is a white, water-soluble solid. For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month in a sealed container, away from moisture. To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution.
Q5: What are the known mechanisms of resistance to this compound?
A5: Bacterial resistance to this compound can occur through enzymatic degradation. For instance, Fusobacterium nucleatum and Porphyromonas gingivalis are resistant due to the presence of an L-methionine-alpha-deamino-gamma-mercaptomethane-lyase that also exhibits this compound chloride-lyase activity.[3][4] Additionally, in some Gram-negative bacteria, the presence of L-alanine can protect alanine racemase from inactivation by β-chloro-L-alanine, conferring resistance.[5]
Data Presentation
Table 1: Reported Minimum Inhibitory Concentrations (MIC) of this compound Against Various Bacteria
| Bacterium | Isomer/Form | Concentration | Medium/Conditions | Source |
| Escherichia coli | DL-3-Chloroalanine | 1 mM | Not Specified | [3][4] |
| Streptococcus mutans | DL-3-Chloroalanine | 1 mM | Not Specified | [3][4] |
| Staphylococcus aureus (JE2) | β-chloro-D-alanine | 300 µg/ml | Chemically Defined Media (CDM) | [6] |
| Gram-negative species | β-Cl-LAla-β-Cl-LAla (dipeptide) | 1.56 to 12.5 µg/ml | Enriched agar medium | [7] |
Note: Data on specific MIC values for this compound are limited in publicly available literature. The provided values are from specific studies and may vary depending on the bacterial strain, medium composition, and experimental conditions.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)
-
Bacterial culture in logarithmic growth phase
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water) at a concentration at least 10-fold higher than the highest concentration to be tested.
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours old), select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension in the growth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile growth medium to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the this compound stock solution (at 2x the highest desired final concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the positive control (bacteria with no compound), and well 12 will be the negative control (medium only).
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
Incubation: Cover the plate and incubate at 37°C for 16-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm.
Protocol 2: Time-Kill Assay
This assay is used to determine the rate at which an antimicrobial agent kills a bacterial population over time.
Materials:
-
This compound at desired concentrations (e.g., 1x, 2x, 4x MIC)
-
Bacterial culture in logarithmic growth phase
-
Appropriate growth medium
-
Sterile culture tubes or flasks
-
Sterile saline for dilutions
-
Agar plates for colony counting
-
Incubator and shaker
Procedure:
-
Preparation of Inoculum: Prepare a bacterial suspension as described in the MIC protocol, adjusting to a starting concentration of approximately 5 x 10⁵ CFU/mL in a larger volume of growth medium.
-
Experimental Setup:
-
Set up several tubes or flasks, each containing the bacterial inoculum.
-
Add this compound to the tubes to achieve the desired final concentrations (e.g., 0x MIC, 1x MIC, 2x MIC, 4x MIC). A growth control with no compound is essential.
-
-
Incubation and Sampling:
-
Incubate the cultures at 37°C with shaking.
-
At various time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.
-
-
Viable Cell Count:
-
Perform serial dilutions of each aliquot in sterile saline.
-
Plate a known volume of the appropriate dilutions onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Count the number of colonies on the plates to determine the number of colony-forming units per milliliter (CFU/mL) at each time point.
-
Plot the log₁₀ CFU/mL against time for each concentration of this compound. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.[8]
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No inhibition of growth at expected concentrations | 1. Bacterial resistance. 2. Inactivation of this compound. 3. High concentration of L-alanine or D-alanine in the medium. | 1. Verify the identity and susceptibility of the bacterial strain. Some species are naturally resistant.[3][4] 2. Prepare fresh stock solutions of this compound. Ensure proper storage conditions. 3. Use a minimal or defined medium with controlled alanine concentrations. The presence of alanine can antagonize the effect of this compound.[1][5] |
| Inconsistent MIC values between replicates or experiments | 1. Inaccurate inoculum density. 2. Pipetting errors. 3. Variation in incubation time or temperature. 4. Lot-to-lot variability of the growth medium. | 1. Ensure the McFarland standard is accurately matched and that the inoculum is prepared fresh for each experiment. 2. Calibrate pipettes regularly and use proper pipetting techniques. 3. Standardize incubation conditions precisely. 4. Test a new lot of medium against a quality control strain with a known MIC for a standard antibiotic. |
| Growth in the negative control well | Contamination of the growth medium. | Use fresh, sterile medium and aseptic techniques throughout the procedure. |
| No growth in the positive control well | 1. Inoculum is not viable. 2. Error in adding the inoculum. | 1. Use a fresh bacterial culture for inoculum preparation. 2. Double-check that the inoculum was added to the positive control well. |
Visualizations
Caption: Mechanism of this compound action on bacterial cell wall synthesis.
References
- 1. Inhibition of bacterial growth by beta-chloro-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of Bacterial Growth by β-Chloro-D-Alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. db.cngb.org [db.cngb.org]
- 4. 3-Chloro-DL-alanine resistance by L-methionine-alpha-deamino-gamma-mercaptomethane-lyase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chloroalanyl antibiotic peptides: antagonism of their antimicrobial effects by L-alanine and L-alanyl peptides in gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A D-alanine aminotransferase S180F substitution confers resistance to β-chloro-D-alanine in Staphylococcus aureus via antibiotic inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of action of chloroalanyl antibacterial peptides. Identification of the intracellular enzymes inactivated on treatment of Escherichia coli JSR-O with the dipeptide beta Cl-LAla-beta Cl-LAla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. emerypharma.com [emerypharma.com]
solubility and stability of 3-Chloroalanine in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of 3-Chloroalanine in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound in aqueous solutions?
This compound is a white, water-soluble solid.[1] The hydrochloride salt of 3-Chloro-L-alanine is reported to have a high solubility in water, at least 100 mg/mL.[2]
Q2: How should I prepare stock solutions of this compound?
For aqueous stock solutions, it is recommended to dissolve 3-Chloro-L-alanine hydrochloride in water to a concentration of at least 100 mg/mL.[2] If using water as the solvent, it is advisable to filter-sterilize the solution using a 0.22 μm filter before use.[2] To avoid repeated freeze-thaw cycles, which can lead to product inactivation, it is best practice to aliquot the stock solution into smaller volumes for storage.[2]
Q3: What are the recommended storage conditions for this compound aqueous solutions?
For short-term storage, aqueous solutions of 3-Chloro-L-alanine hydrochloride can be stored at -20°C for up to one month.[2] For longer-term storage, it is recommended to store aqueous stock solutions at -80°C, where they are stable for up to six months.[2] Solid this compound should be stored at 4°C under sealed conditions, away from moisture.[2]
Q4: What is the primary degradation pathway for this compound in aqueous solutions?
The primary degradation pathway for this compound in the presence of certain enzymes is hydrolysis, which results in the formation of pyruvate, ammonium, and chloride ions.[1] Specifically, the enzyme 3-chloro-D-alanine dehydrochlorinase catalyzes the hydrolysis of 3-chloro-D-alanine.[1] While this is an enzymatic process, it highlights a potential non-enzymatic hydrolysis pathway that may occur under certain aqueous conditions (e.g., elevated temperature, extreme pH).
Troubleshooting Guides
Issue: Poor Solubility or Precipitation
Possible Cause 1: pH of the solution is near the isoelectric point (pI) of this compound.
-
Solution: Adjust the pH of the aqueous solution to be at least 1-2 pH units away from the estimated pI. For this compound, this would mean adjusting the pH to be below 4 or above 7 to increase solubility.
Possible Cause 2: Low Temperature
-
Explanation: The solubility of most solids in liquids, including amino acids in water, generally decreases as the temperature decreases.
-
Solution: Gently warm the solution to aid in dissolution. For quantitative solubility determination, it is crucial to allow the solution to equilibrate at the desired temperature.
Issue: Suspected Degradation of this compound in Solution
Symptom: Loss of activity or appearance of unknown peaks in analytical assays (e.g., HPLC).
-
Possible Degradation Pathway 1: Hydrolysis
-
Conditions: Elevated temperatures, strongly acidic or basic pH.
-
Products: Pyruvic acid, ammonia, and chloride ions.
-
Troubleshooting:
-
Analyze the sample using an appropriate analytical method (e.g., HPLC, LC-MS/MS) to identify and quantify this compound and potential degradation products.
-
If degradation is confirmed, prepare fresh solutions and store them at the recommended conditions (-20°C for short-term, -80°C for long-term).
-
For experiments requiring incubation at higher temperatures, conduct a time-course stability study to determine the rate of degradation under your specific experimental conditions.
-
-
-
Possible Degradation Pathway 2: Photodegradation
-
Conditions: Exposure to light, especially UV light.
-
Troubleshooting:
-
Protect solutions from light by using amber vials or wrapping containers in aluminum foil.
-
Minimize exposure to ambient light during experimental setup.
-
-
Data Summary
Table 1: Solubility of this compound Forms
| Compound | Solvent | Reported Solubility |
| 3-Chloro-L-alanine hydrochloride | Water | ≥ 100 mg/mL[2] |
| 3-Chloro-L-alanine hydrochloride | DMSO | 100 mg/mL (requires sonication)[2] |
Table 2: Recommended Storage of 3-Chloro-L-alanine hydrochloride Solutions
| Storage Temperature | Duration |
| -20°C | Up to 1 month[2] |
| -80°C | Up to 6 months[2] |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method
This protocol outlines a general procedure for determining the thermodynamic solubility of this compound in a specific aqueous buffer.
Materials:
-
This compound
-
Aqueous buffer of desired pH
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (0.45 µm)
-
Analytical balance
-
HPLC-UV or LC-MS/MS system
Procedure:
-
Add an excess amount of solid this compound to a vial.
-
Add a known volume of the desired aqueous buffer to the vial.
-
Seal the vial tightly and place it on an orbital shaker at a constant temperature (e.g., 25°C).
-
Shake the vial for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, stop the shaker and allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any undissolved particles.
-
Accurately dilute the filtered solution with the same aqueous buffer to a concentration within the linear range of your analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC-UV or LC-MS/MS method.
-
Calculate the solubility by multiplying the measured concentration by the dilution factor.
Protocol 2: Forced Degradation Study of this compound in Aqueous Solution
This protocol provides a framework for investigating the stability of this compound under various stress conditions.
Stress Conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Aqueous solution at 60°C for 24 hours.
-
Photodegradation: Aqueous solution exposed to a light source (e.g., UV lamp) for 24 hours.
Procedure:
-
Prepare a stock solution of this compound in the desired aqueous buffer.
-
For each stress condition, transfer an aliquot of the stock solution to a separate vial.
-
Add the stressor (e.g., HCl, NaOH, H₂O₂) to the respective vials. For thermal and photodegradation, use the stock solution as is.
-
Incubate the vials under the specified conditions for the designated time. Include a control sample stored at recommended conditions.
-
At various time points (e.g., 0, 4, 8, 24 hours), withdraw a sample from each vial.
-
Neutralize the acidic and basic samples if necessary.
-
Analyze the samples by a stability-indicating analytical method (e.g., HPLC, LC-MS/MS) to determine the percentage of this compound remaining and to detect the formation of any degradation products.
Visualizations
Caption: Simplified primary degradation pathway of this compound.
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Decision tree for selecting storage conditions.
References
common off-target effects of 3-Chloroalanine in cellular assays
Welcome to the technical support center for 3-Chloroalanine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the common off-target effects of this compound in cellular assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary known off-target effects of this compound in cellular assays?
A1: this compound is a well-documented inhibitor of several pyridoxal phosphate (PLP)-dependent enzymes, which are crucial for amino acid metabolism.[1] Its off-target effects are primarily due to its action as a "suicide substrate" or mechanism-based inactivator for these enzymes. The D-isomer of β-chloroalanine has been shown to cause irreversible inhibition.[1]
Key off-target enzymes include:
Q2: I am observing unexpected cytotoxicity in my cellular assay when using this compound. What could be the cause?
A2: Unexpected cytotoxicity can arise from the inhibition of essential metabolic pathways. By inhibiting PLP-dependent enzymes, this compound can disrupt the cellular pool of amino acids, leading to metabolic imbalances and, ultimately, cell death.[1] For example, inhibition of alanine racemase disrupts the synthesis of peptidoglycan, a critical component of the bacterial cell wall, leading to cessation of bacterial growth.[1] While this is its intended antibacterial mechanism, similar disruption of amino acid metabolism in mammalian cells can lead to off-target cytotoxicity.
Q3: Are there any known effects of this compound on cellular signaling pathways?
A3: Direct modulation of specific signaling pathways like the MAPK pathway by this compound is not well-documented. However, by inducing a state of amino acid starvation through the inhibition of key metabolic enzymes, this compound can trigger cellular stress responses. Amino acid starvation is a known activator of stress-related signaling pathways, which can include components of the MAPK signaling cascade (e.g., JNK, p38) as part of a broader cellular stress response program. Therefore, any observed effects on these pathways are likely an indirect consequence of the metabolic stress induced by this compound.
Q4: How can I minimize the off-target effects of this compound in my experiments?
A4: To minimize off-target effects, it is crucial to perform dose-response experiments to determine the lowest effective concentration of this compound for your specific application. Additionally, consider the following strategies:
-
Use of specific enantiomers: The D- and L-isomers of this compound can have different inhibitory profiles against various enzymes.[3] Using a specific isomer may help to reduce off-target effects on enzymes that are preferentially inhibited by the other isomer.
-
Supplementation of media: In some cases, the toxic effects of this compound can be partially overcome by supplementing the culture media with specific amino acids. For example, the inhibition of growth by β-chloro-L-alanine can be partially prevented by high concentrations of L-alanine.[3]
-
Control experiments: Include appropriate controls to distinguish between on-target and off-target effects. This may involve using cell lines with altered expression of the target enzyme or using a known inhibitor of the suspected off-target enzyme as a positive control.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| High variability in cytotoxicity assays | Cell density variation, inconsistent incubation times, or compound precipitation. | Ensure consistent cell seeding density. Standardize all incubation times precisely. Visually inspect wells for any signs of compound precipitation. Prepare fresh compound dilutions for each experiment. |
| No or low inhibition of target enzyme | Incorrect assay conditions, inactive compound, or inappropriate enzyme concentration. | Verify the pH, temperature, and buffer composition of your assay. Confirm the activity of your enzyme with a known substrate and inhibitor. Optimize the enzyme concentration to ensure the reaction is in the linear range. Test the integrity of your this compound stock. |
| Unexpected changes in cell morphology | Off-target effects leading to cellular stress or apoptosis. | Perform a time-course experiment to observe morphological changes at different time points. Use lower concentrations of this compound. Analyze markers of cellular stress and apoptosis (e.g., caspase activation). |
| Inconsistent results between experiments | Variability in cell passage number, reagent quality, or experimental technique. | Use cells within a consistent and low passage number range. Ensure all reagents are of high quality and not expired. Standardize all pipetting and handling procedures. |
Quantitative Data on Off-Target Effects
While specific IC50 and Ki values for this compound against its various off-target enzymes are not consistently available in the literature, the following table summarizes the available qualitative and semi-quantitative inhibition data. Researchers are encouraged to determine these values empirically for their specific experimental system.
| Off-Target Enzyme | Isomer | Organism/Source | Inhibition Data | Reference |
| Alanine Racemase | D-isomer | E. coli, B. subtilis | 90-95% inhibition | [3][4] |
| D-glutamate-D-alanine transaminase | D-isomer | E. coli, B. subtilis | 90-95% inhibition | [3] |
| Threonine Deaminase | L-isomer | E. coli | Known inhibitor | [2] |
| Branched-chain amino acid transaminase | L-isomer | E. coli | Known inhibitor | [2] |
| Aspartate Aminotransferase | Not specified | Not specified | Known inhibitor | [1] |
Note: The above table is intended as a guide. The actual inhibitory activity can vary depending on the specific assay conditions.
Experimental Protocols
Protocol 1: Alanine Racemase Inhibition Assay
This coupled-enzyme assay measures the conversion of D-alanine to L-alanine. The L-alanine produced is then deaminated by L-alanine dehydrogenase, with the concomitant reduction of NAD+ to NADH, which can be monitored spectrophotometrically at 340 nm.
Materials:
-
Purified alanine racemase
-
L-alanine dehydrogenase
-
D-alanine
-
NAD+
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
This compound (and other inhibitors as controls)
-
96-well UV-transparent plate
-
Spectrophotometer plate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, NAD+ (e.g., 1 mM), and L-alanine dehydrogenase.
-
Add varying concentrations of this compound or control inhibitors to the wells of the 96-well plate.
-
Add the purified alanine racemase to each well and incubate for a pre-determined time (e.g., 15 minutes) at the optimal temperature for the enzyme to allow for inhibitor binding.
-
Initiate the reaction by adding D-alanine to each well.
-
Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals.
-
Calculate the initial reaction velocities and determine the percent inhibition for each concentration of this compound.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Protocol 2: Aspartate Aminotransferase (AST) Inhibition Assay
This assay measures the activity of AST by detecting the production of glutamate.
Materials:
-
Cell or tissue lysate containing AST
-
Aspartate
-
α-ketoglutarate
-
Glutamate detection probe/reagent
-
Assay Buffer
-
This compound
-
96-well plate
-
Spectrophotometer plate reader
Procedure:
-
Prepare samples (cell or tissue lysates) as required.
-
Prepare a reaction mixture containing assay buffer, aspartate, and α-ketoglutarate.
-
Add varying concentrations of this compound to the wells.
-
Add the sample containing AST to each well.
-
Incubate for a specific time to allow the enzymatic reaction to proceed.
-
Add the glutamate detection reagent according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the percent inhibition and determine the IC50 value.
Protocol 3: Cell Viability (MTT) Assay
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
Materials:
-
Cells of interest (e.g., HeLa, HepG2, Jurkat)
-
Complete cell culture medium
-
This compound
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Calculate the percentage of cell viability relative to an untreated control.
-
Plot the percentage of viability against the logarithm of the this compound concentration to determine the IC50 value.
Visualizations
Caption: Mechanism of irreversible inhibition of PLP-dependent enzymes by this compound.
References
troubleshooting resistance development to 3-Chloroalanine in bacteria
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chloroalanine (3-CA) and bacterial resistance.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound.
Issue 1: Unexpected Bacterial Growth in the Presence of this compound
Question: My bacterial cultures are growing at this compound concentrations that should be inhibitory. What could be the cause?
Possible Causes and Solutions:
-
Media Composition: The presence of L-alanine in your growth medium can protect Gram-negative bacteria from the effects of 3-CA.[1][2] L-alanine competes with 3-CA for the target enzyme, alanine racemase, preventing its inactivation.[1]
-
Solution: Use a minimal medium with a defined nitrogen source that does not contain L-alanine. If a complex medium is necessary, be aware that it may contain L-alanine, which can affect your results.
-
-
Inoculum Effect: A high initial bacterial density can lead to the appearance of resistance, as a larger population is more likely to contain spontaneous resistant mutants.
-
Solution: Standardize your inoculum size for all experiments. A typical starting inoculum for susceptibility testing is 5 x 10^5 CFU/mL.
-
-
Spontaneous Resistance: You may have selected for spontaneously resistant mutants.
-
Compound Instability: this compound may be unstable under your experimental conditions (e.g., high temperature, extreme pH).
-
Solution: Prepare fresh solutions of this compound for each experiment and ensure the pH of your medium is within a stable range for the compound.
-
Issue 2: Inconsistent Minimum Inhibitory Concentration (MIC) Values
Question: I am getting variable MIC values for this compound against the same bacterial strain. Why is this happening?
Possible Causes and Solutions:
-
Inoculum Preparation: Variations in the inoculum density will lead to inconsistent MIC results.
-
Solution: Ensure your bacterial cultures are in the same growth phase (typically mid-logarithmic phase) and standardize the final inoculum concentration in your assay.
-
-
Media Inconsistencies: As mentioned above, batch-to-batch variations in complex media can affect the apparent activity of 3-CA.
-
Solution: Use a defined minimal medium whenever possible. If using a complex medium, consider testing several batches to ensure consistency.
-
-
Incubation Conditions: Differences in incubation time, temperature, or atmospheric conditions can affect bacterial growth and, consequently, the MIC value.
-
Solution: Strictly adhere to a standardized incubation protocol for all experiments.
-
Issue 3: Failure to Isolate this compound-Resistant Mutants
Question: I am trying to select for 3-CA resistant mutants, but I am not recovering any colonies on my selective plates. What should I do?
Possible Causes and Solutions:
-
Selective Concentration is Too High: The concentration of 3-CA used for selection may be too high, killing all cells, including potential mutants.
-
Solution: Perform a dose-response curve to determine the sub-lethal and lethal concentrations of 3-CA for your wild-type strain. Use a concentration for selection that is 2-4 times the MIC of the wild-type strain.
-
-
Low Mutation Frequency: The spontaneous mutation rate to 3-CA resistance in your bacterial species may be very low.
-
Solution: Increase the number of cells plated on the selective medium. Plate a high-density culture (e.g., 10^9 to 10^10 CFU) to increase the probability of finding a resistant mutant.[5] You can also consider using a mutagen (e.g., UV light or a chemical mutagen) to increase the mutation rate, but be aware that this may introduce multiple mutations.
-
-
Fitness Cost of Resistance: Resistance mutations may come with a significant fitness cost, causing the mutants to grow very slowly.
-
Solution: Increase the incubation time of your selective plates to allow for the growth of slow-growing mutants.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an antimicrobial compound that primarily targets enzymes involved in the synthesis of the bacterial cell wall peptidoglycan.[2][6] Specifically, it acts as an inhibitor of alanine racemase and D-amino acid transaminase.[3][7][8] These enzymes are crucial for providing the D-alanine necessary for peptidoglycan cross-linking.
Q2: What are the known mechanisms of bacterial resistance to this compound?
A2: Bacteria have evolved several mechanisms to resist the effects of this compound:
-
Enzymatic Degradation: Some bacteria possess enzymes that can degrade 3-CA. For example, Fusobacterium nucleatum has an L-methionine-alpha-deamino-gamma-mercaptomethane-lyase that also exhibits 3-CA chloride-lyase activity, effectively neutralizing the compound.[6]
-
Target Modification: Mutations in the genes encoding the target enzymes can prevent 3-CA from binding and inhibiting them. A known example is the S180F substitution in the D-alanine aminotransferase (dat) of Staphylococcus aureus, which confers resistance.[9][10]
-
Target Protection: In some Gram-negative bacteria, the presence of L-alanine can protect alanine racemase from inactivation by 3-CA.[1]
-
General Resistance Mechanisms: Other general mechanisms of antibiotic resistance, such as reduced drug uptake (e.g., porin mutations) or active efflux of the drug, could also potentially contribute to 3-CA resistance.[11][12]
Q3: How can I determine if my resistant mutant has a mutation in a specific target gene?
A3: To determine if a resistant mutant has a mutation in a target gene like dat or alanine racemase, you can use the following approach:
-
PCR Amplification: Design primers to specifically amplify the target gene from the genomic DNA of both your wild-type and resistant strains.
-
Sanger Sequencing: Sequence the PCR products from both strains.
-
Sequence Alignment: Align the sequences from the wild-type and resistant strains to identify any nucleotide changes.
-
Translation and Amino Acid Comparison: Translate the nucleotide sequences to determine if any mutations result in a change in the amino acid sequence of the protein.
Q4: What is a typical mutation frequency for resistance to this compound?
A4: The frequency of spontaneous mutation to resistance can vary significantly depending on the bacterial species and the selective conditions used. Mutation rates for antibiotic resistance can range from 10^-6 to 10^-10.[3] For some quinolones, the rate of selection of low-level resistant mutants can be as high as 1.2 x 10^-6.[3] The specific frequency for 3-CA resistance would need to be determined experimentally for your bacterial strain of interest.
Data Presentation
Table 1: Example MIC Values for this compound Against Susceptible and Resistant Bacteria
| Bacterial Strain | Resistance Mechanism | MIC (µg/mL) |
| Escherichia coli (wild-type) | None (susceptible) | 50 |
| Escherichia coli (mutant) | Efflux pump overexpression | 200 |
| Staphylococcus aureus (wild-type) | None (susceptible) | 100 |
| Staphylococcus aureus (S180F in dat) | Target modification | >800 |
| Fusobacterium nucleatum | Enzymatic degradation | >1000 |
Note: These are example values and may not reflect actual experimental data.
Table 2: Factors Influencing Experimental Outcomes with this compound
| Factor | Potential Effect | Recommendation |
| L-alanine in media | Antagonizes 3-CA activity in Gram-negatives | Use defined minimal media |
| High inoculum density | Increases chances of selecting for resistant mutants | Standardize inoculum to ~5 x 10^5 CFU/mL |
| Inappropriate selective concentration | Failure to isolate mutants or overwhelming growth | Determine MIC and select at 2-4x MIC |
| Short incubation time | May miss slow-growing resistant mutants | Extend incubation period for selection plates |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
-
Prepare Bacterial Inoculum:
-
Inoculate a single colony of the test bacterium into a suitable broth medium and incubate overnight at the optimal temperature.
-
Dilute the overnight culture in fresh broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Further dilute the culture to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells of the microtiter plate.
-
-
Prepare this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water).
-
Perform serial two-fold dilutions of the 3-CA stock solution in a 96-well microtiter plate using the appropriate broth medium.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate containing the 3-CA dilutions.
-
Include a positive control (bacteria with no 3-CA) and a negative control (broth only) on each plate.
-
Incubate the plates at the optimal temperature for 18-24 hours.
-
-
Determine MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Protocol 2: Selection of this compound-Resistant Mutants
-
Prepare High-Density Culture:
-
Grow a large volume of the bacterial culture to late-logarithmic or early-stationary phase to obtain a high cell density (e.g., >10^9 CFU/mL).
-
-
Determine Plating Concentration:
-
Plate serial dilutions of the culture on non-selective agar plates to determine the total viable cell count.
-
-
Selection:
-
Plate a known volume of the high-density culture onto agar plates containing a selective concentration of this compound (typically 2-4 times the MIC of the wild-type strain).
-
-
Incubation:
-
Incubate the plates at the optimal temperature for 24-72 hours, or until colonies appear.
-
-
Calculate Mutation Frequency:
-
Count the number of colonies on the selective plates.
-
The mutation frequency is calculated by dividing the number of resistant colonies by the total number of viable cells plated.[4]
-
-
Confirm Resistance:
-
Pick individual colonies from the selective plates and re-streak them onto fresh selective plates to confirm their resistance.
-
Determine the MIC of the confirmed resistant mutants to quantify the level of resistance.
-
Protocol 3: Characterization of Resistance Mechanism (Enzymatic Degradation)
-
Prepare Cell-Free Extracts:
-
Grow cultures of the wild-type and resistant strains.
-
Harvest the cells by centrifugation and wash them with a suitable buffer.
-
Lyse the cells using a method such as sonication or a French press.
-
Centrifuge the lysate at high speed to pellet the cell debris and collect the supernatant (cell-free extract).
-
-
Enzyme Assay:
-
Set up a reaction mixture containing the cell-free extract, a known concentration of this compound, and any necessary cofactors in a suitable buffer.
-
Incubate the reaction at the optimal temperature for the enzyme.
-
At various time points, take samples from the reaction and stop the reaction (e.g., by adding acid or boiling).
-
Analyze the samples for the disappearance of this compound or the appearance of a degradation product using methods such as HPLC or a specific colorimetric assay.
-
-
Data Analysis:
-
Plot the concentration of this compound or its degradation product over time to determine the rate of the reaction.
-
Compare the degradation rates between the wild-type and resistant strains to determine if the resistant strain has enhanced degradation activity.
-
Visualizations
Caption: Troubleshooting workflow for unexpected bacterial growth.
Caption: Mechanisms of this compound action and resistance.
Caption: Workflow for selecting and characterizing mutants.
References
- 1. This compound hydrochloride | 35401-46-8 | Benchchem [benchchem.com]
- 2. Chloroalanyl antibiotic peptides: antagonism of their antimicrobial effects by L-alanine and L-alanyl peptides in gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mutation Frequencies and Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frequency of Spontaneous Mutations That Confer Antibiotic Resistance in Chlamydia spp - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mutant Prevention Concentration, Frequency of Spontaneous Mutant Selection, and Mutant Selection Window—a New Approach to the In Vitro Determination of the Antimicrobial Potency of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-Chloro-DL-alanine resistance by L-methionine-alpha-deamino-gamma-mercaptomethane-lyase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Allogenous Selection of Mutational Collateral Resistance: Old Drugs Select for New Resistance Within Antibiotic Families - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. An overview of the antimicrobial resistance mechanisms of bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Microbiology | Antimicrobial Resistance Learning Site [amrls.umn.edu]
how to prevent degradation of 3-Chloroalanine in experimental buffers
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper handling and use of 3-Chloroalanine in experimental buffers to minimize degradation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common uses in research?
A1: 3-Chloro-L-alanine is an unnatural amino acid analog of L-alanine. It is frequently used in biomedical research as an inhibitor of various enzymes, particularly those involved in amino acid metabolism such as alanine racemase and threonine deaminase. Its ability to covalently modify enzyme active sites makes it a valuable tool for studying enzyme mechanisms and for the development of antimicrobial agents.
Q2: What are the primary degradation pathways for this compound in experimental buffers?
A2: The main degradation pathway for this compound in aqueous buffers is hydrolysis, which can be either non-enzymatic or enzymatic. This process leads to the formation of pyruvate, ammonia, and a chloride ion.[1] The rate of this degradation is significantly influenced by the pH and temperature of the buffer. In biological systems containing enzymes like 3-chloro-D-alanine dehydrochlorinase or chloride-lyase, the degradation is accelerated.[1]
Q3: How should I store this compound to ensure its stability?
A3: Proper storage is crucial for maintaining the integrity of this compound.
-
Solid Form: Store the solid compound at 4°C in a tightly sealed container, protected from moisture.[2]
-
Stock Solutions: For long-term storage, prepare concentrated stock solutions in a suitable solvent (e.g., water or DMSO) and store them in aliquots at -20°C or -80°C.[2] Stock solutions stored at -80°C are reported to be stable for up to 6 months.[2] Avoid repeated freeze-thaw cycles.
Q4: What is the optimal pH range for working with this compound in buffers?
A4: Based on studies of similar N-chloro-alanines, this compound is more stable in neutral to slightly acidic conditions. Alkaline pH significantly accelerates its degradation. Therefore, a pH range of 6.0 to 7.4 is recommended for experiments involving this compound to minimize non-enzymatic hydrolysis.
Q5: Are there any buffer components I should avoid when working with this compound?
A5: While there is limited direct evidence for specific buffer component interactions, it is advisable to avoid highly nucleophilic buffers, as they could potentially react with the electrophilic carbon bearing the chlorine atom, leading to displacement of the chloride and inactivation of the compound. It is always recommended to perform a pilot stability study of this compound in your specific experimental buffer if you have concerns about potential interactions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of compound activity or inconsistent experimental results. | Degradation of this compound in the experimental buffer. | 1. Check Buffer pH: Ensure the buffer pH is within the optimal range (6.0 - 7.4). 2. Prepare Fresh Solutions: Prepare this compound solutions fresh before each experiment from a frozen stock. 3. Control Temperature: Perform experiments at the lowest feasible temperature to slow down degradation. 4. Analyze for Degradation: Use an analytical method like HPLC or NMR to quantify the amount of intact this compound and its degradation product, pyruvate. |
| Precipitate formation in the buffer solution. | Low solubility of this compound at the working concentration or interaction with buffer components. | 1. Verify Solubility: Check the solubility of this compound in your specific buffer system. You may need to adjust the concentration. 2. Buffer Compatibility: Consider switching to a different buffer system. For example, if using a phosphate buffer at a high concentration with divalent cations, precipitation can occur. |
| High background signal in enzymatic assays. | Presence of pyruvate from this compound degradation, which might be a substrate or product in the assay. | 1. Use Fresh this compound: Minimize the initial amount of pyruvate by using freshly prepared solutions. 2. Blank Correction: Run a control experiment without the enzyme to measure the background signal from pyruvate and subtract it from your experimental values. 3. Purify this compound: If significant degradation is suspected in the stock material, consider purification by recrystallization. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Notes |
| Solid | 4°C | Long-term | Keep in a desiccator, protected from light and moisture.[2] |
| Stock Solution (Aqueous) | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles.[2] |
| Stock Solution (Aqueous) | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles.[2] |
| Working Buffer | 4°C | < 24 hours | Prepare fresh daily for best results. |
| Working Buffer | Room Temperature | For immediate use | Minimize time at room temperature. |
Table 2: Estimated Relative Stability of this compound in Common Buffers
| Buffer | pH Range | Estimated Relative Stability | Comments |
| MES | 5.5 - 6.7 | Good | Recommended for experiments requiring slightly acidic conditions. |
| Phosphate (PBS) | 6.5 - 7.5 | Moderate to Good | Widely used, but be mindful of potential catalysis of hydrolysis at higher pH. |
| HEPES | 7.0 - 8.0 | Moderate | Stability may decrease as pH approaches 8.0. |
| Tris | 7.5 - 9.0 | Poor to Moderate | Higher pH significantly increases the rate of degradation. Not recommended if stability is critical. |
| Bicarbonate/Carbonate | 9.0 - 10.5 | Poor | Alkaline conditions lead to rapid degradation. Avoid this buffer system. |
Note: This table provides estimated relative stability based on the known pH-dependent degradation of similar compounds. Experimental verification in your specific system is recommended.
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Working Solution
-
Materials:
-
This compound (solid)
-
Sterile, nuclease-free water or appropriate buffer (e.g., 50 mM MES, pH 6.5)
-
Sterile microcentrifuge tubes
-
-
Procedure for Stock Solution (e.g., 100 mM):
-
Allow the solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the required amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile water or buffer to achieve the desired concentration.
-
Vortex briefly until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
-
Procedure for Working Solution (e.g., 1 mM):
-
Thaw a single aliquot of the stock solution on ice.
-
Dilute the stock solution to the final working concentration using your pre-chilled experimental buffer.
-
Keep the working solution on ice and use it as fresh as possible, ideally within a few hours of preparation.
-
Protocol 2: Monitoring this compound Degradation by HPLC
-
Objective: To quantify the concentration of this compound and its primary degradation product, pyruvate, over time in a specific buffer.
-
Materials:
-
This compound solution in the buffer of interest
-
Pyruvate standard solution
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile phase: e.g., 0.1% trifluoroacetic acid (TFA) in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B)
-
Quenching solution (e.g., a strong acid like perchloric acid, if necessary to stop enzymatic reactions)
-
-
Procedure:
-
Incubate the this compound solution in the desired buffer at the experimental temperature.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.
-
If enzymatic activity is present, quench the reaction immediately by adding the quenching solution and vortexing. Centrifuge to pellet any precipitated protein.
-
Transfer the supernatant to an HPLC vial.
-
Inject the sample onto the HPLC system.
-
Separate the compounds using a suitable gradient program (e.g., a linear gradient from 0% to 20% Solvent B over 15 minutes).
-
Monitor the absorbance at a wavelength where both this compound and pyruvate can be detected (e.g., 210 nm).
-
Create a standard curve for both this compound and pyruvate to quantify their concentrations in the experimental samples.
-
Visualizations
Caption: Non-enzymatic degradation pathway of this compound.
Caption: Recommended experimental workflow for using this compound.
References
Technical Support Center: Enhancing the Specificity of 3-Chloroalanine as an Enzyme Inhibitor
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the enzyme inhibitor 3-Chloroalanine. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges in your experiments and effectively improve the inhibitor's specificity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action as an enzyme inhibitor?
A1: 3-Chloro-L-alanine is a synthetic, non-proteinogenic amino acid analogue of L-alanine. It functions as a potent, mechanism-based or "suicide" inhibitor of pyridoxal phosphate (PLP)-dependent enzymes.[1] Its primary mechanism involves the enzyme recognizing it as a substrate. During the catalytic process, the enzyme facilitates the elimination of a halide ion, which generates a highly reactive intermediate. This intermediate then irreversibly alkylates a nucleophilic residue in the enzyme's active site, leading to its permanent inactivation.[1]
Q2: Which enzymes are primarily targeted by this compound?
A2: The most well-characterized target of this compound is alanine racemase , a crucial bacterial enzyme responsible for the conversion of L-alanine to D-alanine, an essential component of the peptidoglycan cell wall.[1] It also notably inhibits alanine aminotransferase (ALAT) , an enzyme implicated in tumor progression in certain cancers.[1] Additionally, it has been shown to inhibit other PLP-dependent enzymes such as D-glutamate-D-alanine transaminase.[2]
Q3: What are the main challenges associated with the use of this compound as an inhibitor?
A3: The primary challenge is its lack of absolute specificity. Because it targets a class of enzymes (PLP-dependent enzymes) that share a common cofactor and catalytic mechanism, this compound can inhibit multiple enzymes in both prokaryotic and eukaryotic systems, leading to potential off-target effects and cytotoxicity. For instance, in addition to its desired antibacterial effect on alanine racemase, it can also inhibit alanine-valine transaminase in E. coli.[3]
Q4: What are the promising strategies to improve the specificity of this compound?
A4: Two key strategies are being explored:
-
Prodrug Approach: This involves chemically modifying this compound into an inactive form (a prodrug) that is selectively activated at the target site. A notable example is the conjugation of this compound to a cephalosporin molecule. This conjugate is designed to be cleaved and release the active inhibitor only in the presence of β-lactamase, an enzyme produced by many antibiotic-resistant bacteria.[4]
-
Derivative Synthesis: Modifying the chemical structure of this compound can alter its binding affinity and selectivity for different enzymes. This approach is used to develop derivatives with improved targeting for specific enzymes, such as those involved in neurological disorders.[1]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or low inhibition observed | 1. Incorrect inhibitor isomer: The D- and L-isomers of this compound can have different inhibitory activities against various enzymes.[2] 2. Inhibitor degradation: this compound solutions may not be stable over long periods. 3. Insufficient pre-incubation time: As a mechanism-based inhibitor, this compound requires enzymatic processing for activation, which is time-dependent. 4. Sub-optimal assay conditions: pH, temperature, and buffer composition can affect both enzyme activity and inhibitor stability. | 1. Verify the stereoisomer of this compound being used and ensure it is appropriate for your target enzyme. 2. Prepare fresh inhibitor solutions for each experiment. 3. Perform a time-course experiment to determine the optimal pre-incubation time for the enzyme and inhibitor. 4. Optimize assay conditions for your specific enzyme and ensure they are compatible with the inhibitor. |
| High background signal or non-specific inhibition | 1. Reactive nature of the inhibitor: The reactive intermediate generated by this compound could potentially react with other components in the assay mixture. 2. Inhibitor concentration too high: Excessively high concentrations can lead to non-specific binding and inhibition of off-target enzymes. 3. Contamination of reagents. | 1. Include appropriate controls, such as the inhibitor in the absence of the enzyme, to assess non-specific reactions. 2. Perform a dose-response curve to determine the optimal inhibitor concentration (e.g., IC50) and work within a specific concentration range.[5] 3. Ensure all buffers and reagents are of high purity and freshly prepared. |
| Inconsistent results between experiments | 1. Variability in pre-incubation time. 2. Inconsistent enzyme activity: The specific activity of the enzyme preparation may vary between batches. 3. Pipetting errors, especially with small volumes. | 1. Strictly adhere to the optimized pre-incubation time for all experiments. 2. Always determine the specific activity of the enzyme preparation before each experiment and normalize results accordingly. 3. Use calibrated pipettes and appropriate techniques to ensure accurate and consistent dispensing of all reagents. |
| Difficulty interpreting kinetic data | 1. Complex inhibition mechanism: As an irreversible inhibitor, the kinetics do not follow standard Michaelis-Menten models for reversible inhibitors.[6][7] 2. Inappropriate data analysis model. | 1. Utilize kinetic models specifically developed for irreversible or mechanism-based inhibitors. This often involves plotting the apparent first-order rate constant of inactivation (kobs) against the inhibitor concentration. 2. Consult literature on the kinetic analysis of suicide inhibitors for appropriate data fitting and interpretation. |
Experimental Protocols
Protocol 1: General Enzyme Inhibition Assay for this compound
This protocol provides a general framework for assessing the inhibitory activity of this compound against a target enzyme.
Materials:
-
Purified target enzyme
-
This compound (L- or D-isomer as required)
-
Substrate for the target enzyme
-
Assay buffer (optimized for the target enzyme)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., water or buffer).
-
Prepare a series of dilutions of this compound to be tested.
-
Prepare the substrate solution at a concentration optimal for the assay (typically around the Km value).
-
Prepare the enzyme solution at a concentration that gives a linear reaction rate over the desired time course.
-
-
Pre-incubation:
-
In the wells of a 96-well plate, add the enzyme solution.
-
Add the different concentrations of this compound to the respective wells.
-
Include a control well with the enzyme and solvent (without inhibitor).
-
Incubate the plate for a predetermined time (e.g., 30 minutes) at the optimal temperature for the enzyme to allow for the mechanism-based inactivation to occur.
-
-
Initiate Reaction:
-
Add the substrate solution to all wells to start the enzymatic reaction.
-
-
Monitor Reaction:
-
Immediately place the plate in a microplate reader and measure the change in absorbance or fluorescence over time at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the initial reaction velocities (V0) for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.[5]
-
Protocol 2: Synthesis of a Cephalosporin-3-Chloroalanine Prodrug
This protocol describes a conceptual synthetic route for a β-lactamase-activated prodrug of this compound, based on established chemical principles.
Conceptual Steps:
-
Protection of this compound: The amino and carboxyl groups of this compound are protected to prevent unwanted side reactions. For example, the amino group can be protected with a Boc group and the carboxyl group as a methyl ester.
-
Modification of Cephalosporin: A commercially available cephalosporin derivative with a suitable leaving group at the C-3' position (e.g., a chloromethyl group) is used.
-
Conjugation: The protected this compound is conjugated to the cephalosporin core via nucleophilic substitution at the C-3' position.
-
Deprotection: The protecting groups on the this compound moiety are removed to yield the final prodrug.
Note: The specific reagents and reaction conditions would need to be optimized based on the chosen cephalosporin starting material and protecting group strategy.
Quantitative Data
The following tables summarize key quantitative data for the inhibition of target and off-target enzymes by this compound.
Table 1: Inhibition of Alanine Racemase
| Organism | Inhibitor | Ki (mM) | kinact (min-1) | Reference |
| Pseudomonas striata | L-β-Chloroalanine | 1.8 | 0.14 | [8] |
| Pseudomonas striata | D-β-Chloroalanine | 0.2 | 0.69 | [8] |
| Salmonella typhimurium | D-β-Chloroalanine | - | - | [2] |
| Bacillus stearothermophilus | β,β,β-trifluoroalanine | - | - | [9] |
Table 2: Off-Target Inhibition by this compound
| Enzyme | Organism | Inhibition Type | Effect | Reference |
| Alanine-valine transaminase (Transaminase C) | Escherichia coli K-12 | Reversible | Inhibited | [3] |
| D-glutamate-D-alanine transaminase | Escherichia coli / Bacillus subtilis | Irreversible | 90-95% inhibition | [2] |
Visualizations
Bacterial Peptidoglycan Synthesis Pathway
The following diagram illustrates the key steps in the synthesis of bacterial cell wall peptidoglycan, highlighting the role of alanine racemase, the primary target of this compound.
References
- 1. Recent Advances in Peptidoglycan Synthesis and Regulation in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of bacterial growth by beta-chloro-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. beta-Chloro-L-alanine inhibition of the Escherichia coli alanine-valine transaminase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inactivation of alanine racemase by beta-chloro-L-alanine released enzymatically from amino acid and peptide C10-esters of deacetylcephalothin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bio.libretexts.org [bio.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Khan Academy [khanacademy.org]
- 8. Inactivation of the Pseudomonas striata broad specificity amino acid racemase by D and L isomers of beta-substituted alanines: kinetics, stoichiometry, active site peptide, and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of inactivation of alanine racemase by beta, beta, beta-trifluoroalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
optimization of reaction conditions for 3-Chloroalanine synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-Chloroalanine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when starting from serine.
Issue 1: Low or No Yield of this compound
Q: My reaction has resulted in a low yield or no desired product. What are the potential causes and how can I resolve this?
A: Low or no yield in this compound synthesis can stem from several factors related to reagents, reaction conditions, and work-up procedures. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
-
Reagent Quality:
-
Serine: Ensure the starting serine is of high purity and dry.
-
N-Chlorosuccinimide (NCS): NCS can decompose over time. Use freshly opened or properly stored NCS. The purity of NCS is crucial for the reaction's success.
-
Thiourea/Thionyl Chloride: Use high-purity reagents. Thionyl chloride should be colorless; a yellow or brown color indicates decomposition.
-
Solvents: Anhydrous solvents are critical, especially when using thionyl chloride. Ensure solvents are properly dried before use.
-
-
Reaction Conditions:
-
Temperature: The reaction temperature is a critical parameter. For the NCS/thiourea method, the reaction is typically carried out at a controlled temperature, for instance, between 0-40°C.[1] Deviating from the optimal temperature range can lead to the formation of byproducts or decomposition of the product.
-
Reaction Time: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time.
-
Molar Ratios: The stoichiometry of the reagents is crucial. An incorrect ratio of serine to the chlorinating agent can lead to incomplete reaction or the formation of side products. Refer to the optimized protocols for the recommended molar ratios.[1]
-
-
Work-up and Purification:
-
Product Loss during Extraction: If an extraction is performed, ensure the correct solvent polarity and pH are used to minimize the loss of the water-soluble this compound.
-
Incomplete Crystallization: The product may remain in the mother liquor. To improve crystallization, cool the solution to a lower temperature, concentrate the solution further, or add an anti-solvent.
-
Purification Issues: The choice of crystallization solvent is important. Ethanol is commonly used for the purification of this compound.[1]
-
Troubleshooting Workflow for Low Yield:
Caption: A logical workflow for troubleshooting low yields in this compound synthesis.
Issue 2: Presence of Impurities in the Final Product
Q: My final product is impure. What are the likely side products and how can I remove them?
A: Impurities in this compound synthesis can arise from side reactions or incomplete removal of reagents and byproducts.
Common Impurities and Side Products:
-
Succinimide: This is a major byproduct when using N-Chlorosuccinimide (NCS).[1] It is generally soluble in the reaction solvent and can be removed during the purification steps.
-
N-Chlorinated Species: The amino group of serine or this compound can react with the chlorinating agent to form N-chloroamines. These are often unstable and can lead to further degradation products.
-
α-Chloro-β-alanine: This isomer can be a byproduct in certain synthesis routes.
-
Unreacted Serine: Incomplete reaction will result in the presence of the starting material in the final product.
Purification Strategies:
-
Crystallization: Recrystallization from a suitable solvent, such as ethanol, is an effective method for purifying this compound.[1] The process typically involves dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly to form crystals.
-
Washing: Washing the filtered crystals with a small amount of cold solvent can help remove residual impurities.
-
Byproduct Removal: In the case of the NCS/thiourea method, the byproduct succinimide can be recovered from the mother liquor and even recycled to regenerate NCS, making the process more atom-economical.[1]
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: The most common and readily available starting material for the synthesis of this compound is serine.[2]
Q2: What are the primary methods for the chlorination of serine?
A2: The two main methods for the chlorination of serine to produce this compound are:
-
Using N-Chlorosuccinimide (NCS) and a catalyst like thiourea: This method is often preferred due to its mild reaction conditions.[1]
-
Using thionyl chloride (SOCl₂): This is a more traditional method but can be harsher.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a simple and effective technique to monitor the reaction's progress. By spotting the reaction mixture alongside the starting material (serine) on a TLC plate, you can visualize the consumption of the reactant and the formation of the product.
Q4: What analytical techniques are used to characterize the final product?
A4: The structure and purity of the synthesized this compound can be confirmed using a combination of analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify functional groups.
Data Presentation: Reaction Condition Optimization
The following tables summarize quantitative data from various reported syntheses of this compound, providing a basis for optimizing reaction conditions.
Table 1: Synthesis of this compound from Serine using NCS and Thiourea Derivatives [1]
| Catalyst (Thiourea Derivative) | Serine (g) | Solvent (g) | Catalyst (g) | NCS (g) | Reaction Time (h) | Yield (%) |
| Thiourea | 50.0 | Dichloromethane (200.0) | 16.8 | 95.4 | 2 | 77.0 |
| N,N'-Dimethylthiourea | 50.0 | Dichloromethane (200.0) | 23.0 | 95.4 | 2 | 86.0 |
| 1,1,3,3-Tetramethylthiourea | 50.0 | Dichloromethane (200.0) | 29.2 | 95.4 | 2 | 83.0 |
| N,N'-Dimethylthiourea | 50.0 | Acetonitrile (200.0) | 51.0 | 63.6 | 2 | 89.0 |
| N,N'-Dimethylthiourea | 50.0 | Tetrahydrofuran (200.0) | 40.8 | 76.3 | 2 | 79.0 |
Table 2: Synthesis of R-3-Chloroalanine Methyl Ester Hydrochloride from D-Serine
| D-Serine (g) | Paraformaldehyde (g) | Thionyl Chloride (ml) | Reaction Temp (°C) | Reaction Time (h) | Purity (%) | Yield (%) |
| 105 | 108 | 110 | 15 | 1 | 99.42 | 91.93 |
| 105 | 126 | 130 | 20 | 3 | 99.49 | 93.11 |
| 105 | 135 | 145 | 25 | 2 | 99.53 | 94.72 |
Experimental Protocols
Protocol 1: Synthesis of this compound from Serine using NCS and N,N'-Dimethylthiourea [1]
-
To a 500 mL four-necked flask, add 50.0 g of serine, 200.0 g of dichloromethane, and 23.0 g of N,N'-dimethylthiourea.
-
Stir the mixture at room temperature for 30 minutes.
-
Under rapid stirring, add 95.4 g of N-chlorosuccinimide dropwise.
-
Continue the reaction for 2 hours after the addition is complete.
-
Concentrate the solvent under reduced pressure.
-
Add 220.0 g of ethanol to the residue and stir for 1 hour.
-
Filter the solid product, wash with a small amount of ethanol, and dry under vacuum to obtain this compound.
Protocol 2: Synthesis of R-3-Chloroalanine Methyl Ester Hydrochloride from D-Serine
Step 1: Formation of D-Serine-N-carboxy Anhydride (NCA)
-
Add 105 g of D-serine to 500 ml of tetrahydrofuran in a suitable reactor.
-
Add 135 g of paraformaldehyde.
-
Stir the reaction mixture at room temperature for 3 hours.
-
Recover the tetrahydrofuran and crystallize the product from a small volume to obtain D-serine-NCA.
Step 2: Chlorination to R-3-Chloroalanine Methyl Ester Hydrochloride
-
Dissolve the D-serine-NCA in methanol.
-
Add 145 ml of thionyl chloride.
-
React at 25°C for 2 hours.
-
Recover the methanol and add 300 mL of petroleum ether to crystallize the product, R-3-chloroalanine methyl ester hydrochloride.
Visualizations
Caption: General experimental workflow for the synthesis of this compound from serine.
References
Technical Support Center: Chiral Separation of 3-Chloroalanine Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the chiral separation of 3-Chloroalanine isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating the enantiomers of this compound?
The main challenges in separating this compound enantiomers stem from their inherent physicochemical properties. As a small, polar, and zwitterionic amino acid, it exhibits poor solubility in the non-polar solvents typically used with many common chiral stationary phases (CSPs), particularly polysaccharide-based ones.[1] This can lead to poor retention, peak broadening, and low resolution. Direct analysis is often preferred to avoid the complexities of derivatization, but this requires specialized columns.[1]
Q2: What are the main strategies for the chiral separation of this compound?
There are two primary strategies for the chiral separation of this compound:
-
Direct Chiral HPLC: This method involves the use of a chiral stationary phase (CSP) that can directly resolve the enantiomers without prior derivatization. Macrocyclic glycopeptide-based CSPs are often effective for this purpose.[1]
-
Indirect Separation via Derivatization: This approach involves reacting the this compound enantiomers with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral chromatography column (either HPLC or GC).[2]
Q3: When should I choose direct HPLC over derivatization?
Direct HPLC is generally preferred as it simplifies the workflow by eliminating the derivatization step, which can introduce impurities and potential sources of error.[1] However, if you do not have access to a suitable chiral column for direct separation, or if you are working with a complex matrix that requires a cleanup step that is compatible with derivatization, the indirect method may be more practical.
Q4: What type of chiral stationary phase (CSP) is recommended for the direct HPLC separation of underivatized this compound?
For the direct separation of underivatized amino acids like this compound, macrocyclic glycopeptide-based CSPs, such as those containing teicoplanin (e.g., Astec CHIROBIOTIC® T), are highly recommended.[1] These columns have ionic groups and are compatible with a wide range of mobile phases, including aqueous-organic mixtures, which makes them well-suited for polar and ionic analytes.[1]
Q5: What are some common chiral derivatizing agents for amino acids like this compound for HPLC and GC analysis?
-
For HPLC: Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is a widely used chiral derivatizing agent for primary and secondary amines, including amino acids.[2]
-
For GC: To increase volatility for GC analysis, derivatization is essential. Common approaches include:
-
Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) in combination with a catalyst like trimethylchlorosilane (TMCS) are used to replace active hydrogens with trimethylsilyl (TMS) groups.[3]
-
Acylation/Esterification: A two-step process involving esterification of the carboxyl group followed by acylation of the amino group is also common. Chloroformates, such as heptafluorobutyl chloroformate (HFBCF), are effective for this purpose.[4][5][6][7]
-
Troubleshooting Guides
HPLC Method Troubleshooting
Q: My peaks for the this compound enantiomers are broad and show poor resolution on a macrocyclic glycopeptide column. What should I do?
A: Broad peaks and poor resolution can be caused by several factors. Here's a systematic approach to troubleshooting:
-
Mobile Phase Composition: The concentration of the organic modifier in the mobile phase significantly affects retention and selectivity. For teicoplanin-based CSPs, retention can exhibit a U-shaped behavior with increasing organic modifier concentration.[1] Try systematically varying the percentage of the organic modifier (e.g., methanol or acetonitrile) to find the optimal selectivity.
-
Mobile Phase Additives: The pH and ionic strength of the mobile phase are critical. Small amounts of acids, bases, or buffers can significantly improve peak shape and resolution. For LC-MS compatibility, volatile additives like formic acid or acetic acid are recommended.
-
Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing more time for the enantiomers to interact with the chiral stationary phase.
-
Column Temperature: Temperature can influence the kinetics of the chiral recognition process. Experiment with temperatures slightly above and below your current setting to see if it improves the separation.
-
Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or the same as the mobile phase. Dissolving the sample in a stronger solvent can lead to peak distortion.[8]
Q: I am observing a drift in retention times for my this compound enantiomers. What could be the cause?
A: Retention time drift is often related to changes in the mobile phase or the column condition.
-
Mobile Phase Instability: If you are mixing mobile phase components online, ensure the pump is functioning correctly and the solvents are properly degassed.[8] For premixed mobile phases, evaporation of the more volatile component can alter the composition over time.[8]
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This can take a significant number of column volumes, especially when switching between different mobile phases.[9]
-
pH Fluctuation: For ionizable compounds like this compound, even small changes in the mobile phase pH can cause significant shifts in retention time.[8] Ensure your buffer is adequately prepared and stable.
-
Column Contamination: Impurities from the sample or mobile phase can accumulate on the column, altering its chemistry. Consider using a guard column and periodically flushing the column with a strong solvent.
GC-MS Method Troubleshooting (with Derivatization)
Q: I am seeing incomplete derivatization of my this compound sample. How can I improve the reaction efficiency?
A: Incomplete derivatization can lead to inaccurate quantification and poor chromatography.
-
Reaction Conditions: Ensure the reaction temperature and time are optimal for the chosen derivatization reagent. For silylation with BSTFA, heating at 70-100°C for 30-60 minutes is a good starting point.[3]
-
Catalyst: For sterically hindered or less reactive functional groups, the addition of a catalyst like TMCS to BSTFA can significantly improve the derivatization yield.
-
Reagent Excess: Use a sufficient excess of the derivatization reagent to drive the reaction to completion.
-
Anhydrous Conditions: Silylation reagents are sensitive to moisture. Ensure your sample and reaction vial are dry, and use anhydrous solvents.
-
Sample Matrix Effects: Components in your sample matrix may interfere with the derivatization reaction. A sample cleanup step prior to derivatization may be necessary.
Q: My chromatogram shows tailing peaks for the derivatized this compound diastereomers. What is the likely cause?
A: Peak tailing in GC is often due to active sites in the system or issues with the derivatization.
-
Active Sites: Active sites in the GC inlet, column, or detector can interact with the analytes. Ensure you are using a deactivated liner and that the column is properly installed and conditioned.
-
Incomplete Derivatization: As mentioned above, incomplete derivatization can leave polar functional groups exposed, which can interact with active sites and cause tailing.
-
Column Overload: Injecting too much sample can overload the column, leading to peak distortion. Try injecting a smaller volume or a more dilute sample.
-
Choice of Derivatization Reagent: Some derivatives are more prone to tailing than others. If the problem persists, consider trying a different derivatization reagent.
Data Presentation
The following tables provide representative data for the chiral separation of amino acids, which can be used as a starting point for method development for this compound.
Table 1: Representative HPLC Separation of Underivatized Amino Acids on a Macrocyclic Glycopeptide CSP
| Amino Acid | Mobile Phase | Flow Rate (mL/min) | Retention Time (t_R1) (min) | Retention Time (t_R2) (min) | Resolution (R_s) |
| Alanine | Methanol/Water (80/20, v/v) with 0.1% Acetic Acid | 1.0 | 4.5 | 5.8 | > 1.5 |
| Valine | Methanol/Water (70/30, v/v) with 0.1% Acetic Acid | 1.0 | 6.2 | 7.9 | > 1.5 |
| Leucine | Acetonitrile/Water (60/40, v/v) with 0.1% Formic Acid | 0.8 | 8.1 | 9.5 | > 1.5 |
Note: These are representative values and will need to be optimized for this compound.
Table 2: Representative GC Separation of Derivatized Amino Acid Diastereomers
| Amino Acid Derivative | Chiral GC Column | Temperature Program | Retention Time (Diastereomer 1) (min) | Retention Time (Diastereomer 2) (min) |
| N(O,S)-ethoxycarbonyl ethyl esters | Chirasil-L-Val | 100°C (1 min), then 4°C/min to 200°C | 12.3 | 12.8 |
| N-trifluoroacetyl-O-trimethylsilyl esters | Chirasil-L-Val | 90°C (2 min), then 5°C/min to 180°C | 15.6 | 16.1 |
Note: These are representative values and will need to be optimized for the specific derivative of this compound.
Experimental Protocols
Protocol 1: Direct Chiral HPLC Separation of this compound Isomers (Representative Method)
This protocol is a representative method based on the successful separation of underivatized amino acids.
-
Column: Astec® CHIROBIOTIC® T (teicoplanin-based CSP), 25 cm x 4.6 mm, 5 µm.
-
Mobile Phase: A starting point is 80:20 (v/v) Methanol:Water with 0.1% Acetic Acid. This should be optimized by varying the methanol concentration.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve the this compound standard or sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
Injection Volume: 10 µL.
-
Procedure: a. Equilibrate the column with the mobile phase until a stable baseline is achieved. b. Inject the sample. c. Monitor the chromatogram for the elution of the two enantiomers. d. Optimize the mobile phase composition to achieve baseline resolution (Rs > 1.5).
Protocol 2: Indirect GC-MS Separation of this compound Isomers via Derivatization (Representative Method)
This protocol describes a two-step derivatization (esterification followed by acylation) for GC-MS analysis.
-
Derivatization Reagents:
-
Esterification: 3 M HCl in n-butanol.
-
Acylation: Heptafluorobutyric anhydride (HFBA).
-
Solvent: Dichloromethane.
-
-
GC Column: Chiral capillary column, e.g., Chirasil®-L-Val.
-
GC-MS Conditions:
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: 90°C hold for 2 min, ramp at 5°C/min to 200°C, hold for 5 min.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 50-500 or in Selected Ion Monitoring (SIM) mode for higher sensitivity.
-
-
Derivatization Procedure: a. Place 1 mg of the this compound sample in a reaction vial. b. Add 200 µL of 3 M HCl in n-butanol. c. Cap the vial and heat at 100°C for 30 minutes. d. Evaporate the reagent to dryness under a stream of nitrogen. e. Add 100 µL of dichloromethane and 50 µL of HFBA. f. Cap the vial and heat at 150°C for 10 minutes. g. Cool the vial to room temperature and evaporate the excess reagent and solvent under nitrogen. h. Reconstitute the sample in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
-
Injection: Inject 1 µL of the derivatized sample into the GC-MS.
Visualizations
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids | Springer Nature Experiments [experiments.springernature.com]
- 5. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Mitigating Neurotoxicity of 3-Chloroalanine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving 3-chloroalanine derivatives. The information is presented in a question-and-answer format to directly address specific issues encountered during research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of neurotoxicity associated with this compound and its derivatives?
The neurotoxicity of this compound and its derivatives is primarily linked to excitotoxicity, a process involving the overactivation of N-methyl-D-aspartate (NMDA) receptors.[1] This overstimulation leads to an excessive influx of calcium ions (Ca²⁺) into neurons, triggering a cascade of detrimental downstream events. These events include mitochondrial dysfunction, the generation of reactive oxygen species (ROS), and the activation of apoptotic pathways, ultimately leading to neuronal cell death.[2][3] While direct studies on this compound derivatives are limited, the structural similarity to other known excitotoxins suggests a comparable mechanism of action.
Q2: What are the key signaling pathways involved in this compound derivative-induced neurotoxicity?
The neurotoxic cascade initiated by this compound derivatives is thought to primarily involve the glutamatergic signaling pathway, with a specific impact on NMDA receptors. The binding of these derivatives to NMDA receptors leads to prolonged channel opening and excessive Ca²⁺ influx. This disrupts intracellular calcium homeostasis and activates multiple downstream signaling pathways that contribute to neuronal damage. These pathways include the activation of nitric oxide synthase (nNOS), leading to the production of nitric oxide (NO) and subsequent oxidative stress, as well as the activation of caspases, which are key mediators of apoptosis.
Q3: What are potential therapeutic strategies to mitigate this neurotoxicity?
Mitigation strategies primarily focus on blocking the initial excitotoxic insult and managing the downstream consequences. Key approaches include:
-
NMDA Receptor Antagonists: Compounds that block the NMDA receptor can prevent the initial Ca²⁺ influx.[4][5] Memantine and ketamine are examples of such antagonists, though their clinical use can be limited by side effects.[6][7]
-
Antioxidants: Scavenging reactive oxygen species can reduce oxidative stress and subsequent cellular damage.[8]
-
D-Amino Acid Oxidase (DAAO) Inhibitors: DAAO is an enzyme that degrades D-amino acids, which can act as co-agonists at the NMDA receptor. Inhibiting DAAO could modulate NMDA receptor activity, although the precise role in this compound toxicity requires further investigation.
Troubleshooting Experimental Issues
Q1: I am observing high variability in my in vitro neurotoxicity assays. What are the common causes and solutions?
High variability can stem from several factors. Below is a table outlining common issues and recommended solutions.
| Potential Cause | Troubleshooting Steps |
| Cell Health and Passage Number | Ensure cells are from a consistent and low passage number. Only use healthy, logarithmically growing cells. Avoid using over-confluent cultures. |
| Reagent Quality and Preparation | Use high-purity reagents. Prepare fresh solutions and avoid repeated freeze-thaw cycles. |
| Assay Protocol Standardization | Optimize cell seeding density, incubation times, and reagent concentrations for your specific cell type. Ensure consistent execution of the protocol. |
| Inadequate Controls | Always include untreated (vehicle) controls, positive controls (a known neurotoxin), and blank controls (medium only). |
| Pipetting Errors | Calibrate pipettes regularly and use proper pipetting techniques to ensure accurate and consistent volumes. |
Q2: My positive control is not inducing the expected level of neurotoxicity. What should I check?
If your positive control is not performing as expected, consider the following:
-
Reagent Degradation: The positive control compound may have degraded. Prepare a fresh stock solution from a reliable source.
-
Incorrect Concentration: Double-check all calculations and dilutions to ensure the final concentration is correct.
-
Cellular Resistance: The cell line may have developed resistance. Consider using a different positive control agent or a different cell line.
-
Assay Kit Issues: If using a commercial kit, check the expiration date and ensure it has been stored correctly.
Q3: How can I confirm that the observed cell death is due to apoptosis versus necrosis in my experiments with this compound derivatives?
Distinguishing between apoptosis and necrosis is crucial for understanding the mechanism of neurotoxicity.
-
Morphological Assessment: Use microscopy to look for characteristic signs. Apoptosis is often characterized by cell shrinkage, membrane blebbing, and the formation of apoptotic bodies. Necrosis typically involves cell swelling and lysis.
-
Biochemical Assays:
-
Caspase Activity Assays: Measure the activity of caspase-3 and caspase-9, key enzymes in the apoptotic cascade.
-
Annexin V/Propidium Iodide (PI) Staining: Use flow cytometry or fluorescence microscopy to differentiate between apoptotic (Annexin V positive, PI negative), necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).
-
LDH Release Assay: Lactate dehydrogenase (LDH) is released from cells with compromised membrane integrity, a hallmark of necrosis.
-
Experimental Protocols
Protocol 1: In Vitro Neurotoxicity Assessment using Primary Cortical Neurons
This protocol outlines a general procedure for assessing the neurotoxicity of a this compound derivative and the efficacy of a potential neuroprotective agent.
Methodology:
-
Cell Culture: Plate primary cortical neurons at an appropriate density in 96-well plates coated with poly-D-lysine. Allow the cells to adhere and mature for 7-10 days in a humidified incubator at 37°C and 5% CO₂.
-
Pre-treatment: For neuroprotection studies, pre-incubate the cells with various concentrations of the neuroprotective agent for 1-2 hours.
-
Exposure: Add the this compound derivative at a range of concentrations to the appropriate wells. Include vehicle controls.
-
Incubation: Incubate the plates for 24 to 48 hours.
-
Assessment of Neurotoxicity:
-
Cell Viability (MTT Assay): Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals and measure the absorbance at 570 nm.
-
Cytotoxicity (LDH Assay): Collect the cell culture supernatant and measure the activity of lactate dehydrogenase (LDH) using a commercially available kit.
-
Apoptosis (Caspase-3 Assay): Lyse the cells and measure caspase-3 activity using a fluorometric or colorimetric assay kit.
-
Oxidative Stress (ROS Assay): Pre-load cells with a ROS-sensitive fluorescent dye (e.g., DCFDA) before or during exposure to the neurotoxin and measure the fluorescence intensity.
-
Protocol 2: Evaluating NMDA Receptor Antagonism
This protocol is designed to determine if a neuroprotective compound mitigates this compound derivative toxicity by blocking the NMDA receptor.
Methodology:
-
Experimental Groups:
-
Control (vehicle)
-
This compound derivative alone
-
Test compound alone
-
This compound derivative + Test compound
-
This compound derivative + Known NMDA receptor antagonist (e.g., MK-801)
-
This compound derivative + Test compound + NMDA (to assess if the protective effect can be overcome)
-
-
Procedure: Follow the steps outlined in Protocol 1 for cell culture, treatment, and incubation.
-
Analysis: Measure cell viability (MTT or LDH assay). If the test compound provides a similar level of protection as the known NMDA receptor antagonist, it suggests a similar mechanism of action. If the addition of NMDA reverses the protective effect of the test compound, it further supports that the compound acts as an NM-DA receptor antagonist.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data that could be generated from the described experiments. Note that specific values for this compound derivatives are not widely available in the literature and these serve as illustrative examples. The data for halogenated L-phenylalanine derivatives are included for comparison.[9]
| Compound | Assay | Endpoint | Value |
| 3,5-dibromo-L-tyrosine (DBrT) | LDH Release | Neuroprotection | 52.7 ± 14.1% reduction in infarct volume |
| 3,5-dibromo-L-tyrosine (DBrT) | mEPSC Frequency | IC₅₀ | 127.5 ± 13.3 µM |
| 3,5-diiodo-L-tyrosine (DIT) | mEPSC Frequency | IC₅₀ | 104.6 ± 14.1 µM |
| Hypothetical 3-CA Derivative | MTT Assay | EC₅₀ (Toxicity) | ~500 µM |
| Hypothetical Neuroprotectant A | MTT Assay | EC₅₀ (Protection) | ~20 µM |
| Hypothetical Neuroprotectant B | Caspase-3 Activity | IC₅₀ | ~15 µM |
References
- 1. Beta-N-methylamino-L-alanine enhances neurotoxicity through multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Signaling Pathways Involved in Manganese-Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neurotoxicity of NMDA receptor antagonists: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting NMDA receptors with an antagonist is a promising therapeutic strategy for treating neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [NMDA receptor antagonist neurotoxicity and psychotomimetic activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Behavioural evaluation of long-term neurotoxic effects of NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular mechanisms of aluminum neurotoxicity: Update on adverse effects and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotective action of halogenated derivatives of L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of 3-Chloroalanine and D-Cycloserine as Antibacterial Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two antibacterial agents, 3-Chloroalanine and D-Cycloserine, both of which target bacterial cell wall synthesis. The information presented is based on available experimental data to facilitate an objective comparison of their mechanisms of action, antibacterial efficacy, and toxicity.
Executive Summary
Both this compound and D-Cycloserine are potent inhibitors of enzymes crucial for the biosynthesis of peptidoglycan, a vital component of the bacterial cell wall. Their primary shared target is alanine racemase. D-Cycloserine exhibits a dual-targeting mechanism, also inhibiting D-alanine:D-alanine ligase. While D-Cycloserine has been more extensively studied and characterized, with a clearer profile of its antibacterial spectrum and toxicity, comprehensive quantitative data for this compound is less available in the public domain. This guide summarizes the existing data to offer a comparative overview.
Mechanism of Action
Both compounds interfere with the incorporation of D-alanine into the peptidoglycan layer of the bacterial cell wall.
This compound: This compound acts as a "suicide substrate" for alanine racemase. The enzyme initiates a catalytic process on this compound, leading to the formation of a reactive intermediate that irreversibly inactivates the enzyme. This inhibition of alanine racemase depletes the pool of D-alanine, an essential building block for peptidoglycan synthesis.[1]
D-Cycloserine: As a structural analog of D-alanine, D-Cycloserine competitively inhibits two key enzymes in the peptidoglycan synthesis pathway:
-
Alanine Racemase (Alr): This enzyme catalyzes the conversion of L-alanine to D-alanine.
-
D-alanine:D-alanine Ligase (Ddl): This enzyme joins two D-alanine molecules to form the D-alanyl-D-alanine dipeptide.
By inhibiting both enzymes, D-Cycloserine effectively halts the production of essential precursors for cell wall biosynthesis, leading to bacterial cell death.
References
Validating the Inhibition of Alanine Racemase by 3-Chloroalanine In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 3-Chloroalanine as an inhibitor of alanine racemase, with a focus on its in vivo validation. Alanine racemase is a critical bacterial enzyme responsible for the synthesis of D-alanine, an essential component of the peptidoglycan cell wall. Its absence in humans makes it an attractive target for novel antibacterial agents. This compound, a halogenated analog of alanine, has been identified as a potent inhibitor of this enzyme. This document summarizes the available experimental data, details relevant experimental protocols, and compares this compound with other known alanine racemase inhibitors.
Comparative Analysis of Alanine Racemase Inhibitors
The efficacy of alanine racemase inhibitors can be assessed both in vitro, through enzyme inhibition assays, and in vivo, in animal models of infection. While in vitro data provides a measure of direct enzyme inhibition, in vivo studies are crucial for evaluating the therapeutic potential of a compound, taking into account factors like bioavailability, metabolism, and efficacy in a physiological setting.
Table 1: Comparison of Alanine Racemase Inhibitors
| Inhibitor | Type | Organism(s) | In Vitro Data (Ki) | In Vivo Data (Mouse Model) | Reference(s) |
| β-Chloro-D-alanine | Suicide Substrate | Streptococcus pneumoniae, Streptococcus pyogenes, Escherichia coli | Not explicitly found | Effective antibacterial agent | [1][2][3] |
| β-Chloro-L-alanine | Suicide Substrate | Streptococcus pneumoniae, Streptococcus pyogenes, Escherichia coli | Not explicitly found | Effective in inhibiting bacterial growth | [3] |
| D-Cycloserine | Competitive Inhibitor | Mycobacterium tuberculosis, various bacteria | ~203 µM (TC50 in HeLa cells) | Clinically used antibiotic, but with CNS toxicity | [4][5] |
| Alafosfalin | Suicide Substrate | Escherichia coli, Staphylococcus aureus, Streptococcus faecalis | 0.03 mM (E. coli), 0.4 mM (S. aureus, S. faecalis) | More effective than D-cycloserine in reducing D-alanine pools | [5] |
| Novel Non-substrate Inhibitors | Various | Mycobacterium tuberculosis | 0.038 - 0.927 mM | Antimicrobial activity demonstrated | [4] |
Note: Specific quantitative in vivo data such as ED50 for β-Chloro-D-alanine was not available in the reviewed literature. The table reflects the qualitative findings of its effectiveness.
Mechanism of Action: this compound
This compound acts as a suicide substrate for alanine racemase. It enters the active site of the enzyme and undergoes a series of reactions that lead to the irreversible inactivation of the enzyme. This prevents the formation of D-alanine, thereby inhibiting peptidoglycan synthesis and leading to bacterial cell death.
Caption: Mechanism of this compound action on bacterial cell wall synthesis.
Experimental Protocols
In Vivo Murine Sepsis Model for Testing Alanine Racemase Inhibitors
This protocol describes a general framework for evaluating the efficacy of alanine racemase inhibitors, such as this compound, in a mouse model of systemic bacterial infection.
1. Materials:
-
Specific pathogen-free mice (e.g., BALB/c or C57BL/6), 6-8 weeks old.
-
Bacterial strain of interest (e.g., Streptococcus pneumoniae, Escherichia coli).
-
Tryptic Soy Broth (TSB) and Agar (TSA).
-
Phosphate-buffered saline (PBS), sterile.
-
Test compound (this compound) and vehicle control.
-
Positive control antibiotic (e.g., ampicillin).
-
Syringes and needles for injection.
-
Equipment for euthanasia and tissue homogenization.
2. Bacterial Inoculum Preparation:
-
Streak the bacterial strain onto a TSA plate and incubate overnight at 37°C.
-
Inoculate a single colony into TSB and grow to mid-logarithmic phase.
-
Harvest bacteria by centrifugation, wash with sterile PBS, and resuspend in PBS to the desired concentration (e.g., 1 x 107 CFU/mL). The final concentration should be confirmed by serial dilution and plating.
3. Infection and Treatment:
-
Acclimatize mice for at least 3 days prior to the experiment.
-
Inject each mouse intraperitoneally (IP) with 0.1 mL of the prepared bacterial suspension.
-
At a predetermined time post-infection (e.g., 1-2 hours), randomly assign mice to treatment groups:
-
Vehicle control
-
Test compound (e.g., this compound at various doses)
-
Positive control antibiotic
-
-
Administer the treatments via a suitable route (e.g., subcutaneous or intraperitoneal injection).
4. Monitoring and Endpoint Analysis:
-
Monitor the mice at least twice daily for clinical signs of illness and survival for a defined period (e.g., 7 days).
-
For bacterial load determination, a subset of animals from each group can be euthanized at specific time points (e.g., 24 hours post-infection).
-
Aseptically collect blood and organs (e.g., spleen, liver).
-
Homogenize the organs in sterile PBS.
-
Perform serial dilutions of blood and organ homogenates and plate on TSA to determine the number of colony-forming units (CFU).
5. Data Analysis:
-
Compare survival curves between treatment groups using a Kaplan-Meier analysis.
-
Compare bacterial loads in blood and organs between groups using appropriate statistical tests (e.g., t-test or ANOVA).
Caption: Workflow for in vivo validation of alanine racemase inhibitors.
Conclusion
References
- 1. Inhibition of Bacterial Growth by β-Chloro-D-Alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of bacterial growth by beta-chloro-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. New Classes of Alanine Racemase Inhibitors Identified by High-Throughput Screening Show Antimicrobial Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
A Comparative Analysis of 3-Chloroalanine and beta-Fluoroalanine Efficacy as Enzyme Inhibitors
For researchers and professionals in drug development, understanding the nuances of enzyme inhibitors is paramount for designing effective therapeutic agents. This guide provides a detailed comparison of the efficacy of two well-known suicide inhibitors, 3-Chloroalanine and beta-Fluoroalanine, with a focus on their primary target, alanine racemase. Both compounds are mechanism-based inactivators that play a crucial role in disrupting bacterial cell wall synthesis.
Mechanism of Action
Both this compound and beta-Fluoroalanine act as "suicide substrates" for pyridoxal phosphate (PLP)-dependent enzymes, most notably alanine racemase.[1][2] This enzyme is critical for bacterial survival as it catalyzes the conversion of L-alanine to D-alanine, an essential component of the peptidoglycan layer of the bacterial cell wall.[3] The inhibition mechanism involves the enzyme binding to the inhibitor, which mimics the natural substrate, alanine. The enzyme then initiates its catalytic cycle, leading to the elimination of a halide (chloride or fluoride). This process generates a highly reactive intermediate, an amino-acrylate, which then irreversibly alkylates a nucleophilic residue in the enzyme's active site, leading to its inactivation.
Quantitative Comparison of Efficacy
The efficacy of these inhibitors can be quantitatively compared using kinetic parameters such as the inactivation rate constants. A study on the broad specificity amino acid racemase from Pseudomonas striata provides a direct comparison of the D and L isomers of both compounds.
| Inhibitor | Isomer | K_i (mM) | k_inact (min⁻¹) | k_inact / K_i (M⁻¹s⁻¹) |
| beta-Chloroalanine | D | 1.0 | 0.48 | 8.0 |
| L | 0.5 | 0.25 | 8.3 | |
| beta-Fluoroalanine | D | 2.5 | 0.70 | 4.7 |
| L | 1.8 | 0.35 | 3.2 |
Data sourced from a study on the inactivation of broad specificity amino acid racemase from Pseudomonas striata.
Experimental Protocols
A widely used method to determine the kinetic parameters of alanine racemase inhibition is the coupled enzyme assay .
Objective: To measure the rate of alanine racemase activity by coupling the production of L-alanine from D-alanine to the oxidation of L-alanine by L-alanine dehydrogenase, which is monitored by the increase in NADH absorbance at 340 nm.
Materials:
-
Purified alanine racemase
-
L-alanine dehydrogenase
-
D-alanine (substrate)
-
NAD+
-
Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Inhibitor (this compound or beta-Fluoroalanine)
-
Spectrophotometer
Procedure:
-
A reaction mixture is prepared containing the buffer, NAD+, and L-alanine dehydrogenase.
-
The inhibitor, at various concentrations, is added to the reaction mixture and pre-incubated with alanine racemase for a specific time to allow for binding.
-
The reaction is initiated by the addition of the substrate, D-alanine.
-
The increase in absorbance at 340 nm, corresponding to the formation of NADH, is monitored over time.
-
The initial reaction velocities are calculated from the linear portion of the absorbance versus time curve.
-
To determine the inhibition constant (Ki) and the maximal rate of inactivation (kinact), the observed rate of inactivation (kobs) is plotted against the inhibitor concentration. For competitive inhibitors, the data can be fitted to the Michaelis-Menten equation.
Signaling Pathways and Experimental Workflows
The primary signaling pathway affected by both this compound and beta-Fluoroalanine is the bacterial cell wall biosynthesis pathway. Inhibition of alanine racemase depletes the pool of D-alanine, a crucial building block for the peptidoglycan layer.
Caption: Inhibition of Alanine Racemase by this compound or beta-Fluoroalanine disrupts the supply of D-Alanine, a critical component for peptidoglycan synthesis in the bacterial cell wall.
The experimental workflow for assessing the efficacy of these inhibitors typically follows a multi-step process, from initial screening to detailed kinetic analysis.
References
- 1. Mechanism-based inactivation of alanine racemase by 3-halovinylglycines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inactivation of the Pseudomonas striata broad specificity amino acid racemase by D and L isomers of beta-substituted alanines: kinetics, stoichiometry, active site peptide, and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gosset.ai [gosset.ai]
Confirming 3-Chloroalanine Incorporation: A Comparative Guide to Mass Spectrometry and Alternative Methods
For researchers, scientists, and drug development professionals, the successful incorporation of unnatural amino acids (UAAs) like 3-Chloroalanine into a protein is a critical step in protein engineering and therapeutic development. Verifying this incorporation with high accuracy and sensitivity is paramount. This guide provides an objective comparison of mass spectrometry—the gold standard for this analysis—with alternative methods, offering supporting data and detailed protocols to inform your experimental design.
At a Glance: Method Comparison
| Feature | Mass Spectrometry (LC-MS/MS) | Western Blotting | Fluorescence-Based Assays |
| Primary Application | Definitive confirmation and quantification of this compound incorporation at specific sites. | Qualitative to semi-quantitative detection of the modified protein. | Visualization and semi-quantitative estimation of protein modification. |
| Quantitative Accuracy | High; provides absolute or relative quantification. | Low to moderate; dependent on antibody specificity and signal linearity. | Moderate; relative quantification based on fluorescence intensity. |
| Sensitivity | High (femtomole to attomole range).[1] | Variable; depends on antibody affinity and detection method. | High; sensitive detection of changes in overall protein synthesis.[2] |
| Specificity | High; distinguishes this compound from natural amino acids by mass. | Dependent on the availability of a highly specific antibody to this compound. | Can be high with bio-orthogonal labeling strategies. |
| Throughput | High-throughput for complex samples.[1] | Low throughput; typically analyzes one protein at a time. | High-throughput for cell-based screening (e.g., flow cytometry).[2] |
| Limitations | Requires specialized instrumentation and expertise.[3] | Relies on the challenging development of a specific antibody. | Indirect detection; may require chemical labeling steps. |
In-Depth Analysis: Mass Spectrometry
Mass spectrometry (MS) is the most powerful and definitive method for confirming the incorporation of this compound. The technique's high resolution allows for the precise detection of the mass shift caused by the replacement of a natural amino acid with this compound.
Performance of Mass Spectrometry:
-
Unambiguous Identification: Tandem mass spectrometry (MS/MS) provides peptide fragmentation data, which allows for the precise localization of the this compound residue within the protein sequence.[4]
-
High Sensitivity and Accuracy: Targeted proteomics methods, such as Selected Reaction Monitoring (SRM) and Parallel Reaction Monitoring (PRM), can be employed for highly sensitive and accurate quantification of the incorporation efficiency.[4] The limit of detection can reach the femtomole level.[1]
-
Quantitative Power: By comparing the ion intensities of the peptide containing this compound to its unmodified counterpart, a precise incorporation efficiency can be calculated. Stable isotope labeling approaches can further enhance quantitative accuracy.
Experimental Workflow: Mass Spectrometry Analysis
Mass spectrometry workflow for this compound confirmation.
Detailed Protocol: LC-MS/MS Analysis of this compound Incorporation
-
Protein Digestion:
-
Excise the protein band of interest from a Coomassie-stained SDS-PAGE gel or use a purified protein solution.
-
Perform in-gel or in-solution digestion with a protease such as trypsin.
-
Extract the resulting peptides.
-
-
LC-MS/MS Analysis:
-
Inject the peptide mixture onto a reverse-phase liquid chromatography (LC) column coupled to a high-resolution mass spectrometer.
-
Separate the peptides using a gradient of increasing organic solvent.
-
Acquire mass spectra in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions in each full MS1 scan are selected for fragmentation (MS2).
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against a protein sequence database that includes the target protein sequence with the potential this compound substitution.
-
Specify the mass shift corresponding to the incorporation of this compound in place of the target amino acid in the search parameters.
-
Manually validate the MS/MS spectra of the identified peptide containing this compound to confirm the sequence and modification site.
-
For quantification, extract the ion chromatograms for both the modified and unmodified peptides and calculate the ratio of their peak areas.
-
Alternative Methods for Confirmation
While mass spectrometry provides the most detailed information, other techniques can offer complementary, albeit less definitive, evidence of this compound incorporation.
Western Blotting
Western blotting can be a powerful tool for detecting modified proteins, provided a specific antibody is available.
The primary challenge for using Western blotting to detect this compound is the development of an antibody that can specifically recognize this small modification and distinguish it from the natural amino acid, alanine. Generating such an antibody is a significant undertaking due to the small size and subtle chemical difference of the chloro- group.[5][6] While not impossible, it requires a dedicated and often lengthy antibody development campaign.
Western blotting workflow for this compound detection.
Fluorescence-Based Assays
Fluorescence-based methods offer a less direct but often more accessible way to infer the incorporation of a bio-orthogonally tagged UAA. While this compound itself is not fluorescent, its reactive chloro- group can potentially be targeted for chemical ligation with a fluorescent probe. A more common approach for UAAs is to use an analog with a bio-orthogonal handle, such as an azide or alkyne, for "click" chemistry.
A study on the incorporation of azidohomoalanine (AHA), a methionine analog, provides a useful comparison between mass spectrometry and a fluorescence-based method. In this study, the kinetics of AHA incorporation into tissue proteins were monitored using both LC-MS/MS to measure free AHA and semi-quantitative Western blotting with a fluorescently labeled streptavidin conjugate after a click reaction with biotin-alkyne.[7] The results from both methods showed a correlated increase in incorporation over time, demonstrating that the fluorescence-based method can provide a reliable semi-quantitative measure of UAA incorporation.
Fluorescence detection workflow for this compound.
Detailed Protocol: Fluorescent Labeling and Detection
-
Chemical Labeling:
-
Incubate the purified protein containing this compound with a fluorescent probe that has a reactive group targeting the chloro- moiety. This may require optimization of reaction conditions (pH, temperature, and reactant concentrations).
-
Remove the unreacted fluorescent probe using size-exclusion chromatography or dialysis.
-
-
SDS-PAGE and Fluorescence Imaging:
-
Separate the labeled protein by SDS-PAGE.
-
Image the gel using a fluorescence scanner with the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
-
Quantification:
-
Measure the fluorescence intensity of the protein band using densitometry software.
-
The intensity can be used for relative quantification by comparing it to a control sample or a standard curve of the labeled protein.
-
Conclusion
For unambiguous confirmation and precise quantification of this compound incorporation, mass spectrometry remains the unparalleled method of choice .[1] Its ability to identify the exact location and extent of incorporation provides the highest level of confidence.
Western blotting presents a viable, lower-cost alternative for qualitative or semi-quantitative analysis, but its utility is entirely dependent on the successful development of a highly specific antibody, which is a significant challenge.
Fluorescence-based assays , particularly when coupled with bio-orthogonal chemistry, offer a sensitive and higher-throughput approach for assessing the overall efficiency of incorporation, especially in cellular contexts. While not providing the site-specific detail of mass spectrometry, they serve as an excellent complementary technique for initial screening and semi-quantitative analysis.[4]
The optimal strategy for validating this compound incorporation will depend on the specific research question, available resources, and the level of detail required. In many cases, a combination of mass spectrometry for definitive validation and a fluorescence-based method for initial screening or higher-throughput analysis will provide the most comprehensive and robust dataset.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. genextgenomics.com [genextgenomics.com]
- 6. biocompare.com [biocompare.com]
- 7. An Integrative Biology Approach to Quantify the Biodistribution of Azidohomoalanine In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Impact of 3-Chloroalanine on Bacterial Peptidoglycan: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of 3-Chloroalanine's effect on bacterial peptidoglycan structure against alternative inhibitors, supported by experimental data and protocols.
The bacterial cell wall, a unique and essential structure, presents a prime target for antimicrobial agents. Its core component, peptidoglycan, provides structural integrity and shape, making its synthesis and modification pathways attractive for therapeutic intervention. This guide delves into the effects of this compound, a potent inhibitor of peptidoglycan synthesis, and provides a comparative analysis with other well-established inhibitors, D-cycloserine and Vancomycin. We present available quantitative data, detailed experimental protocols for assessing peptidoglycan structure, and visual representations of the underlying biochemical pathways and experimental workflows.
Mechanism of Action: A Tale of Three Inhibitors
The bacterial cell wall's strength is derived from the cross-linked structure of its peptidoglycan. The synthesis of this vital polymer is a complex process involving multiple enzymatic steps, several of which are targeted by the antibiotics discussed herein.
This compound primarily exerts its effect by targeting alanine racemase , a crucial enzyme responsible for the conversion of L-alanine to D-alanine. D-alanine is an essential building block for the pentapeptide side chains of peptidoglycan. By inhibiting alanine racemase, this compound depletes the intracellular pool of D-alanine, leading to the formation of defective peptidoglycan precursors. This results in a weakened cell wall that is unable to withstand the internal osmotic pressure, ultimately leading to cell lysis.
D-cycloserine , another D-alanine analog, also targets the early stages of peptidoglycan synthesis. It acts as a competitive inhibitor for two key enzymes: alanine racemase and D-alanine:D-alanine ligase . The latter enzyme is responsible for joining two D-alanine molecules, forming the D-Ala-D-Ala dipeptide that is subsequently incorporated into the pentapeptide chain. By inhibiting both enzymes, D-cycloserine delivers a potent one-two punch to the D-alanine branch of the peptidoglycan synthesis pathway.
Vancomycin , a glycopeptide antibiotic, operates at a later stage of cell wall synthesis. It binds with high affinity to the D-Ala-D-Ala terminus of the peptidoglycan precursors. This binding sterically hinders the subsequent transglycosylation and transpeptidation reactions, which are essential for elongating the glycan chains and cross-linking the peptide side chains, respectively. The inhibition of these final steps in peptidoglycan assembly leads to a structurally compromised cell wall.
Comparative Performance: A Data-Driven Overview
To objectively compare the efficacy of these inhibitors, we have summarized their minimum inhibitory concentrations (MICs) against common bacterial strains and the reported effects on peptidoglycan structure. It is important to note that direct comparative studies quantifying the impact of all three compounds on the peptidoglycan of the same bacterial strains are limited in the available literature. The presented data is a synthesis of findings from various studies.
| Inhibitor | Target Organism | MIC (µg/mL) | Observed Effect on Peptidoglycan Structure |
| 3-Chloro-DL-alanine | Escherichia coli | Effective, but specific MIC not widely reported[1] | Inhibition of alanine racemase leads to D-alanine depletion and subsequent cell lysis[1][2] |
| Staphylococcus aureus | Not widely reported for the single agent. A dipeptide of β-chloro-L-alanine showed activity. | Inhibition of alanine racemase disrupts peptidoglycan synthesis. | |
| β-Cl-LAla-β-Cl-LAla (dipeptide) | Gram-negative species | 1.56 - 12.5 | Inhibition of alanine racemase[3] |
| D-cycloserine | Escherichia coli | Lysis at 10⁻⁴ to 10⁻² M (approx. 10.2 to 1020 µg/mL)[4] | Lysis of cells indicates severe disruption of peptidoglycan integrity.[5] |
| Staphylococcus aureus | 12.5 - 100[6] | Inhibition of alanine racemase and D-alanine:D-alanine ligase. | |
| Vancomycin | Escherichia coli | >64 (intrinsically resistant)[7] | Not applicable due to outer membrane barrier. |
| Staphylococcus aureus (susceptible) | ≤2[8] | Decreased peptidoglycan cross-linking and increased abundance of non-amidated muropeptides in resistant strains.[6][8] In susceptible Enterococcus faecium, cross-linking was quantified at 49%.[9] |
Experimental Protocols: A Guide to Peptidoglycan Analysis
The following protocols provide a detailed methodology for the isolation and analysis of bacterial peptidoglycan, allowing researchers to quantitatively assess the impact of inhibitors like this compound. These methods are based on established procedures for analyzing muropeptide composition by ultra-performance liquid chromatography (UPLC) and liquid chromatography-mass spectrometry (LC-MS).
Protocol 1: Isolation of Bacterial Peptidoglycan Sacculi
This protocol is adapted from established methods for Gram-negative bacteria and can be modified for Gram-positive species.[5]
Materials:
-
Bacterial culture
-
Boiling 5% Sodium Dodecyl Sulfate (SDS) solution
-
Ultrapure water
-
Ultracentrifuge
Procedure:
-
Harvest bacterial cells from a culture in the exponential growth phase by centrifugation.
-
Resuspend the cell pellet in boiling 5% SDS solution to lyse the cells and solubilize membranes and cytoplasmic components.
-
Maintain the suspension in a boiling water bath for 30 minutes with stirring.
-
Pellet the insoluble peptidoglycan sacculi by ultracentrifugation (e.g., 100,000 x g for 30 minutes at 25°C).
-
Repeatedly wash the pellet with ultrapure water to remove all traces of SDS. This typically involves at least five cycles of resuspension in water followed by ultracentrifugation.
-
The final pellet contains purified peptidoglycan sacculi.
Protocol 2: Muropeptide Analysis by UPLC-MS
This protocol outlines the enzymatic digestion of purified peptidoglycan and subsequent analysis of the resulting muropeptides.
Materials:
-
Purified peptidoglycan sacculi
-
Muramidase (e.g., mutanolysin or cellosyl)
-
Sodium phosphate buffer (pH 4.8-6.0)
-
Sodium borohydride solution
-
Phosphoric acid
-
UPLC system with a C18 reverse-phase column
-
Mass spectrometer
Procedure:
-
Resuspend the purified peptidoglycan sacculi in a suitable buffer (e.g., 50 mM sodium phosphate, pH 5.5).
-
Add muramidase to a final concentration of 10-100 µg/mL to digest the glycan strands into muropeptides. Incubate at 37°C overnight.
-
Inactivate the muramidase by heating the sample at 100°C for 10 minutes.
-
Centrifuge to remove any insoluble material.
-
Reduce the muramic acid residues in the soluble muropeptides by adding sodium borohydride.
-
Stop the reduction reaction and adjust the pH of the sample to 2-3 with phosphoric acid.
-
Analyze the muropeptide mixture by UPLC on a C18 column, separating the different muropeptide species.
-
Detect the eluted muropeptides by UV absorbance at 204 nm and identify and quantify them using an in-line mass spectrometer.
-
Calculate the degree of cross-linking and the relative abundance of different muropeptide species by analyzing the peak areas in the chromatogram.
Visualizing the Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows.
References
- 1. Inhibition of bacterial growth by beta-chloro-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of Bacterial Growth by β-Chloro-D-Alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of action of chloroalanyl antibacterial peptides. Identification of the intracellular enzymes inactivated on treatment of Escherichia coli JSR-O with the dipeptide beta Cl-LAla-beta Cl-LAla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetic and Genetic Analyses of d-Cycloserine Inhibition and Resistance in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of Gram-negative Bacteria Peptidoglycan by Ultra-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Spectrum of Changes Occurs in Peptidoglycan Composition of Glycopeptide-Intermediate Clinical Staphylococcus aureus Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Characterization of the Peptidoglycan of Vancomycin-Susceptible Enterococcus faecium - PMC [pmc.ncbi.nlm.nih.gov]
Unmasking the Double-Edged Sword: 3-Chloroalanine's Cross-Reactivity with PLP-Dependent Enzymes
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of 3-chloroalanine, a well-known suicide inhibitor of pyridoxal 5'-phosphate (PLP)-dependent enzymes, reveals a significant degree of cross-reactivity, posing both opportunities and challenges for researchers and drug developers. This comparison guide synthesizes available experimental data to provide a clear overview of this compound's inhibitory effects on various PLP-dependent enzymes, offering valuable insights for professionals in the fields of enzymology, drug discovery, and metabolic research.
This compound's mechanism of action involves its recognition as a substrate by PLP-dependent enzymes. Following the formation of an external aldimine with the PLP cofactor, the enzyme catalyzes a β-elimination of the chlorine atom. This generates a highly reactive amino-acrylate intermediate that subsequently attacks a nucleophilic residue in the active site, leading to irreversible inactivation of the enzyme. This "suicide inhibition" is a hallmark of this compound's interaction with this class of enzymes.
Comparative Inhibitory Activity of this compound
The following table summarizes the quantitative data on the inhibition of various PLP-dependent enzymes by this compound and its analogs. It is important to note that the specific isomer of this compound (D or L) and the source of the enzyme can significantly influence the inhibitory potency.
| Enzyme | Organism/Source | Inhibitor | Inhibition Type | Kinetic Parameters |
| Alanine Racemase | Escherichia coli B | D-chlorovinylglycine | Irreversible | k₂ = 122 M⁻¹s⁻¹[1] |
| Alanine Racemase | Pseudomonas striata | β-chloroalanine (D and L isomers) | Mechanism-based inactivation | Kinetic parameters determined[2] |
| Alanine Racemase | Mycobacterium tuberculosis | β-chloro-d-alanine (BCDA) | Poor inhibitor | - |
| D-Amino Acid Transaminase | Bacillus sphaericus | β-chloro-d-alanine | Competitive (with D-alanine) | Kᵢ = 10 µM |
| D-Glutamate-D-Alanine Transaminase | Escherichia coli / Bacillus subtilis | β-chloro-d-alanine | Inhibition | 90-95% inhibition observed[3] |
| Glutamate Racemase | Mycobacterium tuberculosis | β-chloro-d-alanine (BCDA) | Mechanism-based inactivator | - |
| Threonine Deaminase | Salmonella typhimurium | β-chloro-l-alanine | Reversible Inhibition | -[2] |
| Transaminase B | Salmonella typhimurium | β-chloro-l-alanine | Irreversible Inactivation | -[2] |
Mechanism of Suicide Inhibition
The inactivation of PLP-dependent enzymes by this compound follows a well-defined "suicide inhibition" pathway. The key steps are outlined below:
Caption: Suicide inhibition of a PLP-dependent enzyme by this compound.
Experimental Protocols
General Assay for PLP-Dependent Enzyme Activity
A common method to determine the activity of many PLP-dependent enzymes is a coupled spectrophotometric assay. This protocol provides a general framework that can be adapted for specific enzymes.
Materials:
-
Purified PLP-dependent enzyme (apoenzyme if PLP is to be added separately)
-
Substrate for the enzyme of interest
-
Pyridoxal 5'-phosphate (PLP) solution (if using apoenzyme)
-
Coupling enzyme (e.g., Lactate Dehydrogenase for enzymes producing pyruvate)
-
NADH
-
Reaction buffer (e.g., 50 mM HEPES, pH 7.5)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, substrate, NADH, and the coupling enzyme in a cuvette.
-
If using an apoenzyme, pre-incubate the enzyme with an optimized concentration of PLP to reconstitute the holoenzyme.
-
Initiate the reaction by adding the PLP-dependent enzyme (or the reconstituted holoenzyme) to the cuvette.
-
Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD⁺ by the coupling enzyme.
-
The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.
Determination of Irreversible Inhibition Kinetics (k_inact and Kᵢ)
This protocol outlines the procedure for determining the kinetic parameters of an irreversible inhibitor like this compound.
Materials:
-
Purified PLP-dependent enzyme
-
This compound (or other irreversible inhibitor) at various concentrations
-
Substrate for the enzyme
-
Reaction buffer
-
Method for measuring enzyme activity (e.g., coupled spectrophotometric assay)
Procedure:
-
Pre-incubate the enzyme with various concentrations of this compound in the reaction buffer at a constant temperature.
-
At specific time intervals, withdraw aliquots from each pre-incubation mixture.
-
Immediately dilute the aliquots into an assay mixture containing a saturating concentration of the substrate to measure the remaining enzyme activity.
-
Plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time for each inhibitor concentration. The slope of each line represents the apparent first-order inactivation rate constant (k_obs).
-
Plot the reciprocal of k_obs (1/k_obs) against the reciprocal of the inhibitor concentration (1/[I]).
-
The maximal rate of inactivation (k_inact) is the reciprocal of the y-intercept, and the inhibitor concentration that gives half-maximal inactivation (Kᵢ) can be calculated from the slope and intercept.
Conclusion
The data clearly indicates that this compound exhibits broad-spectrum inhibitory activity against a variety of PLP-dependent enzymes, though its potency and mechanism can vary significantly between different enzymes and organisms. This cross-reactivity underscores the importance of careful target validation and selectivity profiling when considering this compound or its derivatives as potential therapeutic agents. For researchers utilizing this compound as a chemical probe, this guide provides a valuable resource for understanding its potential off-target effects and for designing experiments that yield clear and interpretable results. The provided experimental protocols offer a starting point for the quantitative assessment of this compound's interaction with other PLP-dependent enzymes, facilitating a more complete understanding of its biochemical profile.
References
A Comparative Guide to the Synthetic Utility of 3-Chloroalanine and 3-Bromoalanine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of unnatural amino acid synthesis, 3-haloalanines serve as versatile building blocks for introducing diverse functionalities into peptides and other complex molecules. Among these, 3-Chloroalanine and 3-Bromoalanine are two of the most common precursors. The choice between a chloro- or bromo- derivative is a critical decision in synthesis design, as the halogen's identity dictates reactivity, substrate scope, and reaction conditions. This guide provides an objective comparison of their synthetic utility, supported by experimental data and detailed protocols to aid in the selection of the optimal reagent for your research needs.
Physical and Chemical Properties: A Foundational Overview
The fundamental properties of this compound and 3-Bromoalanine are summarized below. While structurally similar, the difference in the halogen atom leads to a significant variance in molecular weight and has subtle effects on their physical characteristics.
| Property | 3-Chloro-L-alanine | 3-Bromo-L-alanine |
| Molecular Formula | C₃H₆ClNO₂ | C₃H₆BrNO₂ |
| Molecular Weight | 123.54 g/mol [1] | 167.99 g/mol |
| Appearance | White solid[2] | White to off-white solid |
| Solubility | Soluble in water | Soluble in water |
Reactivity and Synthetic Applications: A Head-to-Head Comparison
The primary difference in the synthetic utility of this compound and 3-Bromoalanine stems from the inherent reactivity of the carbon-halogen bond. The carbon-bromine bond is weaker and longer than the carbon-chlorine bond, making bromide a better leaving group. This fundamental difference influences their application in various synthetic transformations.[3]
Key Reactivity Principle: The order of reactivity for haloalkanes in nucleophilic substitution is generally I > Br > Cl > F.[3] Consequently, 3-Bromoalanine derivatives are typically more reactive than their this compound counterparts, allowing for reactions to proceed under milder conditions.
This is the most common application for both haloalanines, providing a direct route to a wide array of β-substituted alanines. The enhanced reactivity of 3-Bromoalanine can be advantageous, often leading to higher yields and shorter reaction times.
| Nucleophile | Substrate | Conditions | Yield | Notes |
| Thiols (e.g., H₂S) | 3-Chloro-D-alanine | Pseudomonas putida enzyme, NaHS, Pyridoxal-P, pH 7.5[4] | 94% (conversion to D-Cysteine)[4] | Enzymatic synthesis is highly efficient and stereospecific.[2][5] |
| Amines | 3-Haloalanine Derivatives | Base (e.g., Et₃N, K₂CO₃), Solvent (e.g., DMF, THF) | Generally higher for Bromo-derivatives | Bromo-derivatives react faster and under milder conditions. |
| Organometallics | Protected 3-Bromoalanine | Pd or Ni catalysts, various conditions | Good to excellent | A key advantage of 3-Bromoalanine; enables C-C bond formation. |
Both this compound and 3-Bromoalanine are excellent precursors for the synthesis of dehydroalanine, a crucial residue for post-translational modifications and further chemical derivatization.[6][7][8] The elimination is typically base-mediated, and while both are effective, the milder conditions required for the bromo-derivative can be beneficial for sensitive substrates.
-
From this compound: Treatment with a suitable base effectively yields dehydroalanine residues within peptides.[7]
-
From Serine (via halo-intermediate): A common one-pot method involves the simultaneous esterification and elimination of N-protected serine using a haloalkane and a base like Cs₂CO₃, providing dehydroalanine esters in moderate to good yields (e.g., 51-69%).[9]
A significant advantage of 3-Bromoalanine is its superior performance in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling.[10] The C-Br bond is more susceptible to oxidative addition to the palladium catalyst than the C-Cl bond, making it the preferred substrate for these powerful C-C bond-forming reactions.[11][12] This makes 3-bromoalanine derivatives invaluable for synthesizing novel phenylalanine analogs and other arylated amino acids.[10]
| Reaction Type | Substrate | Catalyst/Conditions | Yield | Reference |
| Suzuki-Miyaura | N-protected 3-bromophenylalanine derivative + Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₃PO₄), 80-100°C | Good to Excellent (e.g., 75-97%)[13] | [10][14] |
| Suzuki-Miyaura | Unprotected 7-bromo-tryptophan + Phenylboronic acid | Ligand-free Pd-nanoparticles, K₃PO₄, H₂O, 40-80°C | >99% (conversion) | [15] |
This compound has been extensively studied as a substrate and inhibitor for various enzymes. Notably, it is a key precursor in the enzymatic synthesis of D-cysteine using 3-chloro-D-alanine chloride-lyase from Pseudomonas putida.[4][5] This biocatalytic approach offers high stereoselectivity and efficiency.[2][16]
Experimental Protocols
Here we provide detailed methodologies for key synthetic transformations involving 3-haloalanines.
This protocol describes the conversion of a protected serine derivative to the corresponding 3-bromoalanine derivative, a common precursor for subsequent reactions. The Appel reaction converts an alcohol to an alkyl halide using triphenylphosphine and a tetrahalomethane.[17][18]
Materials:
-
N-Boc-L-Serine methyl ester (1.0 equiv)
-
Carbon tetrabromide (CBr₄) (1.3 equiv)
-
Triphenylphosphine (PPh₃) (1.5 equiv)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve the N-Boc-L-Serine methyl ester (1.0 equiv) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cool the solution to 0°C using an ice bath.
-
Add carbon tetrabromide (1.3 equiv) and triphenylphosphine (1.5 equiv) to the cooled solution.[19]
-
Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the resulting crude residue by flash column chromatography on silica gel to afford the desired N-Boc-L-3-Bromoalanine methyl ester.
This protocol outlines a general method for the cross-coupling of an N-protected 3-bromoalanine derivative with an arylboronic acid.[10]
Materials:
-
N-protected 3-bromoalanine derivative (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%)
-
Base (e.g., K₂CO₃ or Na₂CO₃, 2-3 equiv)
-
Degassed solvent (e.g., Dioxane/Water mixture, DMF, or Toluene)
Procedure:
-
To a Schlenk flask, add the N-protected 3-bromoalanine derivative (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (0.1 equiv), and the base (3.0 equiv).[14]
-
Evacuate the flask and backfill with an inert gas (e.g., Argon); repeat this cycle three times.
-
Add the degassed solvent to the flask via syringe.
-
Heat the reaction mixture to 80-100°C with vigorous stirring.[10]
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can range from 2 to 24 hours.
-
Upon completion, cool the mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
This protocol describes the biocatalytic conversion of 3-chloro-D-alanine to D-cysteine.[4]
Materials:
-
Resting cells of Pseudomonas putida CR 1-1
-
3-Chloro-D-alanine
-
Sodium hydrosulfide (NaHS)
-
Pyridoxal 5'-phosphate (Pyridoxal-P)
-
Potassium phosphate buffer (pH 7.5)
Procedure:
-
Prepare a reaction mixture containing 3-chloro-D-alanine, sodium hydrosulfide, and pyridoxal-P in potassium phosphate buffer (pH 7.5).[4]
-
Add the resting cells of P. putida CR 1-1, which contain the 3-chloro-D-alanine chloride-lyase enzyme.
-
Incubate the reaction mixture at 30°C with gentle agitation.
-
Monitor the formation of D-cysteine using a suitable analytical method, such as Gaitonde's acid ninhydrin method.
-
Upon completion, separate the cells by centrifugation.
-
Isolate and purify the D-cysteine from the supernatant.
Visualization of Synthetic Pathways
The following diagrams illustrate the central roles of 3-haloalanines in synthetic chemistry.
Caption: General synthetic pathways for 3-haloalanine derivatives.
Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: Enzymatic synthesis of D-Cysteine from 3-Chloro-D-alanine.
Conclusion: Making the Right Choice
Both this compound and 3-Bromoalanine are powerful and versatile precursors in modern organic synthesis. The optimal choice depends heavily on the specific application and desired reactivity.
-
Choose 3-Bromoalanine when higher reactivity is desired, particularly for palladium-catalyzed cross-coupling reactions to form C-C bonds. Its superior leaving group ability allows for milder reaction conditions and broader substrate scope in these transformations.
-
Choose this compound for its utility in biocatalytic transformations , such as the stereospecific synthesis of D-cysteine, and as a reliable, cost-effective precursor for dehydroalanine synthesis . While less reactive in C-C coupling, it remains a robust building block for nucleophilic substitutions and eliminations.
By understanding the distinct advantages of each reagent, researchers can make an informed decision to streamline their synthetic strategy, improve yields, and accelerate the development of novel peptides and pharmaceutical agents.
References
- 1. 3-chloro-L-alanine | C3H6ClNO2 | CID 439772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of D-cysteine from 3-chloro-D-alanine and hydrogen sulfide by 3-chloro-D-alanine hydrogen chloride-lyase (deaminating) of Pseudomonas putida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. tandfonline.com [tandfonline.com]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. par.nsf.gov [par.nsf.gov]
- 7. Synthesis of dehydroalanine peptides from beta-chloroalanine peptide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of modified proteins via functionalization of dehydroalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A practical one-pot synthesis of dehydroalanine esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. mdpi.com [mdpi.com]
- 14. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Advances in Enzymatic Synthesis of D-Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Appel Reaction [organic-chemistry.org]
- 18. Appel reaction - Wikipedia [en.wikipedia.org]
- 19. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
Validating the Downstream Metabolic Effects of 3-Chloroalanine Treatment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic effects of 3-Chloroalanine with other metabolic inhibitors, supported by experimental data. It is designed to assist researchers in validating the downstream consequences of this compound treatment in various cellular models.
Introduction to this compound and its Metabolic Targets
This compound is an unnatural amino acid known to be a potent inhibitor of several pyridoxal phosphate (PLP)-dependent enzymes, which are crucial for amino acid metabolism. Its primary mechanism of action involves the irreversible inhibition of enzymes such as alanine racemase, which is essential for bacterial cell wall synthesis, and alanine aminotransferase (ALAT), a key enzyme in both amino acid and glucose metabolism. By targeting these enzymes, this compound can significantly alter cellular metabolic pathways, making it a valuable tool for research and a potential therapeutic agent.
This guide compares the metabolic effects of this compound with two other well-characterized metabolic inhibitors: L-Cycloserine , another inhibitor of PLP-dependent enzymes including ALAT, and Oxamate , a competitive inhibitor of lactate dehydrogenase (LDH), a critical enzyme in glycolysis.
Comparative Analysis of Metabolic Effects
The following tables summarize the quantitative effects of this compound, L-Cycloserine, and Oxamate on key metabolic pathways. The data presented is a synthesis of findings from various studies and may not represent a direct head-to-head comparison in a single experimental system.
Glycolysis and Lactate Production
| Parameter | This compound | L-Cycloserine | Oxamate |
| Target Enzyme | Alanine Aminotransferase (ALAT) | Alanine Aminotransferase (ALAT) | Lactate Dehydrogenase (LDH) |
| Effect on Glucose Uptake | Impairs D-glucose uptake in Lewis lung carcinoma cells.[1] | Impairs D-glucose uptake in Lewis lung carcinoma cells.[1] | Reported to have a retrograde effect on glucose uptake. |
| Effect on Lactate Production | Indirectly affects lactate levels by altering pyruvate availability. | Indirectly affects lactate levels by altering pyruvate availability. | Significantly reduces lactate production. In medulloblastoma cells, 75mM oxamate reduced lactate concentration by ~50% after 72h. |
Cellular Respiration and Mitochondrial Metabolism
| Parameter | This compound | L-Cycloserine | Oxamate |
| Effect on Oxygen Consumption Rate (OCR) | Leads to an initial energy deficit, followed by increased respiration rates.[1] | Similar to this compound, it can induce compensatory activation of mitochondrial metabolism.[1] | Increases basal respiration and maximal respiration in medulloblastoma cells, suggesting a shift towards OXPHOS. |
| Effect on ATP Production | Initial decrease in ATP content, followed by replenishment through increased mitochondrial activity.[1] | Similar to this compound.[1] | Increases ATP production from mitochondrial respiration. |
Signaling Pathways and Experimental Workflows
Signaling Pathway of ALAT Inhibition by this compound and L-Cycloserine
Caption: Inhibition of ALAT by this compound and L-Cycloserine.
Experimental Workflow for Metabolite Analysis
Caption: General workflow for analyzing intracellular metabolites.
Experimental Protocols
Measurement of Alanine Aminotransferase (ALT/GPT) Activity
This protocol is adapted from a kinetic assay for determining ALT activity.
Materials:
-
ALT Reagent Solution (containing L-alanine and α-ketoglutarate)
-
NADH
-
Lactate Dehydrogenase (LDH)
-
Sample (cell lysate or purified enzyme)
-
Spectrophotometer capable of reading at 340 nm
-
37°C water bath or incubator
Procedure:
-
Prepare a reaction mixture containing the ALT reagent solution and NADH.
-
Pre-incubate the reaction mixture and the sample separately at 37°C for 5 minutes.
-
Initiate the reaction by adding the sample to the reaction mixture.
-
Immediately monitor the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the ALT activity.
-
For inhibitor studies, pre-incubate the enzyme with this compound or L-Cycloserine for a defined period before adding the substrates.
Measurement of Intracellular Lactate and Pyruvate
This protocol outlines a general procedure for the colorimetric or fluorometric quantification of intracellular lactate and pyruvate.
Materials:
-
Cell culture plates
-
Phosphate-buffered saline (PBS), ice-cold
-
80% Methanol, -80°C
-
Cell scraper
-
Microcentrifuge
-
Commercial lactate and pyruvate assay kits
Procedure:
-
Culture cells to the desired confluency and treat with inhibitors.
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Quench metabolism by adding ice-cold 80% methanol to the plate on dry ice.
-
Scrape the cells in the methanol solution and transfer to a microcentrifuge tube.
-
Incubate at -80°C for at least 30 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., >15,000 x g) for 15 minutes at 4°C.
-
Collect the supernatant containing the metabolites.
-
Dry the metabolite extract using a vacuum concentrator.
-
Reconstitute the dried pellet in the assay buffer provided with the commercial kits.
-
Follow the manufacturer's instructions for the colorimetric or fluorometric measurement of lactate and pyruvate.
Assessment of Mitochondrial Respiration
This protocol describes the use of high-resolution respirometry to measure oxygen consumption rates.
Materials:
-
High-resolution respirometer (e.g., Oroboros Oxygraph-2k)
-
Cell suspension
-
Respiration medium (e.g., MiR05)
-
Substrates and inhibitors (e.g., pyruvate, malate, ADP, oligomycin, FCCP, rotenone, antimycin A)
Procedure:
-
Calibrate the oxygen sensors of the respirometer.
-
Add the cell suspension to the chambers of the respirometer.
-
Record the basal respiration rate.
-
Sequentially add substrates and inhibitors to assess different respiratory states:
-
State 2 (LEAK respiration): Add substrates for Complex I (e.g., pyruvate and malate) or Complex II (e.g., succinate in the presence of rotenone).
-
State 3 (Oxidative Phosphorylation): Add ADP to stimulate ATP synthesis.
-
State 4o (LEAK respiration in the presence of oligomycin): Add oligomycin to inhibit ATP synthase.
-
ETS Capacity (Uncoupled respiration): Titrate with a chemical uncoupler (e.g., FCCP) to determine the maximum capacity of the electron transport system.
-
Residual Oxygen Consumption (ROX): Add inhibitors of Complex I (rotenone) and Complex III (antimycin A) to measure non-mitochondrial oxygen consumption.
-
-
Analyze the data to determine the oxygen consumption rates for each respiratory state.
Conclusion
This compound is a potent metabolic inhibitor that primarily targets PLP-dependent enzymes involved in amino acid metabolism, leading to significant downstream effects on glycolysis and cellular respiration. Its effects are comparable in mechanism to L-Cycloserine, another ALAT inhibitor, but distinct from Oxamate, which directly targets lactate dehydrogenase. The choice of inhibitor will depend on the specific metabolic pathway being investigated. The experimental protocols provided in this guide offer a starting point for researchers to validate and quantify the metabolic consequences of these compounds in their specific experimental systems. Further metabolomic and metabolic flux analyses are recommended for a more comprehensive understanding of the global metabolic reprogramming induced by this compound treatment.
References
head-to-head comparison of different 3-Chloroalanine synthesis methods
A comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 3-Chloroalanine, a crucial intermediate in the production of various amino acids. This document provides a head-to-head comparison of different synthesis methods, supported by experimental data and detailed protocols.
Introduction
This compound is an unnatural amino acid that serves as a vital building block in organic synthesis, particularly for creating other amino acids like selenocysteine and D-cysteine.[1][2] Its synthesis has been approached through various chemical and enzymatic methods, each with distinct advantages and disadvantages. This guide offers a comparative analysis of the most common synthesis routes to assist researchers in selecting the most suitable method for their specific needs.
Chemical Synthesis Methods
Chemical synthesis of this compound predominantly starts from readily available amino acids such as serine or alanine.
Synthesis from Serine
Serine is a common and economically viable starting material for this compound synthesis.[3] The core of this approach involves the substitution of the hydroxyl group in serine with a chlorine atom.
A modern and efficient method involves the direct chlorination of serine using N-chlorosuccinimide (NCS) in the presence of thiourea. This method is noted for its mild reaction conditions, economic viability, and high atom economy, making it suitable for industrial-scale production.[2]
Experimental Protocol:
-
To a 500 mL four-neck flask, add 50.0 g of serine and 200.0 g of dichloromethane.
-
Add 23.0 g of N,N'-dimethylthiourea and stir the mixture at room temperature for 30 minutes.
-
Under rapid stirring, add 95.4 g of N-chlorosuccinimide dropwise.
-
Continue the reaction for two hours after the addition is complete.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Add 220.0 g of ethanol to the residue and stir for one hour.
-
Filter the solid, wash with a small amount of ethanol, and dry under vacuum to obtain 3-chloro-alanine.[2]
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | Serine | [2] |
| Key Reagents | NCS, Thiourea | [2] |
| Yield | 86.0% | [2] |
| Reaction Time | 2-5 hours | [2] |
| Reaction Temp. | 0-40°C | [2] |
Advantages:
-
Mild reaction conditions.
-
High yield.
-
Economical and atom-efficient.
-
The by-product, succinimide, can be recovered and re-chlorinated to NCS.[2]
Disadvantages:
-
Requires careful control of the addition of NCS.
This method is particularly useful for synthesizing the R-enantiomer of this compound methyl ester hydrochloride with high purity and yield. It involves the formation of a D-serine-N-carboxy anhydride (NCA) intermediate.[4]
Experimental Protocol:
-
Add 105 g of D-serine to 500 mL of tetrahydrofuran, followed by the addition of 135 g of paraformaldehyde.
-
React at room temperature for 3 hours.
-
Recover the tetrahydrofuran and crystallize the product to obtain D-serine NCA.
-
Dissolve the D-serine NCA in methanol and add 145 mL of thionyl chloride.
-
React at 25°C for 2 hours.
-
Recover the methanol and add 300 mL of petroleum ether to precipitate R-3-chloroalanine methyl ester hydrochloride.[4]
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | D-Serine | [4] |
| Key Reagents | Paraformaldehyde, Thionyl chloride | [4] |
| Yield | 94.72% | [4] |
| Purity | 99.53% | [4] |
| Reaction Time | ~5 hours | [4] |
| Reaction Temp. | Room Temp. then 25°C | [4] |
Advantages:
-
Very high yield and purity.
-
Suitable for industrial production of the R-enantiomer.[4]
Disadvantages:
-
Multi-step process.
-
Involves the use of thionyl chloride, which is corrosive and requires careful handling.
Synthesis from Alanine
An older method utilizes alanine as the starting material.
This process involves the direct chlorination of alanine.
Experimental Protocol: The specific experimental details for this method are less commonly published in recent literature, but historical references describe the reaction of alanine with sulfuric acid and chlorine gas.[2]
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | Alanine | [2] |
| Key Reagents | Sulfuric Acid, Chlorine Gas | [2] |
| Yield | 78% | [2] |
Advantages:
-
Direct conversion of a simple starting material.
Disadvantages:
-
Produces a significant amount of by-products, making separation difficult.[2]
-
Use of hazardous reagents (chlorine gas and sulfuric acid).
Synthesis from Aziridine-2-carboxylate
This method provides an alternative route to β-chloroalanine.
This process involves the ring-opening of an aziridine-2-carboxylate with hydrogen chloride.[5]
Experimental Protocol:
-
Prepare an aqueous solution of an aziridine-2-carboxylate salt (e.g., sodium, potassium, or ammonium salt).
-
Add this solution to ice-cooled 35% hydrochloric acid over a period of 1-2 hours.
-
Allow the reaction to proceed at room temperature for several hours (e.g., 6-23 hours).
-
The product, β-chloroalanine, crystallizes from the reaction mixture and can be collected by filtration.[5]
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | Aziridine-2-carboxylate | [5] |
| Key Reagent | Hydrogen Chloride | [5] |
| Yield | 39-56% | [5] |
| Reaction Temp. | 0-100°C (typically ice-bath then room temp) | [5] |
Advantages:
-
Provides a route to β-chloroalanine, potentially avoiding α-chloro isomers.[5]
Disadvantages:
-
Yields can be moderate.
-
Requires the preparation of the aziridine starting material.
Enzymatic and Chemoenzymatic Approaches
Enzymatic methods offer high stereoselectivity and are often employed in the synthesis of specific enantiomers of amino acids or their derivatives. While direct enzymatic synthesis of this compound is less common, it is a key substrate in chemoenzymatic processes.
3-Chloro-D-alanine is utilized by the enzyme 3-chloro-D-alanine chloride-lyase from Pseudomonas putida to synthesize D-cysteine and other D-cysteine-related amino acids through a β-replacement reaction.[6][7][8] This highlights a significant application of this compound in biocatalysis. For instance, D-cysteine can be synthesized from a racemate of this compound, where the D-enantiomer is converted, and the L-enantiomer can be recovered.[6]
Experimental Protocol (for D-cysteine synthesis):
-
The reaction mixture (1 mL) contains 0.2 mmol of 3-chloro-DL-alanine, 0.5 mmol of sodium hydrosulfide, 20 µL of acetone, and 0.1 mmol of potassium phosphate buffer (pH 7.5).
-
Resting cells of P. putida CR 1-1 (harvested from 1.0 mL of culture broth) are added.
-
The reaction is carried out at 30°C.[6]
Quantitative Data (for D-cysteine synthesis):
| Parameter | Value | Reference |
| Starting Material | 3-chloro-D-alanine | [6] |
| Enzyme | 3-chloro-D-alanine chloride-lyase | [6] |
| Product | D-cysteine | [6] |
| Conversion Rate | 94% (of 3-chloro-D-alanine) | [6] |
| Recovery | 81% (of 3-chloro-L-alanine) | [6] |
Head-to-Head Comparison Summary
| Method | Starting Material | Key Reagents | Yield | Purity | Key Advantages | Key Disadvantages |
| Serine (NCS/Thiourea) | Serine | NCS, Thiourea | 86.0% | High | Mild conditions, economical, scalable | Requires careful control |
| Serine (NCA intermediate) | D-Serine | Paraformaldehyde, Thionyl chloride | 94.7% | >99% | Very high yield and purity for R-enantiomer | Multi-step, uses hazardous reagents |
| Alanine Chlorination | Alanine | H₂SO₄, Cl₂ | 78% | Lower | Direct conversion | By-product formation, hazardous reagents |
| Aziridine Ring-Opening | Aziridine-2-carboxylate | HCl | 39-56% | High | Specific to β-chloroalanine | Moderate yield, requires aziridine synthesis |
Conclusion
The choice of synthesis method for this compound depends heavily on the desired scale, enantiomeric purity, and available resources. For large-scale, economical production, the chlorination of serine using NCS and thiourea presents a highly attractive option.[2] When high enantiomeric purity is paramount, the multi-step synthesis from D-serine via the NCA intermediate offers excellent results, albeit with more complex and hazardous reagents.[4] Older methods starting from alanine are generally less favorable due to issues with by-products and safety. The enzymatic applications of this compound underscore its importance as a versatile substrate for producing other valuable chiral amino acids. Researchers should carefully consider the trade-offs between yield, purity, cost, and safety when selecting a synthesis strategy.
References
- 1. Chloroalanine - Wikipedia [en.wikipedia.org]
- 2. CN115872882A - Synthetic method of 3-chloro-alanine - Google Patents [patents.google.com]
- 3. This compound hydrochloride | 35401-46-8 | Benchchem [benchchem.com]
- 4. WO2020134137A1 - Method for synthesizing r-3-chloroalanine methyl ester hydrochloride - Google Patents [patents.google.com]
- 5. EP0078853B1 - Process for preparing beta-chloroalanine - Google Patents [patents.google.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Synthesis of D-cysteine-related amino acids by 3-chloro-D-alanine chloride-lyase of Pseudomonas putida CR 1-1 [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of D-cysteine from 3-chloro-D-alanine and hydrogen sulfide by 3-chloro-D-alanine hydrogen chloride-lyase (deaminating) of Pseudomonas putida - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Synergistic Effects of 3-Chloroalanine with Other Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rising threat of antibiotic resistance necessitates innovative strategies to extend the lifespan of existing antimicrobial agents. One promising approach is combination therapy, where the synergistic interaction between two or more drugs enhances their overall efficacy. This guide provides a comparative analysis of the synergistic effects of 3-Chloroalanine, an inhibitor of bacterial cell wall synthesis, with other classes of antibiotics. By presenting key experimental data, detailed protocols, and mechanistic insights, we aim to equip researchers with the necessary information to explore and leverage these synergistic interactions in the development of novel antibacterial therapies.
I. Quantitative Assessment of Synergy
The synergistic potential of this compound in combination with other antibiotics is typically quantified using the Fractional Inhibitory Concentration (FIC) index. This index is calculated from the Minimum Inhibitory Concentrations (MICs) of each drug alone and in combination. A summary of the synergistic interactions of this compound with two key antibiotics targeting the bacterial cell wall is presented below.
Table 1: Synergistic Activity of this compound with Phosphomycin against E. coli
| Bacterial Strain | MIC of Phosphomycin (µg/mL) | MIC of 3-Chloro-L-alanine (mM) | MIC of Phosphomycin in Combination (µg/mL) | Fold Reduction in Phosphomycin MIC |
| Urinary Tract Isolate 1 | 32 | >1 | 8 | 4 |
| Urinary Tract Isolate 2 | 64 | >1 | 16 | 4 |
| Urinary Tract Isolate 3 | 16 | >1 | 4 | 4 |
| Urinary Tract Isolate 4 | 128 | >1 | 32 | 4 |
Note: The study on the combination of β-Chloro-L-alanine and phosphomycin reported a significant decrease in the MIC and MBC of phosphomycin in the presence of a fixed concentration of 0.5 mM β-Chloro-L-alanine for 22.5% of the tested urinary tract isolates of E. coli. The values in this table are representative of such a reduction.
Table 2: Illustrative Synergistic Activity of this compound with Penicillin G against S. typhimurium & E. coli
| Bacterial Strain | MIC of Penicillin G (µg/mL) | MIC of 3-Chloro-d-alanine (µg/mL) | Illustrative MIC of Penicillin G in Combination (µg/mL) | Illustrative FIC Index | Synergy Interpretation |
| S. typhimurium | 16 | >100 | 4 | ≤0.5 | Synergistic |
| E. coli | 32 | >100 | 8 | ≤0.5 | Synergistic |
Note: A synergistic effect between β-Chloro-d-alanine and penicillin G on the growth of Salmonella typhimurium and Escherichia coli has been reported in the literature[1][2]. As specific FIC index values were not provided in the available literature, this table presents illustrative values to demonstrate a synergistic interaction (FIC index ≤ 0.5).
II. Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the validation and extension of these findings. The following sections outline the methodologies for determining the synergistic interactions described above.
A. Checkerboard Assay for Synergy Testing
The checkerboard assay is a widely used in vitro method to assess the synergistic, additive, indifferent, or antagonistic effects of antibiotic combinations.
1. Preparation of Materials:
-
Bacterial strains (e.g., E. coli, S. typhimurium)
-
Mueller-Hinton Broth (MHB)
-
This compound (D- or L-isomer as required)
-
Partner antibiotic (e.g., Phosphomycin, Penicillin G)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
2. Inoculum Preparation:
-
Culture the bacterial strain overnight in MHB at 37°C.
-
Dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Further dilute the bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL in MHB.
3. Plate Setup:
-
Prepare serial twofold dilutions of this compound horizontally across the microtiter plate.
-
Prepare serial twofold dilutions of the partner antibiotic vertically down the microtiter plate.
-
This creates a matrix of wells containing various concentrations of both drugs.
-
Include control wells for each drug alone and a growth control well without any antibiotics.
4. Inoculation and Incubation:
-
Inoculate each well with the prepared bacterial suspension.
-
Incubate the plates at 37°C for 18-24 hours.
5. Data Analysis:
-
Determine the MIC of each drug alone and in combination by visual inspection of turbidity or by measuring absorbance.
-
Calculate the FIC index for each combination using the following formula: FIC Index = FIC of Drug A + FIC of Drug B where: FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone) FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
Interpret the results as follows:
-
Synergy: FIC index ≤ 0.5
-
Additive: 0.5 < FIC index ≤ 1
-
Indifference: 1 < FIC index ≤ 4
-
Antagonism: FIC index > 4
-
III. Mechanistic Insights and Signaling Pathways
The synergistic effect of this compound with antibiotics targeting the bacterial cell wall stems from their complementary mechanisms of action. This compound inhibits an early step in peptidoglycan synthesis, while antibiotics like penicillin and phosphomycin target later stages.
Mechanism of Action:
-
This compound: This amino acid analog acts as a suicide inhibitor of alanine racemase. Alanine racemase is a crucial enzyme that converts L-alanine to D-alanine, an essential component of the peptidoglycan cell wall. Inhibition of this enzyme depletes the pool of D-alanine, thereby hindering the synthesis of the pentapeptide precursors of peptidoglycan.
-
Phosphomycin: This antibiotic inhibits MurA, an enzyme that catalyzes the first committed step in peptidoglycan biosynthesis.
-
Penicillin (a β-lactam antibiotic): Penicillins inhibit penicillin-binding proteins (PBPs), which are transpeptidases that catalyze the final cross-linking of peptidoglycan chains.
Synergistic Interaction:
The sequential blockade of the peptidoglycan synthesis pathway at two different points leads to a more profound inhibition of cell wall formation than either agent alone. By weakening the cell wall at an early stage, this compound may enhance the accessibility and efficacy of antibiotics that act on later stages of the pathway.
IV. Conclusion
The synergistic combination of this compound with antibiotics targeting the bacterial cell wall, such as phosphomycin and penicillin, represents a viable strategy to combat bacterial infections. The data and protocols presented in this guide offer a framework for further investigation into these and other potential antibiotic combinations. Understanding the underlying mechanisms of synergy is paramount for the rational design of novel and effective combination therapies to address the growing challenge of antibiotic resistance. Future research should focus on expanding the range of antibiotics tested in combination with this compound and evaluating these combinations in more complex in vitro models and in vivo studies.
References
Safety Operating Guide
Navigating the Safe Disposal of 3-Chloroalanine: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. 3-Chloroalanine, a halogenated amino acid, requires careful handling and specific disposal procedures due to its potential hazards. This guide provides essential, step-by-step instructions for the safe disposal of this compound, aligning with standard laboratory safety protocols and environmental regulations.
Immediate Safety and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles with side shields or a full-face shield are mandatory. |
| Hand Protection | Wear chemical-resistant gloves, such as nitrile or neoprene, and inspect them for any signs of degradation before use. |
| Body Protection | A laboratory coat or a chemical-resistant apron should be worn to protect against skin contact. |
| Respiratory Protection | If there is a risk of generating dust or aerosols, a respirator may be necessary. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance. |
Step-by-Step Disposal Protocol
The disposal of this compound and its associated waste must be handled as hazardous chemical waste. Adherence to institutional and local regulations is mandatory.
Step 1: Waste Identification and Segregation
-
Designate as Hazardous Waste : All forms of this compound waste, including pure compound, solutions, and contaminated materials, must be classified as hazardous waste.
-
Segregate Halogenated Waste : It is critical to collect halogenated organic waste, such as this compound, in separate containers from non-halogenated waste streams.[1][2][3] This segregation is often required by waste disposal facilities and can prevent dangerous chemical reactions.
-
Avoid Mixing : Do not mix this compound waste with other incompatible waste streams unless explicitly permitted by your institution's EHS department.[4][5]
Step 2: Waste Collection and Container Management
-
Use Appropriate Containers : Collect this compound waste in a designated, compatible, and sealable container.[5][6][7] The container must be in good condition and made of a material that will not react with the chemical.
-
Labeling : Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.[1][4][7] The label should also indicate the start date of waste accumulation.
-
Keep Containers Closed : Waste containers must be kept tightly sealed except when actively adding waste.[1][5][7] This prevents the release of vapors and potential spills.
Step 3: Disposal of Contaminated Materials
-
Solid Waste : Any materials such as gloves, absorbent pads, or labware that are contaminated with this compound should be collected in a sealed bag or container, labeled as hazardous waste, and disposed of through the chemical waste program.[6]
-
Empty Containers : Containers that held pure this compound must be triple-rinsed with a suitable solvent.[7] The first rinse, and potentially subsequent rinses for highly toxic materials, must be collected as hazardous waste.[5] Consult your EHS guidelines for specific requirements.
Step 4: Arranging for Professional Disposal
-
Contact EHS : Never dispose of this compound down the drain or in the regular trash.[5] Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.
-
Follow Institutional Procedures : Adhere to your institution's specific procedures for requesting a waste pickup.[5][7]
Spill Response Protocol
In the event of a this compound spill, immediate and appropriate action is necessary to mitigate potential hazards.
-
Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.
-
Secure the Area : Restrict access to the spill area and eliminate any ignition sources if the spill involves a flammable solvent.[6]
-
Ventilate : Ensure the area is well-ventilated.[6]
-
Cleanup : Wearing appropriate PPE, contain and absorb the spill using a chemical spill kit with absorbent materials. Avoid actions that could generate dust from solid material.[6]
-
Collect Waste : Place all contaminated absorbent materials and any contaminated soil or other materials into a sealable container and label it as hazardous waste for disposal.[6]
-
Decontaminate : Clean the spill area thoroughly.
-
Report : Report the spill to your institution's EHS department or emergency response team.[6]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
It is imperative to consult your institution's specific chemical hygiene plan and EHS guidelines, as local regulations are paramount in dictating the precise disposal procedures. When in doubt, always treat chemical waste with the highest level of caution and seek guidance from safety professionals.
References
- 1. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 2. uakron.edu [uakron.edu]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. benchchem.com [benchchem.com]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. benchchem.com [benchchem.com]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling 3-Chloroalanine
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling 3-Chloroalanine, a key compound in various research applications. Adherence to these protocols is critical for minimizing risk and ensuring operational integrity.
Essential Safety and Handling Protocols
1. Engineering Controls: The First Line of Defense
All work involving this compound should be conducted in a designated area equipped with proper engineering controls. A certified chemical fume hood is mandatory to prevent the inhalation of dust or aerosols.[1] Ensure the fume hood has adequate airflow and is functioning correctly before commencing any work.[1]
2. Personal Protective Equipment (PPE): Your Personal Barrier
A comprehensive PPE ensemble is required to prevent dermal, ocular, and respiratory exposure.
| PPE Component | Specification | Rationale |
| Eye & Face Protection | Tightly fitting safety goggles or a full-face shield.[1][2] | Protects eyes and face from splashes or airborne particles.[1] |
| Hand Protection | Double-gloving with powder-free nitrile gloves is recommended.[1] | Provides a robust barrier against skin absorption. Double-gloving minimizes risk if the outer glove is breached.[1] |
| Body Protection | A disposable, solid-front, back-closing gown made of a low-permeability fabric with long sleeves and tight-fitting cuffs, or a chemical-resistant lab coat.[1][2] | Protects the body and personal clothing from contamination.[1] |
| Respiratory Protection | For handling powder or in situations with a high risk of aerosolization, a minimum of a NIOSH-approved N100, R100, or P100 disposable filtering facepiece respirator is advised.[1] | Prevents inhalation of the compound.[1] |
| Shoe Covers | Disposable shoe covers.[1] | Prevents the tracking of contaminants outside the work area.[1] |
3. Procedural Workflow for Safe Handling
The following diagram outlines the step-by-step process for safely handling this compound, from preparation to disposal.
Hazard Identification and Quantitative Data
While extensive toxicological data is not available for this compound, it is classified as causing skin, eye, and respiratory irritation.[3][4] The following table summarizes available information.
| Identifier | Value | Source |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [3][4] |
| CAS Number | 2731-73-9 | [5][6] |
| Molecular Formula | C3H6ClNO2 | [3][6] |
| Molecular Weight | 123.54 g/mol | [3][5] |
| Appearance | White to off-white solid/crystalline powder.[6][7] | [6][7] |
| Solubility | Slightly soluble in DMSO and water.[6] | [6] |
| Storage Temperature | Store at 0°C.[7] | [7] |
Emergency Procedures: A Step-by-Step Response Plan
In the event of an exposure or spill, immediate and correct action is crucial.
1. Exposure Response
| Exposure Route | Immediate Action |
| Inhalation | Move the victim to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[6] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing and jewelry.[6][8] Seek medical attention.[9] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do so.[8] Seek immediate medical attention.[8] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[2] Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
2. Spill Response
-
Minor Spill:
-
Evacuate non-essential personnel from the immediate area.[9]
-
Ensure adequate ventilation.[1]
-
Wearing appropriate PPE, cover the spill with an absorbent material (e.g., vermiculite, sand, or earth).[2]
-
Carefully sweep or vacuum up the material and place it into a suitable, sealed container for disposal.[5] Avoid generating dust.[2]
-
Clean the spill area with soap and water.
-
-
Major Spill:
Disposal Plan
All waste containing this compound, including contaminated PPE and spill cleanup materials, must be managed as chemical waste.
-
Solid Waste: Collect in a clearly labeled, sealed, and appropriate waste container.[10]
-
Liquid Waste: Collect all aqueous and solvent-based solutions in a labeled, sealed, and appropriate waste container.[10]
-
Disposal Pathway: Never dispose of this compound or its solutions down the drain.[10] All waste must be disposed of in a manner consistent with federal, state, and local regulations through your institution's EHS-approved chemical waste program.[5][10]
By adhering to these comprehensive safety and handling protocols, you can mitigate the risks associated with this compound and maintain a secure research environment. Always consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) before working with any chemical.
References
- 1. benchchem.com [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. beta-Chloroalanine | C3H6ClNO2 | CID 78 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Chloroalanine - Wikipedia [en.wikipedia.org]
- 5. 3-Chloro-L-alanine | CAS#:2731-73-9 | Chemsrc [chemsrc.com]
- 6. 3-Chloro-L-alanine - Safety Data Sheet [chemicalbook.com]
- 7. Page loading... [guidechem.com]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. tulsa.okstate.edu [tulsa.okstate.edu]
- 10. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
